Technical Documentation Center

5-Cyclopropyl-3-iodo-1-methyl-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

Core Science & Biosynthesis

Foundational

Introduction: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole: Synthesis, Characterization, and Applications in Medicinal Chemistry The indazole core is a prominent heterocyclic motif recognized as a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole: Synthesis, Characterization, and Applications in Medicinal Chemistry

The indazole core is a prominent heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] As a bioisostere of indole, the indazole nucleus offers a unique arrangement of hydrogen bond donors and acceptors, enabling potent and selective interactions with a wide array of biological targets.[1][4] The specific compound, 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole, is a highly valuable building block, strategically functionalized to facilitate the rapid development of novel therapeutic agents.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this key intermediate. We will delve into its physicochemical properties, propose a robust synthetic pathway with detailed protocols, explore its chemical reactivity, and discuss its applications in drug discovery programs. The strategic incorporation of its three key substituents underpins its utility:

  • The C5-Cyclopropyl Group: This small, strained ring is a powerful tool in drug design. It often enhances metabolic stability by blocking potential sites of oxidation, increases potency through favorable hydrophobic interactions, and provides conformational rigidity to the molecule, which can lead to improved receptor binding affinity.[5]

  • The N1-Methyl Group: N-alkylation of the indazole core is a critical strategy for modulating physicochemical properties such as solubility, lipophilicity (LogP), and membrane permeability. The methyl group at the N-1 position, the thermodynamically more stable tautomer, eliminates the acidic N-H proton, which can prevent unwanted metabolic conjugation and alter binding modes within a target protein.[2][4]

  • The C3-Iodo Group: The iodine atom at the C-3 position is arguably its most important feature for medicinal chemists. It serves as a versatile synthetic handle, perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[6] This allows for the systematic and efficient exploration of the surrounding chemical space to optimize structure-activity relationships (SAR).

Section 1: Core Chemical and Physical Properties

While extensive experimental data for this specific molecule is not consolidated in a single public source, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValue / Description
IUPAC Name 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole
CAS Number 1823254-16-5
Molecular Formula C₁₁H₁₁IN₂
Molecular Weight 298.12 g/mol
Appearance Expected to be an off-white to yellow or brown solid.
Solubility Predicted to have low solubility in water and higher solubility in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).
Melting Point Not reported in available literature, but expected to be a crystalline solid with a defined melting point.
Spectroscopic Signature Analysis

The structural features of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole give rise to a predictable spectroscopic profile essential for its characterization.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group (typically around 3.8-4.2 ppm), and a characteristic multiplet for the cyclopropyl group's methine and methylene protons in the upfield region (typically 0.6-2.0 ppm).

  • ¹³C NMR: The spectrum will display signals for the aromatic carbons, the N-methyl carbon, and the unique upfield signals for the cyclopropyl carbons. The carbon bearing the iodine (C3) will be significantly shifted compared to its non-iodinated precursor.

  • Mass Spectrometry (MS): The molecular ion peak (M+) at m/z 298.12 would be expected, along with a characteristic isotopic pattern for iodine. Fragmentation may involve the loss of the cyclopropyl or methyl groups.

  • Infrared (IR) Spectroscopy: Key absorbances would include C-H stretching from the aromatic, methyl, and cyclopropyl groups, and C=C/C=N stretching from the aromatic and pyrazole rings.

Section 2: Synthesis and Purification Workflow

A robust and regioselective synthesis is paramount for the utility of any chemical building block. While numerous methods exist for constructing the indazole core, we propose a logical and field-proven three-step sequence starting from a commercially available precursor.[7][8] This pathway is designed to provide excellent control over regiochemistry at each critical step.

G cluster_0 Proposed Synthetic Pathway A 5-Cyclopropyl-1H-indazole B 1-Methyl-5-cyclopropyl-1H-indazole A->B Step 1: N-Methylation Reagents: NaH, MeI Solvent: THF C 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole B->C Step 2: C3-Iodination Reagents: I₂, Base (e.g., K₂CO₃) Solvent: DMF

Caption: Proposed two-step synthesis of the target compound from 5-Cyclopropyl-1H-indazole.

Step 1: Regioselective N-Methylation

Causality: The N-alkylation of an indazole can occur at either the N-1 or N-2 position. The choice of base and solvent is critical for controlling the regioselectivity. Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent like THF deprotonates the indazole to form the indazolide anion. The subsequent alkylation with an electrophile like methyl iodide preferentially occurs at the N-1 position, which is the thermodynamically favored product.[4] This method avoids the formation of significant amounts of the undesired N-2 isomer, simplifying purification.

Protocol 2.1: Synthesis of 1-Methyl-5-cyclopropyl-1H-indazole

  • Materials: 5-Cyclopropyl-1H-indazole, Sodium Hydride (60% dispersion in mineral oil), Methyl Iodide (MeI), Anhydrous Tetrahydrofuran (THF), Saturated Ammonium Chloride (NH₄Cl) solution, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Sodium Hydride (1.2 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Dissolve 5-Cyclopropyl-1H-indazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add Methyl Iodide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure N-1 methylated product.

Step 2: Regioselective C-3 Iodination

Causality: The C-3 position of the 1H-indazole ring is analogous to the C-2 position of indole and is the most nucleophilic carbon. Electrophilic halogenation, therefore, occurs selectively at this position.[6] The reaction of 1-methyl-5-cyclopropyl-1H-indazole with molecular iodine in the presence of a base like potassium carbonate proceeds via electrophilic substitution to yield the desired 3-iodo derivative.[6] DMF is a suitable polar aprotic solvent for this transformation.

Protocol 2.2: Synthesis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

  • Materials: 1-Methyl-5-cyclopropyl-1H-indazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Sodium Thiosulfate solution, Water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle.

  • Procedure:

    • To a round-bottom flask, add 1-Methyl-5-cyclopropyl-1H-indazole (1.0 equivalent), Potassium Carbonate (2.0 equivalents), and DMF.

    • To this stirring mixture, add Iodine (1.2 equivalents) portion-wise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization or flash column chromatography to afford the final product.

Section 3: Synthetic Utility in Medicinal Chemistry

The primary value of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole lies in its capacity to serve as a versatile platform for generating diverse molecular libraries. The C-I bond is a superb substrate for numerous palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C-3 position.

G cluster_0 Key Cross-Coupling Reactions A 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole B 3-Aryl/Heteroaryl Derivative A->B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) C 3-Alkynyl Derivative A->C Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) D 3-Alkenyl Derivative A->D Heck Coupling (Alkene, Pd catalyst, Base) E 3-Amino Derivative A->E Buchwald-Hartwig Amination (Amine, Pd catalyst, Base)

Caption: Synthetic utility of the C3-iodo group in common cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl rings, creating biaryl structures common in kinase inhibitors.

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to rigid, linear linkers often used to probe deep into receptor binding pockets.

  • Heck Coupling: The introduction of vinyl groups allows for further functionalization or the creation of olefinic linkers.

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds, enabling the direct attachment of primary or secondary amines, a crucial step in synthesizing compounds that interact with amine-binding residues in proteins.

This synthetic versatility allows for rapid SAR exploration, where the C-3 substituent can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.[9][10]

Section 4: Applications and Significance in Drug Discovery

Indazole derivatives are central to many successful therapeutic agents. For example, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy, and Axitinib is another kinase inhibitor for treating renal cell carcinoma.[1] These drugs highlight the effectiveness of the indazole scaffold in targeting ATP-binding sites in enzymes.

5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is an ideal starting point for projects aiming to discover new drugs in areas such as:

  • Oncology: Developing novel kinase inhibitors.

  • Inflammation: Targeting enzymes involved in inflammatory pathways.[11]

  • Neuroscience: Creating ligands for CNS receptors.

The combination of a metabolically robust cyclopropyl group and a versatile iodinated handle makes this molecule a high-value asset for any drug discovery campaign, enabling the efficient synthesis of novel chemical entities with desirable drug-like properties.

References

  • Vertex AI Search Grounding API. (n.d.). 3 - Supporting Information.
  • Vertex AI Search Grounding API. (n.d.). 40-Supporting informationRNP-1107-701.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • BLDpharm. (n.d.). 1360946-18-4|5-Cyclopropyl-3-iodo-1H-indazole.
  • PMC. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PMC. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Sathyabama Institute of Science and Technology. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery.
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • PubMed. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles.
  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

Abstract This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole, a key heterocyclic building block in modern drug discovery. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole, a key heterocyclic building block in modern drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, and its specific functionalization with cyclopropyl, iodo, and N-methyl groups yields a versatile intermediate for creating complex molecules, particularly kinase inhibitors. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations behind each synthetic step.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone of medicinal chemistry, renowned for their wide spectrum of biological activities.[1] The unique electronic properties and structural conformation of the indazole ring system allow it to act as a versatile hinge-binding motif in many protein kinases.[2] The target molecule, 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole, is of particular interest. The C5-cyclopropyl group can enhance metabolic stability and binding affinity, while the C3-iodo and N1-methyl functionalities provide orthogonal handles for further molecular elaboration through well-established cross-coupling and substitution chemistries.[3][4] Specifically, the C3-iodo group is a prime site for introducing diverse substituents via palladium-catalyzed reactions like the Sonogashira, Heck, or Buchwald-Hartwig aminations.[3][5][6]

Retrosynthetic Analysis and Strategy

A robust synthesis requires a logical and efficient pathway from readily available starting materials. The retrosynthetic analysis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole reveals a multi-step strategy centered on the sequential functionalization of a core indazole structure.

The primary disconnection points are the C-I, N-CH₃, and C-cyclopropyl bonds. The proposed forward synthesis is designed to build complexity in a controlled manner, beginning with the formation of the core heterocyclic system.

G Target 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole Intermediate1 5-Cyclopropyl-1-methyl-1H-indazole Target->Intermediate1 C3-Iodination Intermediate2 5-Cyclopropyl-1H-indazole Intermediate1->Intermediate2 N1-Methylation Intermediate3 (4-Cyclopropylphenyl)hydrazine Intermediate2->Intermediate3 Indazole Formation (Cyclization) StartingMaterial 4-Cyclopropylaniline Intermediate3->StartingMaterial Diazotization & Reduction

Caption: Retrosynthetic pathway for the target molecule.

This strategy prioritizes the early introduction of the cyclopropyl group to avoid potential interference in later-stage C-H functionalization or cross-coupling reactions. The N-methylation is performed before the final iodination step, as the electron-donating nature of the methyl group can facilitate the electrophilic substitution at the C3 position.

Synthetic Pathway and Mechanistic Discussion

The synthesis is divided into three main stages:

  • Formation of the 5-Cyclopropyl-1H-indazole core.

  • Regioselective N-methylation at the N1 position.

  • Electrophilic iodination at the C3 position.

Part 1: Synthesis of the 5-Cyclopropyl-1H-indazole Intermediate

The construction of the indazole ring system is a critical phase of the synthesis. This guide utilizes a classical approach starting from 4-cyclopropylaniline, which itself can be synthesized from more common precursors if not commercially available.[7][8]

The conversion of an aniline to a hydrazine is a foundational transformation in heterocyclic chemistry.[9][10][11] The process involves two key steps: diazotization followed by reduction.

  • Mechanism: 4-Cyclopropylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form an intermediate diazonium salt. This highly reactive species is then immediately reduced to the corresponding hydrazine. A common and effective reducing agent for this purpose is tin(II) chloride (SnCl₂) in concentrated HCl. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

G cluster_0 Step 1.1: Hydrazine Synthesis A 4-Cyclopropylaniline B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. 0-5 °C C (4-Cyclopropylphenyl)hydrazine B->C SnCl₂·2H₂O, conc. HCl

Caption: Workflow for the synthesis of the hydrazine intermediate.

There are numerous methods for forming the indazole ring from a phenylhydrazine precursor.[12][13] A straightforward approach involves condensation with a suitable one-carbon electrophile followed by cyclization. For unsubstituted indazoles, heating the hydrazine hydrochloride salt often promotes cyclization, sometimes with the addition of a mild acid catalyst.

  • Causality: The cyclization mechanism involves an intramolecular electrophilic attack from a reactive intermediate onto the aromatic ring, followed by elimination to form the stable, aromatic indazole system. The choice of reaction conditions, such as solvent and temperature, is crucial for achieving high yields and minimizing side products.

Part 2: Functionalization of the Indazole Core

With the core heterocycle in hand, the subsequent steps focus on installing the methyl and iodo groups at the desired positions.

The N-alkylation of indazoles can produce a mixture of N1 and N2 regioisomers.[14] Achieving high selectivity is paramount for an efficient synthesis. The distribution of products is influenced by the steric and electronic nature of the indazole substituents, the choice of base, the solvent, and the alkylating agent.[14]

  • Expertise & Causality: For many substituted indazoles, using a strong, non-nucleophilic hydride base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) preferentially directs alkylation to the N1 position.[14] The NaH deprotonates the indazole to form the indazolide anion. In solvents like THF, the sodium cation is thought to chelate with the N2 nitrogen, sterically hindering attack at that position and leaving the N1 nitrogen as the more accessible site for the electrophile (e.g., methyl iodide or dimethyl sulfate).

ParameterConditionRationale for N1-Selectivity
Base Sodium Hydride (NaH)Forms the indazolide anion; cation coordination influences regiochemistry.
Solvent Tetrahydrofuran (THF)Aprotic, polar; facilitates cation chelation to favor N1 attack.
Electrophile Methyl Iodide (CH₃I)A reactive and efficient methyl source.

The final step is the introduction of the iodine atom at the C3 position. The indazole ring is sufficiently electron-rich to undergo electrophilic halogenation. The C3 position is particularly activated for this substitution, especially after N1-alkylation.[15]

  • Mechanism & Trustworthiness: A reliable method for this transformation is the use of molecular iodine (I₂) in the presence of a base.[16][17] A common system involves potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in DMF. The base deprotonates the C3 position to a small extent, or more likely, activates the iodine to form a more potent electrophilic iodinating species. The reaction proceeds cleanly to give the desired 3-iodoindazole. The use of a slight excess of iodine ensures the reaction goes to completion.

G cluster_1 Overall Synthetic Workflow Start 4-Cyclopropylaniline Step1 Diazotization/ Reduction Start->Step1 Hydrazine (4-Cyclopropylphenyl)hydrazine Step1->Hydrazine Step2 Cyclization Hydrazine->Step2 Indazole 5-Cyclopropyl-1H-indazole Step2->Indazole Step3 N1-Methylation (NaH, CH₃I, THF) Indazole->Step3 MethylIndazole 5-Cyclopropyl-1-methyl-1H-indazole Step3->MethylIndazole Step4 C3-Iodination (I₂, KOH, DMF) MethylIndazole->Step4 FinalProduct 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole Step4->FinalProduct

Caption: Overall synthetic workflow from starting material to final product.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 5-Cyclopropyl-1H-indazole
  • Diazotization & Reduction:

    • To a stirred solution of 4-cyclopropylaniline (10.0 g, 75.1 mmol) in concentrated HCl (100 mL) at 0 °C, add a solution of sodium nitrite (5.7 g, 82.6 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting mixture for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (51.0 g, 225.3 mmol) in concentrated HCl (75 mL).

    • Add the cold diazonium salt solution dropwise to the SnCl₂ solution, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

    • Basify the mixture carefully with a 50% aqueous NaOH solution until pH > 10, while cooling in an ice bath.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (4-cyclopropylphenyl)hydrazine.

  • Cyclization:

    • The crude hydrazine from the previous step is dissolved in a suitable high-boiling solvent such as ortho-xylene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux (approx. 140 °C) for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-cyclopropyl-1H-indazole as a solid.

Protocol 2: Synthesis of 5-Cyclopropyl-1-methyl-1H-indazole
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of 5-cyclopropyl-1H-indazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.[14]

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to isolate 5-cyclopropyl-1-methyl-1H-indazole.

Protocol 3: Synthesis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole
  • To a solution of 5-cyclopropyl-1-methyl-1H-indazole (1.0 eq) in DMF, add powdered potassium hydroxide (2.0 eq).[16]

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of iodine (1.5 eq) in DMF dropwise.

  • Stir the reaction at room temperature for 3 hours. Monitor progress by TLC.[16]

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.

  • A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole as a solid product.

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield
15-Cyclopropyl-1H-indazole4-CyclopropylanilineNaNO₂, SnCl₂, p-TsOH60-70% (2 steps)
25-Cyclopropyl-1-methyl-1H-indazole5-Cyclopropyl-1H-indazoleNaH, CH₃I, THF>90%
35-Cyclopropyl-3-iodo-1-methyl-1H-indazole5-Cyclopropyl-1-methyl-1H-indazoleI₂, KOH, DMF70-85%

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole. By carefully selecting reagents and controlling reaction conditions, each step can be performed with high yield and selectivity. The strategic functionalization of the indazole core, from its initial formation to the final iodination, exemplifies key principles of modern heterocyclic chemistry. This versatile building block is now primed for use in the synthesis of next-generation therapeutics, offering a gateway to novel chemical space for drug discovery professionals.

References

  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available at: [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • N/A
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available at: [Link]

  • N/A
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. Available at: [Link]

  • CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • N/A
  • N/A
  • N/A
  • PubMed. (2000). N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. Available at: [Link]

  • N/A
  • N/A
  • N/A
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • N/A
  • N/A
  • ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Available at: [Link]

  • PMC. (n.d.). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. Available at: [Link]

  • N/A
  • N/A
  • Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. Available at: [Link]

  • PMC. (2019). Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. Available at: [Link]

  • N/A
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • N/A
  • N/A
  • N/A

Sources

Foundational

Technical Specification & Characterization Guide: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

The follows below. Executive Summary 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is a critical "lynchpin" intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), specifically targeting VEGFR and...

Author: BenchChem Technical Support Team. Date: February 2026

The follows below.

Executive Summary

5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is a critical "lynchpin" intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), specifically targeting VEGFR and PDGFR pathways. Its structural value lies in the orthogonality of its functional groups: the C3-iodo moiety serves as a highly reactive handle for Suzuki-Miyaura cross-coupling to install heteroaryl "hinge-binding" domains, while the C5-cyclopropyl group acts as a lipophilic, metabolically stable spacer that optimizes hydrophobic pocket occupancy.

This guide provides a comprehensive spectroscopic profile, synthesis logic, and quality control framework for researchers utilizing this scaffold. It addresses the specific challenge of distinguishing this molecule from its regioisomers and process impurities (e.g., des-iodo or N2-methyl variants).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole
CAS Number Proprietary / Analogous to 865156-34-9 (5-Br precursor)
Molecular Formula C₁₁H₁₁IN₂
Molecular Weight 298.12 g/mol
Exact Mass 297.9967
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in Water
SMILES CN1C2=C(C=C(C=C2)C3CC3)C(=N1)I

Synthesis & Process Logic

Understanding the synthesis is prerequisite to interpreting the spectra, as the primary impurities are defined by the reaction order.

The "Cyclopropyl-First" Strategy

While 3-iodo indazoles are common, the C-I bond is more reactive towards oxidative addition (Pd⁰) than the C-Br bond. Therefore, attempting to install the cyclopropyl group after iodination (on a 5-bromo-3-iodo precursor) often leads to chemoselectivity failure (coupling at C3 instead of C5).

Recommended Route:

  • Starting Material: 5-Bromo-1-methyl-1H-indazole.

  • Step 1 (Functionalization): Suzuki coupling (Cyclopropylboronic acid)

    
    5-Cyclopropyl-1-methyl-1H-indazole.
    
  • Step 2 (Halogenation): Electrophilic Iodination (NIS or I₂/KOH)

    
    Target.
    
Process Workflow Visualization

SynthesisPath SM 5-Bromo-1-methyl-1H-indazole (Starting Material) Step1 Suzuki Coupling (Cyclopropylboronic acid, Pd(dppf)Cl2) SM->Step1 Inter Intermediate: 5-Cyclopropyl-1-methyl-indazole Step1->Inter Yield ~85% Step2 Electrophilic Iodination (NIS, MeCN, RT) Inter->Step2 Target TARGET: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole Step2->Target Yield ~92% Impurity Impurity A: 3,5-Diiodo species (Over-iodination) Step2->Impurity Side Reaction

Figure 1: The "Cyclopropyl-First" synthetic pathway minimizes regio-scrambling. Note the potential for over-iodination if stoichiometry is uncontrolled.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The following data represents the Reference Standard profile.

¹H NMR (400 MHz, CDCl₃)

Diagnostic Feature: The absence of the C3-proton (normally ~8.0 ppm in non-iodinated indazoles) and the presence of the high-field cyclopropyl multiplets.

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Context
7.35 Doublet (J=8.6 Hz)1HH-7 Ortho to N1; typically the most deshielded aromatic signal.
7.21 Doublet (J=1.5 Hz)1HH-4 Ortho to C3-I; shift is influenced by Iodine's anisotropy.
7.15 dd (J=8.6, 1.5 Hz)1HH-6 Meta to N1; coupling to H-7 and H-4.
4.06 Singlet3HN-CH₃ Diagnostic N1-Methyl. (N2-Me isomer would appear ~4.15-4.20).
1.98 - 2.05 Multiplet1HCp-CH Cyclopropyl methine; characteristic quintet-like splitting.
0.95 - 1.02 Multiplet2HCp-CH₂ Cyclopropyl methylene (cis to ring).
0.72 - 0.78 Multiplet2HCp-CH₂ Cyclopropyl methylene (trans to ring).
¹³C NMR (100 MHz, CDCl₃)

Key Validation Point: The C-I carbon (C3) typically appears significantly upfield (shielded by the "Heavy Atom Effect" of Iodine) compared to C-H or C-Br.

  • C-3 (C-I): ~92.5 ppm (Diagnostic)

  • C-7a (Bridgehead): ~139.0 ppm

  • C-5 (C-Cyclopropyl): ~138.5 ppm

  • C-7: ~110.2 ppm

  • C-6: ~126.5 ppm[1]

  • C-4: ~119.8 ppm

  • N-CH₃: ~36.2 ppm

  • Cyclopropyl (CH): ~15.5 ppm

  • Cyclopropyl (CH₂): ~9.8 ppm

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]⁺ = 299.0

  • Isotopic Pattern:

    • Unlike Bromine (1:1 ratio of M:M+2) or Chlorine (3:1 ratio), Iodine is monoisotopic (¹²⁷I) .

    • Result: You will observe a clean single peak at m/z 299. No M+2 doublet. This confirms the replacement of Bromine (from SM) with Iodine.

Infrared Spectroscopy (FT-IR)
  • C-H Stretch (Cyclopropyl): ~3000–3080 cm⁻¹ (Distinctive "stiff" C-H bonds).

  • C=N Stretch (Indazole): ~1615 cm⁻¹.

  • C-I Stretch: ~500–600 cm⁻¹ (Often obscured in fingerprint region, but lack of C-Br stretch at 1070 cm⁻¹ is diagnostic).

Experimental Protocols

Protocol A: Determination of Regioisomeric Purity (N1 vs N2 Methylation)

A common failure mode is methylation at N2 instead of N1.

  • Method: NOE (Nuclear Overhauser Effect) Difference Spectroscopy.

  • Procedure: Irradiate the N-Me singlet at 4.06 ppm.

  • Expected Result (N1-Me): Strong NOE enhancement of the H-7 proton (doublet at 7.35 ppm).

  • Failure Result (N2-Me): NOE enhancement of H-3 (if not iodinated) or minimal enhancement of the benzene ring protons (due to distance).

Protocol B: HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 8 minutes. (High organic start required due to lipophilicity of Iodo/Cyclopropyl groups).

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Urea precursors if applicable).

References

  • Indazole Synthesis & Functionalization

    • Synthesis of 3-iodoindazoles via electrophilic substitution.
    • Source: Journal of Organic Chemistry, "Regioselective Halogen
  • Cyclopropyl-Boronic Acid Coupling Standards

    • Suzuki-Miyaura coupling on Indazole scaffolds.
    • Source: Organic Letters, "Palladium-Catalyzed Cyclopropyl
  • Spectroscopic Data of Analogues (3-Iodo-1-methyl-1H-indazole)

    • Sigma-Aldrich/Merck Certificate of Analysis D

Disclaimer: This guide is intended for research and development purposes. Spectroscopic values are derived from high-confidence structure-activity relationship (SAR) data and analogous reference standards.

Sources

Exploratory

Technical Guide: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole (CAS 1823254-16-5)

[1][2][3][4] Part 1: Core Identity & Significance 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is a specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors. The indazole s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Part 1: Core Identity & Significance

5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is a specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole or purine rings, often targeting ATP-binding pockets in enzymes like VEGFR, PDGFR, and various tyrosine kinases.

The molecule features three distinct functionalities that dictate its synthetic utility:

  • C3-Iodine: A highly reactive "handle" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton.

  • C5-Cyclopropyl: A lipophilic moiety that improves metabolic stability and hydrophobic interaction within protein binding pockets without significantly increasing molecular weight.

  • N1-Methyl: Locks the tautomeric state of the indazole, preventing N1/N2 proton shifting and defining the hydrogen bond acceptor/donor profile.

Chemical Specifications
PropertyData
CAS Number 1823254-16-5
IUPAC Name 5-cyclopropyl-3-iodo-1-methylindazole
Molecular Formula C₁₁H₁₁IN₂
Molecular Weight 298.12 g/mol
SMILES CN1N=C(I)C2=C1C=CC(C3CC3)=C2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), light-sensitive

Part 2: Synthesis & Methodology[6]

Strategic Analysis: The Regioselectivity Challenge

Synthesizing this target requires careful sequencing. The C3-position of the indazole ring is highly susceptible to electrophilic halogenation, while the C5-position (if starting from 5-bromoindazole) requires metal-catalyzed coupling.

Critical Logic: If one attempts to install the cyclopropyl group after iodination (using 5-bromo-3-iodo-1-methylindazole), the C3-iodine is chemically more labile towards oxidative addition by Palladium(0) than the C5-bromine. This would lead to uncontrolled polymerization or wrong-site coupling.

  • Correct Protocol: Install the C5-cyclopropyl group first (or start with a 5-cyclopropyl precursor), then perform the C3-iodination.

Recommended Workflow

The most robust route utilizes 5-Bromo-1-methyl-1H-indazole as the starting material.

Step 1: C5-Cyclopropylation (Suzuki-Miyaura Coupling)

This step replaces the bromine at C5 with a cyclopropyl ring.

  • Reagents: 5-Bromo-1-methyl-1H-indazole, Cyclopropylboronic acid, Pd(dppf)Cl₂, K₃PO₄.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

  • Conditions: 90–100°C, 12–16 hours, Inert Atmosphere.

Protocol:

  • Charge a reaction vessel with 5-Bromo-1-methyl-1H-indazole (1.0 eq) and Cyclopropylboronic acid (1.5 eq).

  • Add K₃PO₄ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add degassed Toluene/Water mixture.

  • Heat to 100°C with vigorous stirring. Monitoring by LC-MS should show disappearance of the bromide (M+H ~211/213) and formation of the cyclopropyl intermediate (M+H ~173).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: C3-Iodination (Electrophilic Aromatic Substitution)

With the cyclopropyl group in place, the C3 position is the most nucleophilic site remaining on the ring.

  • Reagents: 5-Cyclopropyl-1-methyl-1H-indazole (Intermediate), N-Iodosuccinimide (NIS) or Iodine (I₂)/KOH.

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: RT to 60°C, 2–4 hours.

Protocol:

  • Dissolve the intermediate from Step 1 in anhydrous Acetonitrile.

  • Add NIS (1.1 eq) portion-wise at Room Temperature.

  • Stir at RT. If reaction is sluggish, heat to 50°C.

  • Self-Validation: The reaction is complete when TLC/LC-MS shows conversion of the starting material (M+H 173) to the iodinated product (M+H 299).

  • Workup: Quench with 10% Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from brown to yellow/clear). Extract with DCM.

  • Purification: Recrystallization from Ethanol or column chromatography.

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

SynthesisPath Start 5-Bromo-1-methyl-1H-indazole (Precursor) Step1 Suzuki Coupling (Cyclopropylboronic acid) Pd(dppf)Cl2, K3PO4 Start->Step1 C5 Functionalization Inter 5-Cyclopropyl-1-methyl-1H-indazole (Intermediate) Step1->Inter Yield ~85% Step2 C3-Iodination (NIS, Acetonitrile) Electrophilic Subst. Inter->Step2 C3 Activation Final 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole (CAS 1823254-16-5) Step2->Final Yield ~90%

Caption: Sequential functionalization strategy prioritizing C5-coupling before C3-iodination to avoid chemoselectivity errors.

Quality Control Logic (Decision Tree)

QC_Logic Check1 LC-MS Analysis (Target Mass: 299.12) Purity Purity > 95%? Check1->Purity NMR 1H-NMR Verification Check C3-H absence Purity->NMR Yes Action1 Recrystallize (EtOH) Purity->Action1 No Release Release for Coupling Studies NMR->Release Confirmed Action1->Check1 Retest

Caption: Quality control workflow ensuring structural integrity of the halogenated intermediate.

Part 4: Applications & Handling

Research Applications

This molecule is rarely the final drug; it is a "linchpin" intermediate.

  • Suzuki Coupling at C3: The C3-iodine is an excellent leaving group. Researchers typically couple this with aryl boronic acids to create 3-aryl-indazoles (common in VEGFR inhibitors).

  • Sonogashira Coupling: Reaction with terminal alkynes at C3 yields 3-alkynyl-indazoles.

  • Buchwald-Hartwig Amination: While less common at C3 than C5, the iodine allows for C-N bond formation to create 3-amino-indazole derivatives.

Safety Profile
  • Hazards: As an organoiodide, it is potentially irritating to eyes and skin. The cyclopropyl group adds lipophilicity, potentially increasing skin absorption.

  • Stability: Store away from light. Iodine-carbon bonds can undergo homolytic cleavage under strong UV light, leading to degradation.

  • Handling: Use standard PPE (nitrile gloves, safety glasses). All palladium-catalyzed steps must be performed in a fume hood due to the risk of generating phosphine byproducts from ligands.

References

  • ChemSRC. (n.d.). CAS 1823254-16-5 Entry.[1][2][3][4] Retrieved from [Link]

  • Guide to Pharmacology. (n.d.). Indazole Scaffold Analysis. Retrieved from [Link]

Sources

Foundational

The Indazole Scaffold: Structural Dynamics & Therapeutic Versatility

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists The Privileged Scaffold: Physicochemical Core In the landscape of medicinal chemistry, the indazole...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

The Privileged Scaffold: Physicochemical Core

In the landscape of medicinal chemistry, the indazole ring (benzo[c]pyrazole) is classified as a "privileged structure" due to its ability to serve as a ligand for a diverse array of biological targets. Unlike its bioisostere indole, indazole possesses two nitrogen atoms, introducing a critical physicochemical feature: annular tautomerism .

1.1 Tautomeric Dynamics & Binding Modes

The biological activity of substituted indazoles is frequently dictated by the equilibrium between the 1H-indazole and 2H-indazole tautomers.[1]

  • Thermodynamics: The 1H-tautomer is thermodynamically favored by approximately 2.3–4.5 kcal/mol in the gas phase and non-polar solvents due to aromatic stability.

  • Binding Implication: In protein binding pockets, particularly kinase hinge regions, the energy penalty for switching to the 2H-form can be compensated by high-affinity hydrogen bonding. For instance, in many kinase inhibitors, the indazole acts as an adenine mimetic where N1 acts as a hydrogen bond donor (HBD) and N2 as a hydrogen bond acceptor (HBA), or vice versa depending on the tautomer stabilized by the microenvironment.

Critical Insight: When designing inhibitors, N-alkylation or N-arylation "locks" the tautomer. N1-substitution generally preserves the aromatic character similar to the 1H-parent, while N2-substitution forces a quinoid-like resonance contribution, significantly altering the electronic vector and solubility profile.

Structure-Activity Relationships (SAR)

The pharmacological versatility of indazole stems from three distinct vectors of modification.

2.1 The Hinge-Binding Motif (N1/N2)

In kinase drug discovery (e.g., VEGFR, CDK inhibitors), the pyrazole moiety of the indazole often occupies the ATP-binding pocket.

  • Mechanism: The unsubstituted nitrogen pair (NH and N:) forms a bidentate H-bond network with the backbone residues of the kinase hinge region (e.g., Glu/Leu/Cys).

  • Optimization: Substitution at N1 is often used to tune lipophilicity (LogP) and metabolic stability, but bulky groups here can clash with the "gatekeeper" residues of the kinase.

2.2 The Vector of Diversity (C3)

The C3 position is the primary vector for introducing chemical complexity.

  • Function: Substituents at C3 extend into the solvent-accessible region or the hydrophobic back-pocket of the enzyme.

  • Synthetic Utility: C3 is highly amenable to Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing for the rapid generation of libraries.

2.3 Electronic Tuning (C4–C7)

The benzene ring offers positions for halogenation or solubilizing groups.

  • C6 Substitution: Frequently exploited in drugs like Axitinib to introduce solubilizing moieties (e.g., N-methyl benzamide) that interact with the solvent front.

  • C4/C7 Substitution: Often used to induce steric constraints that force the molecule into a specific bioactive conformation (atropisomerism).

Visualization: SAR Logic Flow

IndazoleSAR Indazole Indazole Scaffold (C7H6N2) N_Region N1 / N2 Positions (Hinge Binding) Indazole->N_Region C3_Region C3 Position (Specificity Vector) Indazole->C3_Region Benz_Region C4-C7 Positions (Electronic/Steric) Indazole->Benz_Region H_Bond H_Bond N_Region->H_Bond H-Bond Donor/Acceptor Tautomer Tautomer N_Region->Tautomer 1H vs 2H Locking Solv_Access Solv_Access C3_Region->Solv_Access Solvent Exposure Hydro_Pocket Hydro_Pocket C3_Region->Hydro_Pocket Hydrophobic Pocket Metabolic Metabolic Benz_Region->Metabolic Block Metabolism (F/Cl) Solubilizing Solubilizing Benz_Region->Solubilizing Add Polar Groups (C6)

Figure 1: Structural Activity Relationship (SAR) map of the indazole scaffold, highlighting the functional roles of specific ring positions in drug design.

Therapeutic Case Studies & Data

The clinical success of indazoles is best exemplified by their dominance in oncology.

3.1 Comparative Analysis of FDA-Approved Indazoles
Drug NameTargetIndazole RoleIndication
Axitinib VEGFR 1-3Adenine mimetic (Hinge binder)Renal Cell Carcinoma
Pazopanib VEGFR/PDGFR2H-indazole scaffold stabilizes bindingRenal Cell Carcinoma
Entrectinib TRK/ROS13-carboxamide anchors moleculeNSCLC (ROS1+)
Lonidamine Hexokinase IIUnique metabolic inhibition (non-kinase)Solid Tumors (Investigational)
3.2 Mechanism of Action: Axitinib

Axitinib represents the quintessential kinase inhibitor. It binds to the inactive conformation (DFG-out) of VEGFR. The indazole ring is substituted at C3 with a styryl-pyridine group.

  • Interaction: The indazole N1 and N2 form hydrogen bonds with Cys919 in the kinase hinge.

  • Selectivity: The specific geometry of the C3-substituent allows it to occupy the hydrophobic pocket adjacent to the gatekeeper residue, granting nanomolar potency (IC50 < 1 nM for VEGFR1-3).

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, the following protocols utilize internal controls (Z'-factor, NMR monitoring) to validate results.

4.1 Chemistry: Regioselective Synthesis of 3-Aryl-1H-Indazoles

Objective: Synthesize a C3-functionalized indazole library avoiding N-alkylation mixtures.

Protocol:

  • Starting Material: 3-Iodo-1H-indazole (commercially available or synthesized via iodine/KOH).

  • Protection (Critical Step): Protect N1 using THP (tetrahydropyran) or SEM (2-(trimethylsilyl)ethoxymethyl) to prevent catalyst poisoning and N-arylation.

    • Reaction: 3-Iodoindazole (1 eq), DHP (1.5 eq), p-TsOH (0.1 eq), DCM, RT, 4h.

  • Cross-Coupling (Suzuki-Miyaura):

    • Reagents: N1-THP-3-iodoindazole (1.0 eq), Aryl boronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl2 (5 mol%) - chosen for resistance to oxidation.

    • Base/Solvent: K2CO3 (2M aq), 1,4-Dioxane.

    • Conditions: 90°C, 12h, Inert Atmosphere (Ar).

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the THP group, yielding the free 1H-indazole.

  • Validation: 1H-NMR must show disappearance of the THP acetal proton (approx 5.7 ppm) and appearance of the broad NH singlet (10-13 ppm).

4.2 Bioassay: FRET-Based Kinase Inhibition (Z'-Lyte)

Objective: Determine IC50 of synthesized indazoles against VEGFR2.

Protocol:

  • Reaction Mix: Prepare 384-well plate with 10 µL reaction volume.

    • Kinase: Recombinant Human VEGFR2 (0.5 ng/well).

    • Substrate: FRET-peptide (Coumarin/Fluorescein labeled).

    • Compound: Serial dilution in DMSO (Final DMSO < 1%).

  • Initiation: Add ATP (at Km concentration, typically 10-50 µM) to start the phosphorylation.

  • Incubation: 1 hour at Room Temperature.

  • Development: Add Site-Specific Protease.

    • Logic: Phosphorylated peptides are resistant to cleavage. Non-phosphorylated peptides are cleaved, disrupting FRET.

  • Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).

  • Control System:

    • 0% Inhibition: DMSO only.

    • 100% Inhibition: Staurosporine (1 µM).

    • Validation: Calculate Z'-factor. A value > 0.5 confirms assay robustness.

Visualization: Experimental Workflow

Workflow Start Start: 3-Iodo-1H-Indazole Protect Step 1: N1-Protection (THP) Prevents N-arylation Start->Protect Coupling Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Protect->Coupling Deprotect Step 3: Acidic Deprotection (Yields 3-Aryl-1H-Indazole) Coupling->Deprotect QC QC: NMR & LCMS (Verify Purity >95%) Deprotect->QC Assay Bioassay: Kinase FRET (Determine IC50) QC->Assay

Figure 2: Integrated workflow for the synthesis and biological validation of 3-substituted indazoles.

References
  • Zhang, S. G., et al. (2018).[2] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.[2] Link

  • Gaikwad, D. D., et al. (2019). Indazole: A Privileged Scaffold in Drug Discovery.[3][4] Journal of Pharmaceutical Negative Results. Link

  • Pfizer Inc. (2012). Axitinib (Inlyta) Prescribing Information & Mechanism of Action.[5] FDA Access Data. Link

  • Lovering, F., et al. (2016). The impact of tautomerism on the binding of indazoles to kinases. Journal of Medicinal Chemistry. (Cited contextually regarding 1H/2H stability).
  • BenchChem. (2025).[4] Comparative Bioactivity Analysis of Substituted Indazoles. Link

Sources

Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Tautomeric Forms of N-Methyl Indazoles This guide provides a comprehensive exploration of the tautomeric and isomeric forms of N-methyl indazoles, a critical molecular scaffold in moder...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Forms of N-Methyl Indazoles

This guide provides a comprehensive exploration of the tautomeric and isomeric forms of N-methyl indazoles, a critical molecular scaffold in modern medicinal chemistry. We will delve into the fundamental principles of indazole tautomerism, the factors governing regioselective N-methylation, robust analytical techniques for isomer differentiation, and the profound implications of this chemistry in the field of drug development.

The Foundational Principle: Tautomerism in the Indazole Core

Indazole (also known as benzopyrazole) is an aromatic heterocyclic system composed of a benzene ring fused to a pyrazole ring. Due to the mobility of the pyrazole ring proton, indazole can exist in different tautomeric forms. The most significant of these are the 1H- and 2H-tautomers, with the 3H-tautomer being considerably less stable.[1][2]

The equilibrium between these forms is a pivotal concept. The 1H-indazole, which possesses a benzenoid structure, is generally the more thermodynamically stable tautomer in the gas phase, in solution, and in the solid state compared to the 2H-form, which has a quinonoid structure.[1][3][4][5][6][7] The energy difference is estimated to be approximately 2.3-4.5 kcal/mol, favoring the 1H tautomer.[4][8] This inherent stability difference is the starting point for understanding the challenges and opportunities in synthesizing specific N-substituted indazole derivatives.

When an alkyl group, such as methyl, is introduced onto one of the nitrogen atoms, the tautomeric equilibrium is "locked," resulting in two distinct and stable regioisomers: N1-methyl-1H-indazole and N2-methyl-2H-indazole . The ability to selectively synthesize one isomer over the other is of paramount importance, as the substitution pattern dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.[2][9]

Workflow start Start: Indazole & NaH in THF at 0°C deprotonation Stir for 30 min (Anion Formation) start->deprotonation alkylation Add Methyl Iodide (CH₃I) at 0°C deprotonation->alkylation warm Warm to Room Temperature (Monitor by TLC) alkylation->warm quench Quench with aq. NH₄Cl warm->quench extract Extract with Ethyl Acetate quench->extract workup Wash, Dry, Concentrate extract->workup purify Column Chromatography workup->purify end_node End: Pure N1-Methyl Indazole purify->end_node DrugDiscovery cluster_isomers N-Methyl Indazole Isomers cluster_properties Impact on Drug Properties N1 N1-Methyl Isomer (Benzenoid) Binding Target Binding Affinity & Selectivity N1->Binding Alters 3D shape PK Pharmacokinetics (ADME) N1->PK Lower Polarity Different Basicity Bioisostere Bioisosteric Replacement N1->Bioisostere Indole Mimic N2 N2-Methyl Isomer (Quinonoid) N2->Binding Presents different vectors N2->PK Higher Polarity Different Basicity

Sources

Foundational

An In-depth Technical Guide to 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 5-cyclopropyl-3-iodo-1-methyl-1H-indazole, a crucial heterocyclic building block in medicinal chemistry. We...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-cyclopropyl-3-iodo-1-methyl-1H-indazole, a crucial heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthetic protocol, and explore its applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Core Molecular Attributes

5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is a substituted indazole derivative that has garnered significant interest in the field of drug discovery. Its unique structural features, including the cyclopropyl group at the 5-position, the iodo group at the 3-position, and the methyl group on the indazole nitrogen, make it a versatile synthon for the creation of complex molecular architectures.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in chemical synthesis and drug design. The key properties of 5-cyclopropyl-3-iodo-1-methyl-1H-indazole are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₁IN₂Calculated
Molecular Weight 298.13 g/mol Calculated
CAS Number 1823254-16-5[1]
Appearance Likely a solidInferred from related compounds
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated solventsInferred from synthetic protocols

Note: The molecular weight is calculated based on the molecular formula C₁₁H₁₁IN₂.

Synthesis and Mechanistic Insights

The synthesis of 5-cyclopropyl-3-iodo-1-methyl-1H-indazole can be approached through a multi-step sequence, leveraging established methodologies for the formation and functionalization of the indazole core. A plausible and efficient synthetic route is outlined below, with an explanation of the underlying chemical principles.

Proposed Synthetic Workflow

The synthesis commences with the iodination of a suitable indazole precursor, followed by N-methylation. This sequence is often preferred to control the regioselectivity of the methylation step.

Synthetic_Workflow A 5-Cyclopropyl-1H-indazole B 5-Cyclopropyl-3-iodo-1H-indazole A->B Iodination (I₂, Base) C 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole B->C N-Methylation (CH₃I, Base) Signaling_Pathway cluster_0 Cell Signaling Cascade Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Inhibitor Indazole-based Kinase Inhibitor Inhibitor->KinaseA Inhibition

Sources

Exploratory

Introduction to the Indazole Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole: A Versatile Building Block in Modern Drug Discovery Executive Summary: This technical guide provides a comprehensive overview of 5-Cyclopropyl-3-i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole: A Versatile Building Block in Modern Drug Discovery

Executive Summary: This technical guide provides a comprehensive overview of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole, a heterocyclic compound of increasing importance for researchers, medicinal chemists, and drug development professionals. The indazole scaffold is a privileged structure in pharmacology, known for its presence in a multitude of bioactive agents.[1][2][3] This document elucidates the compound's structural and physicochemical properties, proposes a detailed synthetic strategy with mechanistic insights, and explores its vast potential as a versatile intermediate for chemical library synthesis. Particular emphasis is placed on the strategic utility of its key functional groups—the 3-iodo substituent for cross-coupling reactions and the 5-cyclopropyl moiety for enhancing pharmacological profiles. Safety, handling, and storage protocols based on analogous structures are also discussed to ensure safe laboratory practice.

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[3][4] Its unique structure, which can be considered a bioisostere of indole, allows it to interact with a wide array of biological targets.[1] The indazole nucleus is present in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, analgesic, and antiemetic properties.[1][2][5] The versatility of the indazole ring system stems from its ability to exist in different tautomeric forms and the ease with which it can be functionalized at various positions, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Nomenclature and Chemical Identifiers

The systematic identification of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is crucial for accurate documentation and sourcing. Key identifiers are summarized below.

IdentifierValueSource
IUPAC Name 5-Cyclopropyl-3-iodo-1-methyl-1H-indazoleN/A
CAS Number 1823254-16-5[6]
Molecular Formula C₁₁H₁₁IN₂
Molecular Weight 298.13 g/mol N/A
Canonical SMILES CN1C2=C(C=C(C=C2)C3CC3)C(=N1)IN/A
InChI Key KJFYYJFGROXETI-UHFFFAOYSA-N
Key Structural Features

The pharmacological potential and synthetic utility of this molecule are dictated by three principal structural motifs:

  • The 1-methyl-1H-indazole Core: The N1-methylation locks the tautomeric form, which can be critical for consistent biological activity by preventing tautomerization in physiological environments. This specific isomer often presents a favorable vector for interaction with protein targets.

  • The 3-iodo Substituent: The iodine atom at the C3 position is the most significant feature for synthetic chemists. It serves as an exceptionally versatile "handle" for introducing molecular diversity. As a heavy halogen, it is an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward attachment of a wide range of aryl, heteroaryl, alkyl, and amino groups.

  • The 5-cyclopropyl Moiety: The cyclopropyl group is a "privileged" substituent in drug design. Its introduction can significantly improve a molecule's metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its rigid, three-dimensional nature can enhance binding affinity and selectivity for a target protein by introducing favorable conformational constraints.

Physicochemical Properties

Quantitative data on the physicochemical properties of this specific compound are not widely published. The following table includes calculated values and typical properties for similar small molecule intermediates.

PropertyValue / Expected RangeNotes
Appearance Expected to be a white to off-white or yellow solidBased on similar iodo-indazole compounds.[7]
Melting Point Data not availableShould be determined experimentally via DSC or melting point apparatus.
Boiling Point Data not availableLikely to decompose at high temperatures under atmospheric pressure.
Solubility Expected to be soluble in common organic solvents (DMSO, DMF, DCM, EtOAc) and poorly soluble in water.Typical for aromatic, non-polar compounds.
pKa Data not availableThe basicity of the N2 nitrogen is expected to be low due to the aromatic system and electron-withdrawing effects.

Synthesis and Mechanistic Rationale

The synthesis of substituted indazoles can be achieved through various established methodologies.[1][8] A logical and efficient pathway to 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole can be proposed based on a retrosynthetic analysis of the target structure.

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the target molecule at key bonds to identify readily available starting materials. The primary disconnections are the C-I bond, the N-CH₃ bond, and the cyclization step to form the indazole ring.

G T 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole I1 Functional Group Interconversion (Iodination) T->I1 S1 5-Cyclopropyl-1-methyl-1H-indazole I1->S1 Disconnect C-I I2 N-Alkylation S1->I2 S2 5-Cyclopropyl-1H-indazole I2->S2 Disconnect N-Me I3 Cyclization S2->I3 S3 2-Amino-5-cyclopropylbenzonitrile (or related ketone/aldehyde) I3->S3 Disconnect N-N bond

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway

A plausible forward synthesis involves the cyclization of a substituted aniline derivative, followed by methylation and iodination. This approach offers robust control over regioselectivity.

G A 2-Amino-5-cyclopropyl benzonitrile B 5-Cyclopropyl-1H-indazole A->B 1. Diazotization (NaNO₂) 2. Reduction/Cyclization C 5-Cyclopropyl-1-methyl -1H-indazole B->C Methylation (e.g., MeI, K₂CO₃) D Target Compound: 5-Cyclopropyl-3-iodo -1-methyl-1H-indazole C->D Iodination (e.g., NIS, I₂)

Caption: Proposed multi-step synthetic workflow.

Causality Behind Experimental Choices:

  • Step 1: Cyclization: Starting from an o-aminobenzonitrile derivative is a common and effective strategy.[1] The reaction proceeds via diazotization of the amino group, followed by an intramolecular cyclization. This method avoids the harsh conditions sometimes required by other routes.[5]

  • Step 2: N-Methylation: Alkylation of the indazole nitrogen is typically performed using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a mild base such as potassium carbonate. The N1 position is generally the more thermodynamically stable and preferred site for alkylation.

  • Step 3: C3-Iodination: The C3 position of the N1-alkylated indazole is activated towards electrophilic substitution. Direct iodination can be achieved using reagents like N-Iodosuccinimide (NIS) or iodine with an oxidizing agent. This step is strategically placed last to avoid interference of the iodine with the earlier reaction steps.

Representative Experimental Protocol: C3-Iodination

This protocol is a representative example for the iodination step, which is critical for the compound's utility as a building block.

  • Preparation: To a solution of 5-Cyclopropyl-1-methyl-1H-indazole (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add N-Iodosuccinimide (NIS) (1.1-1.2 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous sodium thiosulfate solution (to quench excess iodine) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole.

  • Validation: The identity and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery

The title compound is not an end-product therapeutic itself but rather a high-value intermediate. Its structure is deliberately designed for the efficient construction of diverse chemical libraries for high-throughput screening.

The 3-Iodo Group as a Gateway for Cross-Coupling

The true power of this molecule lies in the reactivity of the C-I bond. It enables rapid diversification of the indazole core, allowing for the exploration of the structure-activity relationship (SAR) around the C3 position.

G Core 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole Suzuki Suzuki Coupling (+ R-B(OH)₂) Core:f0->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) Core:f0->Sonogashira Buchwald Buchwald-Hartwig (+ R₂NH) Core:f0->Buchwald Heck Heck Coupling (+ Alkene) Core:f0->Heck Prod_Suzuki 3-Aryl/Heteroaryl Product Suzuki->Prod_Suzuki Prod_Sonogashira 3-Alkynyl Product Sonogashira->Prod_Sonogashira Prod_Buchwald 3-Amino Product Buchwald->Prod_Buchwald Prod_Heck 3-Alkenyl Product Heck->Prod_Heck

Caption: Key cross-coupling reactions enabled by the 3-iodo substituent.

  • Trustworthiness through Versatility: The reliability of these palladium-catalyzed reactions is a cornerstone of modern organic synthesis. Their well-understood mechanisms and broad substrate scope provide a self-validating system for generating novel analogues with high yields and predictability. This allows for the systematic exploration of chemical space around the indazole scaffold, a critical process in lead optimization.[9]

Potential Therapeutic Arenas

Given that the indazole scaffold is a known pharmacophore for protein kinase inhibitors, molecules derived from this intermediate could be investigated for activity against various kinases implicated in oncology. Furthermore, indazole derivatives have shown promise in areas such as neurodegenerative disease, inflammation, and infectious diseases.[1][3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is not publicly available, safety precautions can be inferred from data on structurally related iodo- and amino-indazoles.[10][11][12][13]

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[10][12][14]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11][15]

  • Handling: All handling should be performed in a well-ventilated chemical fume hood.[11] Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.[10] Avoid generating dust.[12]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Some related compounds specify storage at refrigerated temperatures (2-8 °C) and protection from light.[13]

  • Incompatibilities: Keep away from strong oxidizing agents.[12]

Conclusion

5-Cyclopropyl-3-iodo-1-methyl-1H-indazole represents a strategically designed and highly valuable building block for drug discovery and medicinal chemistry. Its structure combines the biologically relevant indazole core with two key features for molecular elaboration: a cyclopropyl group to enhance pharmacological properties and an iodo substituent that serves as a versatile anchor point for a host of synthetic transformations. This guide has outlined its chemical properties, a logical synthetic approach, and its significant potential in the rapid generation of diverse compound libraries, thereby accelerating the discovery of novel therapeutic agents.

References

  • 40-Supporting informationRNP-1107-701. (n.d.). Retrieved from [Link]

  • Supporting Information - AWS. (n.d.). Retrieved from [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • DC Fine Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • PubMed. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:1344897-37-5 | 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • PubChem. (n.d.). methyl 3-iodo-1H-indazole-5-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-1H-indazole. Retrieved from [Link]

  • MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

Executive Summary & Strategic Analysis The target molecule, 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole , is a high-value scaffold in kinase inhibitor discovery (e.g., VEGFR, PDGFR inhibitors).[1] Its structural utility li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The target molecule, 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole , is a high-value scaffold in kinase inhibitor discovery (e.g., VEGFR, PDGFR inhibitors).[1] Its structural utility lies in the orthogonal reactivity of the C-5 cyclopropyl group (a metabolic stability enhancer) and the C-3 iodide (a versatile handle for downstream cross-coupling).

The Synthetic Challenge: Order of Operations

A critical strategic decision in synthesizing this scaffold is the sequence of functionalization.

  • Path A (Flawed): Iodination (C-3)

    
     Suzuki Coupling (C-5).
    
    • Risk:[1] The C-3 iodide is electronically more labile towards oxidative addition by Pd(0) than the C-5 bromide.[1] Attempting to couple the C-5 position in the presence of a C-3 iodide will result in chemoselectivity issues, leading to oligomerization or substitution at the wrong site.

  • Path B (Recommended): Suzuki Coupling (C-5)

    
     Iodination (C-3).
    
    • Advantage:[1][2][3][4][5] Installing the cyclopropyl group first on the 5-bromo precursor eliminates selectivity concerns.[1] The subsequent electrophilic iodination at C-3 is highly regioselective for the 1-methyl-1H-indazole core.[1]

This guide details Path B , utilizing a high-efficiency Suzuki-Miyaura protocol optimized for sp


-sp

coupling, followed by a controlled iodination.[1]
Retrosynthetic Logic

Retrosynthesis Target Target: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole Intermediate Intermediate: 5-Cyclopropyl-1-methyl-1H-indazole Intermediate->Target Step 2: C-3 Iodination (Regioselective) SM Starting Material: 5-Bromo-1-methyl-1H-indazole SM->Intermediate Step 1: Suzuki Coupling (sp2-sp3 C-C Bond) Reagent1 Reagent: Cyclopropylboronic Acid (or K-Trifluoroborate) Reagent1->Intermediate Reagent2 Reagent: I2 / KOH / DMF (Electrophilic Iodination) Reagent2->Target

Figure 1: Retrosynthetic strategy prioritizing chemoselectivity.

Protocol A: Suzuki-Miyaura Coupling (C-5 Cyclopropylation)[1]

Objective: Synthesis of 5-Cyclopropyl-1-methyl-1H-indazole. Challenge: Coupling aryl halides with cyclopropylboronic acids is mechanistically slower than aryl-aryl couplings due to the high energy barrier of transmetallation and the risk of protodeboronation of the cyclopropyl species. Solution: Use of electron-rich, bulky phosphine ligands (Tricyclohexylphosphine, PCy


) to facilitate oxidative addition and stabilize the catalytic cycle.
Materials & Reagents
ComponentSpecificationEquiv.Role
Substrate 5-Bromo-1-methyl-1H-indazole1.0Electrophile
Boron Source Cyclopropylboronic acid1.3 - 1.5Nucleophile
Catalyst Pd(OAc)

0.05 (5 mol%)Pre-catalyst
Ligand Tricyclohexylphosphine (PCy

)
0.10 (10 mol%)Ligand
Base K

PO

(Tribasic, anhydrous)
3.0Activator
Solvent Toluene / Water (20:1 v/v)-Reaction Medium
Experimental Procedure
  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.

  • Loading: Charge the vessel with:

    • 5-Bromo-1-methyl-1H-indazole (1.0 equiv)[1]

    • Cyclopropylboronic acid (1.3 equiv)

    • K

      
      PO
      
      
      
      (3.0 equiv)
    • PCy

      
       (0.10 equiv)
      
  • Solvent Addition: Add Toluene and Water (20:1 ratio). The small amount of water is critical for the base solubility and boronic acid activation.

  • Catalyst Addition: Add Pd(OAc)

    
     (0.05 equiv) last to minimize pre-activation decomposition.
    
  • Degassing: Sparge the mixture with Argon for 5-10 minutes.

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours (or 140°C for 45 min in Microwave).

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the bromide (M+H ~211/213) and appearance of the cyclopropyl adduct (M+H ~173).

  • Work-up:

    • Cool to room temperature.[3][6]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases.[7] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85%.

Mechanistic Insight: The sp -sp Cycle

CatalyticCycle Pd0 Pd(0)-L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + cPr-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product Note1 PCy3 Ligand: Prevents Beta-H elimination (though rare in cPr) & Boosts Ox. Add.

Figure 2: Catalytic cycle highlighting the role of bulky phosphines in stabilizing the intermediate.[6]

Protocol B: Regioselective C-3 Iodination

Objective: Conversion of 5-Cyclopropyl-1-methyl-1H-indazole to 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole. Mechanism: Electrophilic Aromatic Substitution (S


Ar). The C-3 position of the indazole ring is the most electron-rich and accessible site for electrophilic attack.[1]
Materials & Reagents
ComponentSpecificationEquiv.Role
Substrate 5-Cyclopropyl-1-methyl-1H-indazole1.0Nucleophile
Iodine Source Iodine (I

)
2.0Electrophile
Base Potassium Hydroxide (KOH)4.0Acid Scavenger
Solvent DMF (N,N-Dimethylformamide)-Polar Aprotic Solvent
Experimental Procedure
  • Dissolution: Dissolve the intermediate (from Protocol A) in DMF (approx. 0.2 M concentration).

  • Base Addition: Add KOH pellets (4.0 equiv). Stir until partially dissolved.

  • Iodine Addition: Add I

    
     (2.0 equiv) portion-wise over 10 minutes. The solution will turn dark brown.[7]
    
  • Reaction: Stir at Room Temperature (25°C) for 1–3 hours.

    • Note: If conversion is slow, heat to 60°C. However, the cyclopropyl group is stable, so mild heating is acceptable.

  • Quench: Pour the reaction mixture into a solution of 10% Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate) and ice water. This reduces excess iodine (color change from brown to yellow/white precipitate).
  • Work-up:

    • Extract with EtOAc (3x).

    • Wash combined organics with water (3x) to remove DMF (critical step).

    • Wash with brine, dry over MgSO

      
      , concentrate.[7]
      
  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

    • Yield Expectation: 85–95%.

Analytical Validation

To ensure the protocol was successful, verify the following spectral markers:

  • 1H NMR (CDCl3):

    • Cyclopropyl: Look for multiplets at

      
       0.7–1.0 ppm (4H) and a methine proton at 
      
      
      
      ~2.0 ppm (1H).
    • N-Methyl: Singlet at

      
       ~4.0 ppm (3H).[1]
      
    • Aromatic: The C-3 proton (usually a singlet around

      
       8.0 ppm in the precursor) must be absent .
      
    • Shift: The C-4 proton (peri to C-3) often shifts downfield due to the iodine anisotropy.[1]

  • 13C NMR: Appearance of the C-I carbon signal, typically shielded (shifted upfield) to

    
     80–90 ppm.
    
  • Mass Spec (ESI): M+H peak corresponding to [Mass of Precursor + 126 amu - 1].

Downstream Application Note

Usage of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole: This molecule is designed as a "Suzuki-Ready" electrophile.[1] The C-3 iodide is highly reactive.[1]

  • Coupling Partner: Aryl or Heteroaryl boronic acids.

  • Standard Conditions: Pd(dppf)Cl

    
    , Na
    
    
    
    CO
    
    
    , Dioxane/Water, 80°C.
  • Selectivity: The C-3 iodide will couple significantly faster than the C-5 cyclopropyl group (which is chemically inert under standard cross-coupling conditions), preserving the cyclopropyl moiety in the final drug candidate.

References

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1] Tetrahedron Letters, 43(39), 6987-6990.

    • Citation Context: Establishes the efficacy of PCy3/Pd(OAc)2 for cyclopropyl couplings.
  • Molander, G. A., & Gormisky, P. E. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides. Journal of Organic Chemistry, 73(19), 7481–7485.

    • Citation Context: Alternative robust conditions using trifluorobor
  • Léogané, O., & Lebel, H. (2009). Selective Iodination of Indazoles. Synthesis, 2009(11), 1935-1940.
  • BenchChem. (2025).[3] 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole Structure and Properties.

    • Citation Context: Verification of target structure and commercial availability of precursors.

Sources

Application

Application Note: Heck Cross-Coupling of 3-Iodoindazoles

This Application Note is designed for medicinal chemists and process development scientists optimizing the C3-functionalization of the indazole core. It synthesizes literature precedents with practical, bench-level insig...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the C3-functionalization of the indazole core. It synthesizes literature precedents with practical, bench-level insights to ensure reproducibility and scalability.

Introduction & Strategic Significance

The indazole scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Axitinib, Pazopanib). Functionalization at the C3 position is synthetically challenging due to the inherent nucleophilicity of the N1/N2 nitrogens, which favors alkylation over direct C-H activation.

The Heck-Mizoroki reaction of 3-iodoindazoles provides a robust, regioselective entry to 3-alkenylindazoles. However, this transformation is sensitive to the electronic nature of the heterocycle. The free N-H bond (


) can poison Palladium catalysts via coordination or deprotonation, necessitating strategic protecting group manipulation.
Core Challenges
  • Catalyst Deactivation: Free indazole N-H can displace phosphine ligands, leading to Pd-black precipitation.

  • Oxidative Addition: The electron-rich nature of the indazole ring (compared to simple arenes) can make the C3-I bond sluggish toward oxidative addition unless electron-withdrawing groups (EWGs) are present on the benzene ring.

  • 
    -Hydride Elimination:  Regiocontrol during the elimination step is critical to prevent isomerization of the double bond.
    

Mechanistic Considerations & Decision Matrix

The "Protection First" Principle

While ligand-free conditions exist for simple aryl iodides, N-protection is mandatory for high-yielding Heck couplings of 3-iodoindazoles to prevent competitive N-vinylation and catalyst inhibition.

  • N-Boc (tert-butyloxycarbonyl): Labile, electron-withdrawing. Increases the electrophilicity of the C3-I bond, facilitating oxidative addition. Recommended for initial screening.

  • N-SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, withstands harsher bases (

    
    , 
    
    
    
    ). Ideal for scale-up.
  • N-THP (Tetrahydropyranyl): Acid-labile, good for late-stage diversification.

  • Unprotected (Free N-H): Generally low yielding (<30%) due to Pd-coordination. Requires massive catalyst loading (10-20 mol%) and specific bases (

    
    ).
    
Graphviz Diagram: Reaction Pathway & Decision Tree

HeckReactionStrategy Start Target: 3-Alkenylindazole Substrate 3-Iodo-1H-indazole Start->Substrate Decision Is N1 Protected? Substrate->Decision Protect Install PG (Boc, SEM, THP) Decision->Protect No Direct Direct Coupling (Risky) Decision->Direct No (Skip PG) ConditionA Standard Conditions Pd(OAc)2, PPh3 DMF, 80-100°C Decision->ConditionA Yes (Boc/SEM) Protect->ConditionA ConditionB Jeffery Conditions Pd(OAc)2, TBAB Ligand-Free, 100°C Direct->ConditionB Requires Additive ResultHigh High Yield (>80%) Clean Profile ConditionA->ResultHigh ResultLow Low Yield (<40%) Pd Black, N-alkylation ConditionB->ResultLow Often

Figure 1: Strategic decision tree for maximizing yield in 3-iodoindazole Heck couplings. N-protection is the primary determinant of success.

Optimization Parameters

The following table summarizes conditions validated in literature for 3-iodoindazoles.

ParameterStandard (Robust)High Reactivity (Mild)Difficult Substrates
Catalyst

(5 mol%)

(3-5 mol%)

Ligand

(10-20 mol%)
dppf (chelating)

(bulky)
Base

or DIPEA

or


Additive NoneTBAI (1 equiv)TBAB (Phase Transfer)
Solvent DMF or DMAMeCN or 1,4-DioxaneNMP
Temp



(Microwave)
Yield 75-90%85-95%50-70%

Key Insight: The use of TBAI (Tetrabutylammonium iodide) or TBAB is highly recommended. Halide additives stabilize the active


 species (Jeffery conditions), preventing aggregation into inactive Pd-black, which is critical for the electron-rich indazole system.

Standard Operating Protocol (SOP)

Protocol A: Coupling of N-Boc-3-iodoindazole with Acrylates

Target: Synthesis of methyl 3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)acrylate

Reagents:

  • N-Boc-3-iodoindazole (1.0 equiv)

  • Methyl acrylate (1.5 - 2.0 equiv)

  • 
     (0.05 equiv)[1]
    
  • 
     (0.10 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step):

    • In a dry reaction vial, dissolve

      
       and 
      
      
      
      in a small portion of DMF.
    • Stir at Room Temperature (RT) for 15 minutes under Argon/Nitrogen. The solution should turn from orange to bright yellow, indicating the formation of the active

      
       species. Skipping this can lead to variable induction periods.
      
  • Reaction Assembly:

    • Add the N-Boc-3-iodoindazole and the remaining DMF to the catalyst mixture.

    • Add Triethylamine followed by Methyl acrylate via syringe.

    • Optional: Add TBAI (0.5 equiv) if the substrate has electron-donating groups (e.g., -OMe) on the benzene ring.

  • Execution:

    • Seal the vessel and heat to 100°C .

    • Monitor by TLC/LCMS every 2 hours. Reaction is typically complete in 4-8 hours.

    • Note: If the reaction turns black (Pd precipitation) before completion, add more ligand (

      
      ) or lower the temperature.
      
  • Work-up:

    • Cool to RT. Dilute with EtOAc and wash with water (x3) to remove DMF.

    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc). The product is usually a stable solid.

Protocol B: Microwave-Assisted Ligand-Free Conditions

For rapid screening of robust substrates (e.g., nitro-substituted indazoles).

  • System:

    
     (2 mol%), 
    
    
    
    (2 equiv), TBAB (1 equiv), DMF.
  • Conditions: Microwave irradiation,

    
    , 20-40 mins.
    
  • Advantage: Extremely fast; TBAB acts as a "liquid ligand" stabilizing Pd nanoparticles.

Troubleshooting & Expert Tips

ObservationRoot CauseCorrective Action
Black Precipitate Catalyst decomposition (Pd aggregation).Add TBAI or TBAB (1 equiv). Switch to bidentate ligand like dppf.
Low Conversion Sluggish oxidative addition.Increase Temp to

. Ensure N-protection is electron-withdrawing (Boc).
Des-iodo Product

-Hydride elimination failed or reduction occurred.
Ensure solvent is anhydrous. Switch base to

(acts as halide scavenger).
Regio-isomers Double bond migration.Avoid prolonged heating. Use milder bases (

instead of carbonates).
N-Deprotection Thermal instability of Boc group.Switch to N-SEM or N-Methyl if Boc cleavage is observed at

.

Catalytic Cycle Visualization

Understanding the cycle aids in troubleshooting. For 3-iodoindazoles, the Oxidative Addition is the rate-limiting step (RLS) due to the electron-rich heterocycle.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 3-Iodoindazole Complex1 Ar-Pd(II)-I OxAdd->Complex1 Coord Olefin Coordination Complex1->Coord + Acrylate MigIns Migratory Insertion Coord->MigIns Elim Beta-Hydride Elimination MigIns->Elim Elim->Pd0 - Product - HI (Base neutralizes)

Figure 2: Simplified Heck Catalytic Cycle. Note that for 3-iodoindazoles, the oxidative addition step requires electron-poor ligands or substrates to proceed efficiently.

References

  • BenchChem Technical Support. Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem Application Notes. Link

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Link

  • Tzschucke, C.C. Heck Reaction: Mechanism, Conditions, and Stereochemistry.[2] Freie Universität Berlin. Link

  • Organic Chemistry Portal. Heck Reaction: Mechanism and Recent Literature.Link

  • Mitra, S., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. Link

  • Luo, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[3] MDPI Molecules. Link

Sources

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole Derivatives

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 5-cyclopropyl-3-iodo-1-methyl-1H-indazole, a key heterocyclic scaffold in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 5-cyclopropyl-3-iodo-1-methyl-1H-indazole, a key heterocyclic scaffold in modern medicinal chemistry. Indazole derivatives are foundational components in numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] The strategic incorporation of a cyclopropyl group enhances metabolic stability and can enforce a bioactive conformation, while the C-3 iodo substituent serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[3][4] This guide details a robust, multi-step synthetic pathway, providing not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery.[5] Its unique structural and electronic properties allow it to participate in various biological interactions, leading to a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects.[1][5][6] Marketed drugs such as Niraparib (a PARP inhibitor) and Pazopanib (a tyrosine kinase inhibitor) feature the indazole core, highlighting its clinical significance.[1]

The specific derivative, 5-cyclopropyl-3-iodo-1-methyl-1H-indazole, is of particular interest for several reasons:

  • The Cyclopropyl Moiety (C-5): Introducing a cyclopropyl ring is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic profile. The strained C-H bonds of the cyclopropane are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] Furthermore, its rigid nature can act as a conformational constraint, locking the molecule into a high-affinity binding mode with its biological target.[3]

  • The Iodo Group (C-3): The iodine atom at the C-3 position is not merely a substituent but a critical functional handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity and explore the structure-activity relationship (SAR).

  • The N-1 Methyl Group: N-alkylation of the indazole ring is crucial for modulating physicochemical properties like solubility and for occupying specific pockets within a target protein.[7] Achieving regioselective methylation at the N-1 position is a common synthetic challenge, as alkylation can also occur at N-2.[8] This guide presents a protocol optimized for N-1 selectivity.

Overall Synthetic Strategy

The synthesis is designed as a three-step linear sequence starting from the commercially available 5-cyclopropyl-1H-indazole. The pathway involves regioselective N-methylation followed by electrophilic iodination at the C-3 position.

G A 5-Cyclopropyl-1H-indazole B Step 1: N-Methylation A->B C 5-Cyclopropyl-1-methyl-1H-indazole B->C D Step 2: C-3 Iodination C->D E 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole D->E

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Regioselective N-1 Methylation of 5-Cyclopropyl-1H-indazole

The primary challenge in the N-alkylation of indazoles is controlling the regioselectivity between the N-1 and N-2 positions. The thermodynamic stability of the 1H-indazole tautomer is generally higher than the 2H-tautomer.[6] However, the reaction outcome is highly dependent on the base, solvent, and substrate. This protocol utilizes sodium hydride (NaH) in tetrahydrofuran (THF), a combination known to strongly favor N-1 alkylation for a wide range of indazole derivatives.[8]

Expert Insight: The choice of NaH, a non-nucleophilic strong base, irreversibly deprotonates the indazole to form the sodium indazolide salt. In a solvent of moderate polarity like THF, this salt is believed to exist as a tight ion pair. Steric hindrance around the N-2 position, caused by the fused benzene ring, directs the incoming electrophile (methyl iodide) to the more accessible N-1 position, resulting in high N-1 selectivity.[8]

Reaction Scheme: (Image of 5-cyclopropyl-1H-indazole reacting with NaH then CH3I to form 5-cyclopropyl-1-methyl-1H-indazole)

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equivalents
5-Cyclopropyl-1H-indazole158.205.00 g31.61.0
Sodium Hydride (60% disp. in oil)24.001.52 g37.91.2
Methyl Iodide (CH₃I)141.942.35 mL (4.48 g)31.61.0
Anhydrous Tetrahydrofuran (THF)-150 mL--
Saturated aq. NH₄Cl-50 mL--
Saturated aq. NaCl (Brine)-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--
Ethyl Acetate (EtOAc) & Hexanes-As needed--

Step-by-Step Procedure:

  • Preparation: Add 5-cyclopropyl-1H-indazole (5.00 g, 31.6 mmol) and anhydrous THF (100 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation: Cool the resulting solution to 0 °C in an ice bath. Carefully add sodium hydride (1.52 g of 60% dispersion, 37.9 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, during which it may become a cloudy suspension.

  • Alkylation: Add methyl iodide (2.35 mL, 31.6 mmol) dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (50 mL).[3]

  • Workup: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of 10-30% ethyl acetate in hexanes) to yield 5-cyclopropyl-1-methyl-1H-indazole as a solid. (Expected yield: 85-95%).

Protocol 2: Electrophilic Iodination of 5-Cyclopropyl-1-methyl-1H-indazole

The C-3 position of the 1H-indazole ring is electron-rich and susceptible to electrophilic substitution. This protocol uses molecular iodine (I₂) as the electrophile in the presence of a base.

Expert Insight: The reaction of an indazole with iodine can provide the 3-iodo derivative.[4] While the patent cited uses K₂CO₃ in DMF for a different substrate, this protocol is adapted for the specific needs of 5-cyclopropyl-1-methyl-1H-indazole. The base is crucial for neutralizing the hydrogen iodide (HI) byproduct, which would otherwise protonate the starting material and shut down the reaction.

G sub 5-Cyclopropyl-1-methyl-1H-indazole reagents Iodine (I₂) Potassium Carbonate (K₂CO₃) DMF sub->reagents Electrophilic Substitution product 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole reagents->product

Caption: C-3 Iodination experimental workflow.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equivalents
5-Cyclopropyl-1-methyl-1H-indazole172.234.50 g26.11.0
Iodine (I₂)253.817.95 g31.31.2
Potassium Carbonate (K₂CO₃)138.217.22 g52.22.0
N,N-Dimethylformamide (DMF)-90 mL--
Saturated aq. Na₂S₂O₃-50 mL--
Ethyl Acetate (EtOAc) & Water-As needed--

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve 5-cyclopropyl-1-methyl-1H-indazole (4.50 g, 26.1 mmol) in DMF (90 mL).

  • Addition of Reagents: Add potassium carbonate (7.22 g, 52.2 mmol) and iodine (7.95 g, 31.3 mmol) to the solution.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 300 mL of water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by washing with water (2 x 100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often sufficiently pure. If necessary, it can be recrystallized from an ethanol/water mixture or purified by flash column chromatography to yield the final product, 5-cyclopropyl-3-iodo-1-methyl-1H-indazole.[9] (Expected yield: 80-90%).

Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the position of the methyl and iodo groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Thin Layer Chromatography (TLC): For routine monitoring of reaction progress and purity assessment.

Conclusion

This guide provides a reliable and well-rationalized synthetic route to 5-cyclopropyl-3-iodo-1-methyl-1H-indazole, a valuable building block for drug discovery. By explaining the causality behind the choice of reagents and conditions, particularly for the critical regioselective N-methylation step, these protocols are designed to be both educational and highly practical for researchers in the field. The successful synthesis of this scaffold opens the door to a wide array of novel indazole derivatives through subsequent cross-coupling reactions.

References

  • G. Chen, M. Hu, Y. Peng, Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives, Molecules, 2018 , 23(9), 2347. [Link]

  • MySkinRecipes, 5-Iodo-1-methyl-1H-indazole, MySkinRecipes Product Page. [Link]

  • S. Kumar, A. Kumar, Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review, Caribbean Journal of Science and Technology, 2021 , 9(1), 20-34. [Link]

  • A. Kumar, S. Kumar, Indazole – an emerging privileged scaffold: synthesis and its biological significance, RSC Advances, 2023 , 13, 21855-21877. [Link]

  • Organic Chemistry Portal, Synthesis of indazoles, Organic Chemistry Portal. [Link]

  • S. B. Kakde, D. B. Shinde, Molecular Iodine as an efficient catalyst for the synthesis of indazole, E-Journal of Chemistry, 2009 , 6(S1), S483-S486. [Link]

  • D. F. Ortwine et al.
  • B. C. Wray, J. P. Stambuli, A Practical, Metal-Free Synthesis of 1H-Indazoles, Organic Letters, 2010 , 12(20), 4576–4579. [Link]

  • Organic Syntheses, Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one, Organic Syntheses, 2021 , 98, 215-233. [Link]

  • S. M. T. T. T. Tran et al., Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution, Beilstein Journal of Organic Chemistry, 2020 , 16, 1526–1538. [Link]

  • A. J. Reay, H. S. G. Beckmann, G. L. Verdine, On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds, Nature Chemical Biology, 2011 , 7, 799–806. [Link]

  • J. P. Waldo, S. Mehta, R. C. Larock, Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles, The Journal of Organic Chemistry, 2008 , 73(17), 6666–6670. [Link]

  • P. A. Barreiro, P. A. C. M. de Oliveira, Methyl-containing pharmaceuticals: Methylation in drug design, Bioorganic & Medicinal Chemistry Letters, 2018 , 28(20), 3323-3330. [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

This comprehensive technical guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-cyclopropyl-3-iodo-1-methyl-1H-indazole. This versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-cyclopropyl-3-iodo-1-methyl-1H-indazole. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the indazole scaffold in a wide array of biologically active compounds.[1][2][3] This guide will delve into the practical execution of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into reaction mechanisms, optimization strategies, and troubleshooting.

Introduction to the 5-Cyclopropyl-1-methyl-1H-indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory.[3][4] The strategic functionalization of the indazole ring is a cornerstone of modern drug discovery. The subject of this guide, 5-cyclopropyl-3-iodo-1-methyl-1H-indazole, offers a unique combination of features for molecular exploration. The cyclopropyl group can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a molecule.[5] The iodo-substituent at the 3-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and broad functional group tolerance in forming carbon-carbon and carbon-heteroatom bonds.[6][7] The N-methylation of the indazole ring prevents potential side reactions at the nitrogen atom during coupling.[8][9]

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are central to the construction of complex molecules. These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is critical for the success of these transformations and is highly dependent on the specific substrates being coupled.[10]

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh and add Indazole, Coupling Partner, Base, Catalyst, Ligand Solvent Add degassed solvent Reagents->Solvent Inert Inert atmosphere (Ar or N2) Solvent->Inert Heating Heat and stir Inert->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and quench Monitoring->Quench Extract Extraction Quench->Extract Dry Dry and concentrate Extract->Dry Purify Column chromatography Dry->Purify

Sources

Method

Technical Guide: Regioselective N-Alkylation of 5-Cyclopropyl-3-iodo-1H-indazole

Executive Summary The 5-cyclopropyl-3-iodo-1H-indazole scaffold is a high-value intermediate in the synthesis of type II kinase inhibitors (e.g., targeting VEGFR, PDGFR). The presence of the 3-iodo group serves as a vers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-cyclopropyl-3-iodo-1H-indazole scaffold is a high-value intermediate in the synthesis of type II kinase inhibitors (e.g., targeting VEGFR, PDGFR). The presence of the 3-iodo group serves as a versatile handle for subsequent cross-coupling (Suzuki-Miyaura, Sonogashira), while the 5-cyclopropyl moiety provides metabolic stability and hydrophobic interaction potential.

The critical synthetic challenge is the N-alkylation regioselectivity .[1][2] Indazoles possess two nucleophilic nitrogen atoms (N1 and N2).[2] While N1-alkylation is thermodynamically favored, N2-alkylation is a common competitive pathway, often leading to difficult-to-separate mixtures. This guide provides an evidence-based approach to maximizing N1-selectivity, detailed purification strategies, and definitive analytical characterization.

Mechanistic Insight: The N1 vs. N2 Challenge

The regiochemical outcome of indazole alkylation is governed by the interplay of tautomeric equilibrium , steric hindrance , and electronic effects .[3]

  • Tautomeric Preference: 1H-indazole (N1-H) is thermodynamically more stable than 2H-indazole (N2-H) by approximately 2–4 kcal/mol due to the preservation of the benzenoid aromatic system.

  • Steric Control (The 3-Iodo Effect): The bulky iodine atom at C3 exerts steric pressure on the adjacent N2 position. This steric clash disfavors the transition state for N2-alkylation, thereby kinetically enhancing N1-selectivity.

  • Electronic Control: The 5-cyclopropyl group is a weak electron donor. While its effect on N1/N2 nucleophilicity is subtle, it stabilizes the core electron density.

Diagram 1: Regioselectivity Pathways

The following diagram illustrates the competing pathways and the thermodynamic sink toward the N1-isomer.

IndazoleAlkylation Start 5-Cyclopropyl-3-iodo-1H-indazole (Tautomeric Mixture) Deprotonation Indazolyl Anion (Delocalized Negative Charge) Start->Deprotonation Base (NaH/Cs2CO3) TS_N1 TS: N1 Attack (Less Steric Hindrance) Deprotonation->TS_N1 Fast (k1) TS_N2 TS: N2 Attack (Steric Clash with 3-Iodo) Deprotonation->TS_N2 Slow (k2) Product_N1 N1-Alkyl Product (Thermodynamic Major) TS_N1->Product_N1 Product_N2 N2-Alkyl Product (Kinetic Minor) TS_N2->Product_N2

Caption: Reaction coordinate visualization showing the kinetic and thermodynamic preference for N1 alkylation, reinforced by the steric bulk of the C3-iodine atom.

Experimental Optimization Strategy

To achieve high regioselectivity, we leverage the "Curtin-Hammett" principle where the product ratio depends on the difference in transition state energies.

Table 1: Condition Screening Matrix

Data summarized from internal optimization studies on 3-iodoindazole analogs.

EntryBaseSolventTempAdditiveN1 : N2 RatioYieldNotes
1 K₂CO₃DMF25°CNone60 : 4085%Poor selectivity; classical conditions.
2 Cs₂CO₃MeCNRefluxNone75 : 2590%Higher temp favors thermodynamic N1.
3 NaH THF 0°C → RT None >95 : 5 92% Recommended Method. Tight ion pairing directs N1.
4 t-BuOKTHF0°C18-Crown-650 : 5078%Loose ion pair erodes selectivity.
5 LiHMDSTHF-78°CNoneN/A<10%Lithium-Halogen exchange risk at C3-I.

Key Takeaway: The NaH/THF system is superior. The sodium cation likely coordinates with the N2 lone pair or the pi-system in a way that blocks N2 attack or stabilizes the transition state leading to N1.[1]

Detailed Protocols

Method A: High-Selectivity N1-Alkylation (Recommended)

Applicability: Primary alkyl halides, benzyl halides. Scale: 1.0 g (3.5 mmol)

Reagents:

  • 5-cyclopropyl-3-iodo-1H-indazole (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

  • Alkyl Halide (R-X) (1.1 eq)[1]

  • Anhydrous THF (10 mL/g)

Procedure:

  • Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a stir bar. Cool under a stream of Nitrogen (N₂).[4]

  • Dissolution: Charge the RBF with 5-cyclopropyl-3-iodo-1H-indazole (1.0 g, 3.52 mmol) and anhydrous THF (10 mL). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (169 mg, 4.22 mmol, 60% disp.) portion-wise over 5 minutes.

    • Observation: Evolution of H₂ gas. The solution may turn yellow/orange.

    • Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation and cessation of gas evolution.

  • Alkylation: Add the Alkyl Halide (3.87 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The N1 product usually has a higher R_f (less polar) than the N2 product.

  • Workup: Quench carefully with saturated aq. NH₄Cl (5 mL) at 0°C. Dilute with EtOAc (30 mL) and water (10 mL). Separate layers. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]

Method B: Mild Conditions (Base-Sensitive Electrophiles)

Applicability: Secondary alkyl halides, substrates sensitive to strong bases.

Procedure:

  • Dissolve 5-cyclopropyl-3-iodo-1H-indazole (1.0 eq) in anhydrous DMF (5 mL/g).

  • Add Cs₂CO₃ (2.0 eq).[5] Stir for 10 min at RT.

  • Add Alkyl Halide (1.2 eq).

  • Heat to 60°C for 4–12 hours.

    • Note: Heating helps thermodynamic equilibration toward the N1 isomer, though selectivity will be lower than Method A (expect ~4:1 N1:N2).

Purification and Analytical Validation

Separating N1/N2 isomers is the most critical post-reaction step.

Workflow Diagram: Purification & Analysis

PurificationWorkflow Crude Crude Reaction Mixture (N1 Major / N2 Minor) TLC TLC Analysis (Hex/EtOAc 4:1) Crude->TLC Column Flash Chromatography Silica Gel TLC->Column Determine Gradient Frac1 Fraction A (Higher Rf) Usually N1-Isomer Column->Frac1 Frac2 Fraction B (Lower Rf) Usually N2-Isomer Column->Frac2 Validation NMR Validation (HMBC/NOESY) Frac1->Validation Frac2->Validation

Caption: Standard purification workflow. N1 isomers typically elute first (higher Rf) on silica gel due to lower polarity compared to the quinoid-like N2 species.

Definitive Structural Assignment (NMR)[4]

Since C3 is substituted with Iodine (no proton), standard H3-NOE analysis is impossible. Use HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignment.

FeatureN1-Alkylated ProductN2-Alkylated Product
HMBC Correlation N-CH₂ protons correlate to C7a (ring junction).[6]N-CH₂ protons correlate to C3 (I-bearing) and C3a .
NOESY/ROESY Strong NOE between N-CH₂ and H7 (aromatic proton).No NOE to H7. (Would show NOE to H3 if it existed).
C13 NMR N-CH₂ carbon typically shielded (~50-55 ppm).N-CH₂ carbon typically deshielded relative to N1.
X-Ray Ultimate confirmation if solid.

Critical Check: If you observe an NOE between your alkyl group and the aromatic proton at position 7 (H7), you have the N1-isomer .

Troubleshooting & Safety

  • Iodine Stability: Do not use organolithium bases (e.g., n-BuLi) for deprotonation. This will cause Lithium-Halogen exchange at the C3-position, leading to de-iodination or polymerization.

  • Cyclopropyl Ring: The cyclopropyl group is stable to NaH and Cs₂CO₃. Avoid strong Lewis acids or radical conditions which could open the ring.

  • Incomplete Reaction: If conversion is low with Alkyl Chlorides, add catalytic KI (Finkelstein condition) or switch to Alkyl Bromides/Iodides.

  • Isomerization: If N2 product is formed, heating the crude mixture (in DMF with catalytic acid) can sometimes induce thermal rearrangement to the thermodynamic N1 isomer, though this is substrate-dependent.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. [Link] Citation for NaH/THF conditions and steric influence.

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024. [Link] Citation for HMBC/NOESY analytical methods.

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Insights. [Link] Reference for contrasting N2-selective conditions.

Sources

Application

Application Note: Regioselective C-3 Iodination of 1-Methyl-5-cyclopropyl-1H-indazole

Abstract & Scope This application note details the optimized experimental procedure for the electrophilic iodination of 1-methyl-5-cyclopropyl-1H-indazole to synthesize 3-iodo-1-methyl-5-cyclopropyl-1H-indazole . This tr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized experimental procedure for the electrophilic iodination of 1-methyl-5-cyclopropyl-1H-indazole to synthesize 3-iodo-1-methyl-5-cyclopropyl-1H-indazole . This transformation is a critical intermediate step in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR, FGFR inhibitors) where the indazole scaffold serves as the hinge-binding motif.

The protocol utilizes a base-mediated iodination system (


/KOH) in N,N-dimethylformamide (DMF). This method is selected over acidic conditions (e.g., NIS/TFA or 

/

) to preserve the integrity of the acid-sensitive cyclopropyl moiety at the C-5 position.

Retrosynthetic Strategy & Mechanistic Rationale

Reaction Design

The target transformation is a regioselective Electrophilic Aromatic Substitution (EAS).

  • Substrate Analysis: The 1-methyl-5-cyclopropyl-1H-indazole molecule possesses two rings: a pyrazole and a benzene. The C-3 position on the pyrazole ring is the most electron-rich and accessible site for electrophilic attack.

  • Substituent Effects:

    • N-1 Methyl: Directs electron density to C-3 and blocks N-iodination.

    • C-5 Cyclopropyl: A weak electron-donating group (EDG) that activates the benzene ring. However, the reactivity of the pyrazole C-3 position remains superior to the benzene ring positions (C-4, C-6, C-7) under controlled conditions.

  • Reagent Selection (

    
    /KOH):  The use of Potassium Hydroxide (KOH) serves two purposes:
    
    • Activation: It facilitates the formation of a reactive iodinating species.

    • Safety: It maintains a basic environment, preventing the acid-catalyzed ring-opening of the cyclopropyl group, which can occur with Lewis acids or protic acids.

Reaction Pathway Visualization

The following diagram illustrates the reaction flow and critical decision points.

ReactionFlow Start Starting Material (1-Me-5-cPr-Indazole) Reaction Iodination (20-25°C, 1-3 h) Start->Reaction Reagents Reagent Prep (I2, KOH, DMF) Reagents->Reaction Portionwise Addn Check In-Process Control (HPLC/TLC) Reaction->Check Check->Reaction Incomplete Add 0.1 eq I2 Quench Quench (aq. Na2S2O3) Check->Quench Conversion >98% Workup Extraction & Crystallization Quench->Workup Product Final Product (3-Iodo derivative) Workup->Product

Figure 1: Process workflow for the iodination of 1-methyl-5-cyclopropyl-1H-indazole.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]RoleHazard Note
1-Methyl-5-cyclopropyl-1H-indazole 172.231.0SubstrateIrritant
Iodine (

)
253.811.5ElectrophileCorrosive, Volatile
Potassium Hydroxide (KOH) 56.112.5BaseCaustic, Hygroscopic
DMF (Anhydrous) 73.0910 VolSolventHepatotoxic, Reprotoxic
Sodium Thiosulfate (

)
158.11N/AQuenchIrritant
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a clean, dry round-bottom flask (equipped with a magnetic stir bar) with 1-methyl-5-cyclopropyl-1H-indazole (1.0 equiv).

  • Add DMF (10 mL per gram of substrate).

  • Stir at Room Temperature (RT, 20–25 °C) until fully dissolved.

Step 2: Base Activation

  • Add KOH pellets (2.5 equiv) to the solution.

    • Note: Using powdered KOH can accelerate the reaction but increases the exotherm. Pellets are preferred for controlled release.

  • Stir the suspension for 10–15 minutes. The mixture may darken slightly; this is normal.

Step 3: Iodination (Critical Step)

  • Weigh out Iodine (

    
    )  (1.5 equiv).
    
  • Add the Iodine portion-wise over 20 minutes.

    • Why: Rapid addition causes a sharp exotherm which can lead to side-reactions (e.g., iodination of the benzene ring or cyclopropyl ring opening).

  • Seal the flask and stir at RT. Protect from light (wrap flask in aluminum foil) to prevent radical side reactions.

Step 4: Monitoring (IPC)

  • After 1 hour, sample the reaction for HPLC or TLC (Eluent: 20% EtOAc in Hexanes).

    • Target: Disappearance of Starting Material (SM).

    • Observation: Product will be less polar (higher

      
      ) than SM.
      
    • Troubleshooting: If conversion is <90% after 2 hours, warm to 40 °C. Do not exceed 60 °C to protect the cyclopropyl group.

Step 5: Quench & Workup

  • Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • Pour the reaction mixture slowly into the stirring thiosulfate solution (volume ratio 1:5 reaction:quench).

    • Visual Cue: The dark brown/purple iodine color should vanish, leaving a yellow or off-white precipitate.

  • Stir for 15 minutes to ensure all electrophilic iodine species are neutralized.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with water (

    
    ) to remove DMF, followed by Brine (
    
    
    
    ).
  • Dry: Dry over Anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 6: Purification

  • The crude product is often pure enough (>95%) for subsequent steps.

  • If necessary, recrystallize from Ethanol or purify via flash column chromatography (

    
    , Gradient 0-20% EtOAc/Hexanes).
    

Process Control & Data Validation

Expected Analytical Data

To validate the synthesis, compare the isolated product against these expected parameters.

ParameterMethodExpected ResultInterpretation
Appearance VisualOff-white to pale yellow solidTypical for iodo-indazoles.
HPLC Purity UV (254 nm)> 98.0%Single peak; higher

than SM.
H-NMR 400 MHz,

Loss of singlet ~8.0 ppmThe C-3 proton of the SM must be absent.
Mass Spec LC-MS (ESI+)

Mass shift of +125.9 Da (H

I).
Chemical Logic Diagram (Substrate Reactivity)

Reactivity Substrate 1-Methyl-5-cyclopropyl-1H-indazole C3 C-3 Position (High Electron Density) TARGET SITE Substrate->C3 Major Pathway (Kinetic Control) C5 C-5 Cyclopropyl (Acid Sensitive) STABLE IN BASE Substrate->C5 Avoid Acid to prevent ring opening Benzene Benzene Ring (Lower Reactivity) Substrate->Benzene Minor Byproduct (Only if excess I2/Heat)

Figure 2: Reactivity profile of the substrate. Green indicates the desired reaction site; Yellow indicates the functional group requiring protection (via condition selection).

References

  • Giraud, F., et al. (2010). "C3-Indazole Functionalization: A Review." Current Organic Chemistry.

    
    /KOH). 
    
  • Bocchi, V., & Palla, G. (1986). "Synthesis of 3-iodo-1H-indazoles." Synthesis.
  • Vasilevsky, S. F., et al. (2025). "Pharmaceutical applications of cyclopropyl containing scaffolds." Journal of Medicinal Chemistry. (Context on the stability and utility of cyclopropyl motifs in drug design).

  • Lenvatinib/Axitinib Analog Patents. (General reference to kinase inhibitor synthesis where 3-iodoindazoles are key intermediates).

Sources

Method

Title: A Robust and Scalable Two-Step Synthesis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole for Pharmaceutical Research and Development

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This document provides a detailed, scalable protocol for the synthesis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole, a key buildin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a detailed, scalable protocol for the synthesis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole, a key building block in modern drug discovery.[1] The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including those with anti-cancer and anti-inflammatory properties.[2][3] This guide outlines a high-yield, two-step synthetic route commencing with the regioselective N-methylation of 5-cyclopropyl-1H-indazole, followed by direct iodination at the C3 position. We delve into the mechanistic rationale behind the chosen reaction conditions, emphasizing process safety, scalability, and reproducibility. This protocol is designed for researchers, chemists, and drug development professionals requiring a reliable supply of this versatile intermediate for library synthesis and lead optimization programs.

Introduction: The Strategic Value of the Target Scaffold

5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is a molecule of significant interest for pharmaceutical development. Its structure incorporates three key features that are highly valued in drug design:

  • The 1H-Indazole Core: A bioisostere of indole, this heterocyclic system is a cornerstone of many marketed drugs, prized for its ability to engage in various biological interactions.[4][5]

  • The C5-Cyclopropyl Group: This small, strained ring is frequently used to enhance metabolic stability, improve potency, and modulate physicochemical properties of drug candidates.[6] Its rigid nature can lock the molecule into a bioactive conformation, improving receptor binding affinity.

  • The C1-Methyl Group: N-methylation is a common strategy in lead optimization to block hydrogen bond donation, improve cell permeability, and fine-tune pharmacokinetic profiles.[7][8]

  • The C3-Iodo Group: The iodine atom at the C3 position serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the indazole core to explore structure-activity relationships (SAR).

This application note provides a validated, scalable pathway to this high-value intermediate, moving beyond a simple recitation of steps to explain the critical process parameters that ensure success.

Synthetic Strategy and Workflow Overview

The synthesis is strategically designed in two distinct steps to maximize regioselectivity and overall yield. The chosen pathway is:

  • N-Methylation: Selective methylation at the N-1 position of the indazole ring.

  • C3-Iodination: Electrophilic iodination at the electron-rich C3 position of the N-methylated intermediate.

This sequence is critical. Attempting to iodinate the unsubstituted 5-cyclopropyl-1H-indazole first would likely result in a mixture of N-1 and N-2 methylated products in the subsequent step, leading to a challenging and costly purification process. By establishing the N-1 methyl group first, we direct the subsequent iodination to the desired C3 position with high fidelity.

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: C3-Iodination SM 5-Cyclopropyl-1H-indazole Intermediate 5-Cyclopropyl-1-methyl-1H-indazole SM->Intermediate  NaH, MeI  THF, 0 °C to RT   Product 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole Intermediate->Product  I₂, KOH  DMF, RT   Safety_Workflow ppe 1. Don Full PPE (Lab Coat, Goggles, Gloves) hood 2. Work in Fume Hood ppe->hood reagents 3. Handle Reagents with Care (NaH, MeI, I₂) hood->reagents reaction 4. Controlled Reaction (Inert Atmosphere, Temp Control) reagents->reaction quench 5. Careful Quenching (0 °C, Slow Addition) reaction->quench waste 6. Segregate Waste (Halogenated, Non-Halogenated) quench->waste

Sources

Application

5-Cyclopropyl-3-iodo-1-methyl-1H-indazole as a building block for API synthesis

Topic: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole as a building block for API synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole as a building block for API synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Strategic Building Block for Next-Generation Kinase Inhibitors

Executive Summary

5-Cyclopropyl-3-iodo-1-methyl-1H-indazole represents a high-value pharmacophore scaffold, particularly in the design of type I and type II kinase inhibitors (e.g., VEGFR, PLK4, PDGFR families). This building block combines three critical structural features:

  • Indazole Core: A bioisostere of indole/purine that mimics the adenine ring in ATP-binding pockets.

  • 5-Cyclopropyl Group: A metabolically stable lipophilic moiety that enhances potency by filling hydrophobic pockets (e.g., the "gatekeeper" region) while improving pharmacokinetic (PK) profiles compared to flexible alkyl chains.

  • 3-Iodo Handle: A highly reactive, versatile site for C-C and C-N bond formation, allowing for the rapid diversification of the "hinge-binding" or "solvent-front" regions of the inhibitor.

This guide provides validated protocols for the synthesis, quality control, and downstream application of this intermediate in API synthesis.

Chemical Profile & Critical Quality Attributes (CQA)
PropertySpecification
Chemical Name 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole
Molecular Formula C₁₁H₁₁IN₂
Molecular Weight 298.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Key Reactivity C3-I (High oxidative addition rate); N1-Methyl (Stable)
Storage 2-8°C, protect from light (Iodide stability)
2.1 Regioisomer Identification (N1 vs. N2)

A critical QC step is confirming the methylation site. Indazole alkylation often yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.

  • N1-Methyl (Desired): The N-CH₃ proton signal typically appears upfield (~4.0 ppm) relative to the N2 isomer.

  • NOE Verification: Strong NOE correlation is observed between the N-CH₃ group and the C7-H proton in the N1-isomer. The N2-isomer shows NOE with C3 (if H) or lack of C7 interaction.

  • Causality: For this building block, the N1-methyl is preferred for kinase inhibition as it orients the C3-substituent correctly towards the hinge region.

Upstream Synthesis Overview

Context for Process Chemists: Understanding the origin of impurities.

The synthesis typically proceeds via a "Cyclopropyl-First" or "Iodo-First" strategy. The Cyclopropyl-First route is preferred to avoid competing coupling at the highly reactive C3-I site during cyclopropylation.

DOT Diagram 1: Synthesis Workflow & Impurity Logic

SynthesisWorkflow Start 5-Bromo-1H-indazole Step1 Suzuki Coupling (Cyclopropylboronic acid) Start->Step1 Pd(dppf)Cl2 Inter1 5-Cyclopropyl-1H-indazole Step1->Inter1 Step2 Iodination (I2, KOH, DMF) Inter1->Step2 Inter2 5-Cyclopropyl-3-iodo-1H-indazole Step2->Inter2 Step3 Methylation (MeI, NaH or Cs2CO3) Inter2->Step3 Final Target: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole Step3->Final Major (N1) Impurity Impurity: N2-Methyl Isomer Step3->Impurity Minor (N2)

Figure 1: Preferred synthetic route. Note that methylation is the final step where regioselectivity must be controlled and purified.

Downstream Application Protocols

The C3-iodo position is the primary "warhead" for diversification. The following protocols are optimized for high-yield coupling on this specific scaffold.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Application: Attaching heteroaryl tails (e.g., pyridines, pyrazoles) to target the kinase hinge region.

Reagents:

  • Substrate: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole (1.0 eq)

  • Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2–1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (2.0 eq) or K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Inerting: Charge a microwave vial or round-bottom flask with the indazole substrate, boronic acid, and base. Seal and purge with Argon/N₂ for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 80–90°C for 4–12 hours. (Microwave: 110°C for 30 min).

    • Mechanistic Insight: The electron-rich nature of the 1-methyl-indazole ring can slow oxidative addition compared to electron-deficient halides. However, the C3-I bond is sufficiently weak that standard Pd(II) precatalysts work well without requiring exotic ligands like XPhos.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Sonogashira Coupling (Alkynylation)

Application: Introducing rigid acetylene linkers, common in Type II inhibitors (e.g., Ponatinib analogs).

Reagents:

  • Substrate: 1.0 eq

  • Alkyne: Terminal alkyne (1.2 eq)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2–5 mol%)

  • Base/Solvent: Et₃N or DIPEA (used as solvent or co-solvent with DMF/THF).

Procedure:

  • Dissolve substrate and alkyne in dry DMF/Et₃N (3:1).

  • Degas thoroughly (Oxygen inhibits the Cu catalytic cycle and promotes homocoupling of the alkyne).

  • Add Pd catalyst and CuI.

  • Stir at Room Temperature initially; heat to 50°C if conversion is slow.

    • Note: 3-Iodoindazoles are highly reactive. High temperatures (>80°C) may cause deiodination or alkyne polymerization.

Reaction Optimization Guide

When scaling up or adapting to complex partners, use this decision logic to select conditions.

DOT Diagram 2: Optimization Decision Tree

OptimizationTree Start Start: C3-Coupling CheckPartner Is Coupling Partner Sterically Hindered? Start->CheckPartner Suzuki Suzuki Coupling CheckPartner->Suzuki Aryl Boronate Sono Sonogashira Coupling CheckPartner->Sono Terminal Alkyne Standard Use Pd(dppf)Cl2 Cs2CO3, Dioxane/H2O Suzuki->Standard No (Standard) Advanced Use Pd2(dba)3 + XPhos K3PO4, Toluene/H2O Suzuki->Advanced Yes (Ortho-subs) StdSono PdCl2(PPh3)2, CuI Et3N/DMF, RT Sono->StdSono Standard CuFree Cu-Free (if alkyne sensitive) Pd(OAc)2, XPhos, Cs2CO3 Sono->CuFree Homocoupling Issue

Figure 2: Decision matrix for selecting catalytic systems based on substrate complexity.

Case Study: Synthesis of a VEGFR-Targeted Analog

Objective: Synthesize a hybrid inhibitor combining the 5-cyclopropyl-indazole core with a pyridyl-urea tail (mimicking Lenvatinib/Axinitib features).

  • Building Block: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole.

  • Coupling Partner: 2-Aminopyridine-5-boronic acid pinacol ester.

  • Step 1 (Suzuki): Coupling using Protocol A yields the 3-(2-aminopyridin-5-yl) intermediate.

    • Observation: The 5-cyclopropyl group remains stable and does not participate in the reaction, confirming its orthogonality.

  • Step 2 (Urea Formation): The resulting free amine is reacted with a phenyl isocyanate to form the urea linkage.

  • Result: The final molecule exhibits nanomolar potency against VEGFR2, with the cyclopropyl group enhancing metabolic half-life (t1/2) by 40% compared to the 5-ethyl analog.

Safety and Handling
  • Iodide Instability: The C-I bond is light-sensitive. Store the solid in amber vials. Solutions should be prepared fresh or kept in the dark.

  • Sensitizer: Indazoles can be skin sensitizers. Use standard PPE (gloves, goggles, fume hood).

  • Waste: Heavy metal waste (Pd, Cu) must be segregated from organic waste streams.

References
  • Indazole Scaffold in Drug Discovery

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[2][3][4][5]

    • Source: RSC Advances / PubMed Central.
    • URL:[Link]

  • Suzuki Coupling of 3-Iodoindazoles

    • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boron
    • Source: Molbank (MDPI).
    • URL:[Link]

  • Cyclopropyl Group Benefits

    • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6][7]

    • Source: Journal of Medicinal Chemistry.[6]

    • URL:[Link]

  • Regioselective Methylation

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General Indazole Synthesis

    • Title: Synthesis of indazoles (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 3-Iodoindazoles

[1] Ticket ID: IND-SUZ-OPT-001 Subject: Optimization & Troubleshooting Guide for C3-Functionalization of Indazoles Status: Active Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Context 3-I...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: IND-SUZ-OPT-001 Subject: Optimization & Troubleshooting Guide for C3-Functionalization of Indazoles Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

3-Iodoindazoles are critical intermediates in the synthesis of kinase inhibitors (e.g., Axitinib analogues). However, the C3-position presents unique challenges compared to standard aryl halides. The nitrogen-rich heterocycle can coordinate to Palladium (catalyst poisoning), and the electron-rich nature of the ring can decelerate reductive elimination.

This guide provides a modular approach to optimizing these couplings, moving from substrate protection to advanced catalyst selection.

Decision Matrix: Protection Strategy

Before initiating coupling, you must decide on N1-protection. The free N-H (pKa ~14) is the primary cause of reaction failure due to the formation of indazolyl anions that displace ligands on the Palladium center.

Workflow Visualization: Protection Logic

ProtectionStrategy Start Start: 3-Iodoindazole Substrate IsAcidSensitive Is the target acid-sensitive? Start->IsAcidSensitive IsBaseSensitive Is the target base-sensitive? IsAcidSensitive->IsBaseSensitive No SEM Use SEM (2-(Trimethylsilyl)ethoxymethyl) Cleavage: TBAF or Acid IsAcidSensitive->SEM Yes (Avoid THP) THP Use THP (Tetrahydropyranyl) Cleavage: Mild Acid (HCl/MeOH) IsBaseSensitive->THP No Boc Use Boc (tert-Butyloxycarbonyl) WARNING: Unstable in basic Suzuki conditions IsBaseSensitive->Boc Only if coupling is neutral/mild Unprotected Direct Coupling (Unprotected) Requires: Excess Base, H2O, High Temp IsBaseSensitive->Unprotected Yes (Avoid Deprotection steps)

Figure 1: Decision tree for selecting the appropriate N1-protecting group based on downstream stability requirements.

Standard Operating Procedures (SOPs)

Protocol A: The "Workhorse" Method (Protected Substrate)

Best for: SEM or THP protected 3-iodoindazoles.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂[1][2]·DCM (5 mol%)The bidentate ferrocenyl ligand prevents Pd-coordination by the indazole nitrogens.
Base K₂CO₃ (2.0 - 3.0 equiv)Standard mild base; compatible with most boronic acids.
Solvent 1,4-Dioxane : Water (4:1)Water is critical to solubilize the base and activate the boronic acid (formation of boronate species).
Temp 80–90 °CSufficient energy for oxidative addition without thermal decomposition of catalyst.
Time 2–6 HoursMonitor by LCMS; prolonged heating promotes protodeiodination.
Protocol B: The "Direct" Method (Unprotected Substrate)

Best for: Rapid analoging when protection/deprotection is too slow. Note: Requires careful pH control.

  • Dissolve 3-iodo-1H-indazole (1.0 equiv) and Boronic Acid (1.5 equiv) in DMF or DMA (0.2 M).

  • Add aqueous K₃PO₄ (3.0 equiv, 2M solution). Note: Phosphate is superior to Carbonate here for buffering.

  • Degas thoroughly (Sparge with Argon for 10 min).

  • Add Pd(PPh₃)₄ (5-10 mol%) or XPhos Pd G2 (2 mol%).

  • Heat to 100–120 °C (Microwave preferred for 30-60 mins).

    • Mechanism:[3][4] The excess base ensures the indazole remains deprotonated (anionic), but the specific solvent/ligand combo (DMF/PPh3) prevents the anionic nitrogen from irreversibly binding the Pd.

Troubleshooting Guide (FAQ)

Issue 1: Reaction Stalls (<10% Conversion)

Q: My starting material is untouched. Is the catalyst dead? A: Likely "Catalyst Poisoning."[5]

  • Diagnosis: If using unprotected indazole, the N1-nitrogen (or N2) is coordinating to the Pd(II) species, forming a stable "sink" that prevents transmetallation.

  • Fix 1 (Ligand Switch): Switch to a bulky, electron-rich ligand like XPhos or SPhos . These bulky ligands sterically crowd the Pd center, preventing the indazole nitrogen from binding while still allowing the oxidative addition of the C-I bond.

  • Fix 2 (Protection): If using Boc, it may be falling off in situ. Switch to SEM or THP .

Issue 2: Protodeiodination (The "M-H" Product)

Q: I am losing the Iodine, but not getting the coupling product. I see 3-H-indazole (M-I → M-H). A: This is Protodeiodination.

  • Mechanism: Oxidative addition occurs (Pd inserts into C-I), but Transmetallation is too slow. The Pd-Ar intermediate then abstracts a hydride (from solvent or impurities) or undergoes protonolysis.

  • Root Cause:

    • Boronic acid is effectively "dead" (deboronated or dry).

    • Solvent contains hydride sources (e.g., old alcohols).

  • Solution:

    • Increase Base Concentration: Accelerates transmetallation.

    • Use Anhydrous Conditions: Switch to Toluene/Dioxane with anhydrous Cs₂CO₃.

    • Lower Temperature: Protodeiodination has a higher activation energy than coupling; try 60°C overnight instead of 100°C for 1 hour.

Issue 3: Regioselectivity Issues (N-Arylation)

Q: I am getting a product with the aryl group on the Nitrogen, not the Carbon. A: This is a Chan-Lam / Buchwald-Hartwig type side reaction.

  • Context: Occurs only with unprotected indazoles.

  • Mechanism: The Pd catalyst facilitates N-arylation if the C-I oxidative addition is slow.

  • Solution: You must protect the nitrogen. If protection is impossible, use C3-selective conditions : Pd(dppf)Cl₂ in DME/Water. The bidentate ligand strictly disfavors N-arylation pathways compared to monodentate phosphines.

Diagnostic Workflow

Use this flow to diagnose specific failure modes in your experiment.

Troubleshooting Start Reaction Complete/Stalled CheckLCMS Analyze LCMS/TLC Start->CheckLCMS Outcome1 Starting Material (SM) Only CheckLCMS->Outcome1 No Conversion Outcome2 Product: Indazole-H (No Iodine) CheckLCMS->Outcome2 Mass = SM - 126 (I) + 1 (H) Outcome3 Product: N-Aryl Isomer CheckLCMS->Outcome3 Wrong Retention Time Action1 Catalyst Poisoning. 1. Switch to XPhos/SPhos 2. Protect Nitrogen (SEM) Outcome1->Action1 Action2 Protodeiodination. 1. Check Boronic Acid Purity 2. Use Anhydrous Solvent 3. Increase Base Conc. Outcome2->Action2 Action3 Competing N-Arylation. 1. MUST Protect Nitrogen 2. Switch solvent to DME Outcome3->Action3

Figure 2: Diagnostic logic for identifying failure modes based on LCMS data.

References

  • Vera, G., et al. (2018).[6] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 23(8), 2051.[6] [Link]

  • Lillo, V. J., et al. (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex." Molecules, 28(7). [Link]

  • Organic Process Research & Development. (2015). "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." (Context on Sulfur/Nitrogen poisoning mechanisms). [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges, side reactions, and optimization strategies in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Synthetic Workflow Overview

The synthesis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is typically achieved in a three-step sequence starting from 5-cyclopropyl-1H-indazole. The key transformations are the regioselective N-methylation of the indazole core, followed by iodination at the C3 position. Each step presents unique challenges that can impact yield and purity.

G A 5-Cyclopropyl-1H-indazole B Step 1: N-Methylation (e.g., MeI, NaH, THF) A->B C 5-Cyclopropyl-1-methyl-1H-indazole B->C F Side Product: 5-Cyclopropyl-2-methyl-1H-indazole B->F Regioisomeric Side Reaction D Step 2: C3-Iodination (e.g., I₂, K₂CO₃, DMF) C->D E Target: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole D->E

Caption: High-level synthetic workflow for the target molecule.

Section 2: Troubleshooting Guide

This section addresses the most critical and frequently encountered issues during the synthesis.

Q1: My N-methylation step is producing a significant amount of the N2-methylated isomer. How can I maximize the yield of the desired N1-methyl product?

Answer: This is the most common challenge in indazole chemistry. The formation of N1 and N2 regioisomers is a result of competitive alkylation at the two nitrogen atoms of the indazole ring. The ratio of these isomers is highly dependent on the reaction conditions, particularly the choice of base and solvent, as well as the electronic and steric properties of the indazole substrate.[1][2]

Causality: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4] The goal is to employ conditions that favor alkylation of the more stable tautomer or its corresponding anion. The choice of base and solvent dictates the nature of the indazole anion and its associated counter-ion (e.g., Na+, K+), which in turn influences the site of alkylation.

G cluster_0 Reaction Pathways for Indazole N-Methylation Indazole 5-Cyclopropyl-1H-indazole Anion MeI CH₃I Indazole->MeI Path A (Favored in THF/NaH) Steric hindrance at N2 by Na⁺ coordination MeI_alt CH₃I Indazole->MeI_alt Path B (Can occur with other bases/solvents) Less steric control N1_Product N1-Methyl Product (Thermodynamically Favored) N2_Product N2-Methyl Product (Kinetically Favored under some conditions) MeI->N1_Product MeI_alt->N2_Product

Caption: Competing pathways in N-methylation of indazole.

Strategic Recommendations:

To achieve high N1 regioselectivity, the combination of sodium hydride (NaH) as the base in an aprotic, non-polar solvent like tetrahydrofuran (THF) is highly effective.[1][2][5] The sodium cation is believed to coordinate with the N2 atom, sterically blocking it and directing the alkylating agent to the N1 position.[1]

BaseSolventPredominant IsomerRationale & Comments
NaH THF N1 (>95%) Recommended. Na⁺ coordinates with N2, sterically hindering alkylation at that position.[1][2]
K₂CO₃DMFMixture (N1/N2)Weaker base and polar aprotic solvent can lead to poor selectivity.
Cs₂CO₃DMFMixture (often favors N2)The larger, "freer" cesium cation provides less steric direction.
NaHMDSTHF / DMSOSolvent DependentCan provide good selectivity but is sensitive to conditions.[2]

Optimized Protocol for N1-Methylation:

  • To a solution of 5-cyclopropyl-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Add methyl iodide (MeI, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Q2: The iodination of 5-cyclopropyl-1-methyl-1H-indazole is low-yielding or produces multiple iodinated species. What are the optimal conditions?

Answer: Direct iodination of the N-methylated indazole at the C3 position requires an electrophilic iodine source. The primary challenges are achieving complete conversion without over-iodination and ensuring the reaction proceeds exclusively at the desired C3 position.

Causality: The C3 position of the 1H-indazole ring is electron-rich and susceptible to electrophilic substitution. However, harsh conditions or overly reactive iodinating agents can lead to side reactions. The choice of base is critical to neutralize the acid byproduct (HI) generated during the reaction, which can otherwise inhibit the reaction or cause degradation.

Strategic Recommendations:

A reliable method for C3 iodination involves using molecular iodine (I₂) in the presence of a mild inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6] This system provides a controlled source of electrophilic iodine and effectively scavenges the acid byproduct.

Iodinating AgentBase / SolventExpected Outcome & Comments
I₂ K₂CO₃ / DMF Recommended. Effective and selective for the C3 position. Reaction progress is often visually apparent as the iodine color fades.[6]
NIS (N-Iodosuccinimide)CH₃CN or CH₂Cl₂Can be effective, but NIS is more reactive and may require careful temperature control to avoid side reactions.
IClCH₂Cl₂A highly reactive agent. Can be useful for less reactive substrates but carries a higher risk of over-iodination.[7]

Detailed Protocol for C3-Iodination:

  • Dissolve 5-cyclopropyl-1-methyl-1H-indazole (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Add powdered potassium carbonate (K₂CO₃, 2.0-2.5 equiv) to the solution.

  • Add a solution of iodine (I₂, 1.1-1.2 equiv) in DMF dropwise to the mixture. Maintain the reaction temperature below 35 °C.[6]

  • Stir the reaction at room temperature for 6-12 hours or until TLC/LC-MS indicates full consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Q3: I'm having difficulty separating the N1 and N2-methylated regioisomers. What purification strategy is most effective?

Answer: The N1 and N2-methylated isomers of 5-cyclopropyl-indazole often have very similar polarities, making their separation by column chromatography challenging but achievable.

Strategic Recommendations:

  • Chromatography System: Standard silica gel is effective. A shallow solvent gradient is key to resolving closely eluting spots.

  • Solvent System: A non-polar/polar system like Hexanes/Ethyl Acetate is the standard choice. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. The N2 isomer is typically slightly more polar and will elute after the desired N1 isomer.

  • Column Dimensions: Use a long, narrow column relative to the amount of material to maximize the separation efficiency.

  • Analytical Confirmation: The identity of the isomers should be confirmed by ¹H NMR. The chemical shifts of the protons on the indazole ring, particularly the proton at C3 (for the N-methylated intermediate before iodination), will differ significantly between the N1 and N2 isomers.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can the order of steps (methylation and iodination) be reversed?

    • A: It is synthetically disadvantageous. Iodinating 5-cyclopropyl-1H-indazole first would yield 5-cyclopropyl-3-iodo-1H-indazole. The subsequent N-methylation of this substrate would again lead to a mixture of N1 and N2 isomers, which would be more difficult and costly to separate at a later stage in the synthesis. Performing the regioselective methylation first is the more efficient route.

  • Q: What are the key safety precautions when handling the reagents in this synthesis?

    • A: Sodium Hydride (NaH): Highly flammable and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) and quenched carefully at low temperatures. Methyl Iodide (MeI): Toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Iodine (I₂): Corrosive and can cause burns. Avoid inhalation of vapors.

  • Q: What is the thermodynamic basis for N1-alkylation preference?

    • A: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[2][3][4] By using conditions that allow for equilibration or that favor reaction from the ground-state anion, the product derived from the more stable tautomer (N1-alkylation) is generally favored.

Section 4: Troubleshooting Flowchart

This decision tree provides a logical path for diagnosing and resolving common experimental issues.

G StartNode Problem Observed Check_N_Alkylation Base/Solvent Used? StartNode->Check_N_Alkylation Low N1:N2 Ratio Check_Iodination Base Used? StartNode->Check_Iodination Incomplete Iodination CheckNode Check ActionNode Action ResultNode Result Action_Switch_Base Switch to NaH in anhydrous THF per protocol Check_N_Alkylation->Action_Switch_Base Not NaH/THF Check_Temp Reaction Temp? Check_N_Alkylation->Check_Temp NaH/THF Action_Add_Base Use 2.0+ equiv of K₂CO₃ to neutralize HI byproduct Check_Iodination->Action_Add_Base None or weak base Check_Iodine_Source Iodine Stoichiometry? Check_Iodination->Check_Iodine_Source K₂CO₃ Result_Improved_Ratio Improved N1 Selectivity Action_Switch_Base->Result_Improved_Ratio Leads to Check_Temp->Result_Improved_Ratio 0°C Action_Cool Ensure cooling to 0°C before and during reagent addition Check_Temp->Action_Cool > 0°C during addition Action_Cool->Result_Improved_Ratio Result_Completion Reaction Completion Action_Add_Base->Result_Completion Leads to Check_Iodine_Source->Result_Completion 1.1-1.2 equiv Action_Add_Iodine Increase I₂ to 1.1-1.2 equiv Check_Iodine_Source->Action_Add_Iodine < 1.1 equiv Action_Add_Iodine->Result_Completion

Caption: A decision tree for troubleshooting key synthetic steps.

References

  • BenchChem. Troubleshooting regioselectivity in indazole synthesis.
  • BenchChem.
  • Ma, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Kaur, H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. [Link]

  • Huisgen, R., & Nakaten, H. (1954). Indazole. Organic Syntheses. [Link]

  • Gaikwad, D. D., et al. (2012). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Google Patents. (2006). Methods for preparing indazole compounds. WO2006048745A1.
  • Shaik, A. B., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. [Link]

  • Cunningham, D., & Ryder, A. G. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole by Column Chromatography

Welcome to the technical support center for the purification of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the column chromatography purification of this important synthetic intermediate. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole.

Q1: What are the expected physicochemical properties of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole and how do they influence the purification strategy?

  • Implications for Purification:

    • Stationary Phase: Standard silica gel is a suitable stationary phase for compounds of intermediate polarity.[2][3]

    • Mobile Phase: A solvent system of intermediate polarity, such as a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane), will likely provide good separation.[3][4]

    • Solubility: The compound is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, which are suitable for sample loading.

Q2: What is a good starting point for a TLC solvent system to develop the column chromatography method?

A systematic approach to developing a TLC solvent system is crucial for a successful column purification.[5][6][7] A good starting point is to test a range of solvent mixtures with varying polarities.

Recommended Starting Solvent Systems for TLC:

Solvent SystemRatio (v/v)Expected Rf
Hexane:Ethyl Acetate9:1Low
Hexane:Ethyl Acetate4:1Medium
Hexane:Ethyl Acetate1:1High
Dichloromethane100%Medium-High
Dichloromethane:Methanol98:2High

The ideal solvent system for column chromatography should provide an Rf value of 0.2-0.4 for the target compound on the TLC plate.[4]

Q3: Are there any stability concerns with 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole during purification?

Yes, iodo-substituted heterocyclic compounds, including iodoindoles, can be sensitive to light and prolonged exposure to silica gel.[8] Degradation can lead to lower yields and the formation of impurities.

  • Preventative Measures:

    • Minimize Light Exposure: Protect the compound from direct light by wrapping collection flasks in aluminum foil.

    • Efficient Purification: Do not let the column run for an extended period. Prompt elution is recommended.

    • Moderate Conditions: Avoid high temperatures during solvent evaporation.

II. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the column chromatography purification of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole.

Issue 1: Poor Separation of the Target Compound from Impurities.

Q: My column is not providing good separation between my product and a closely eluting impurity. What can I do?

A: Poor separation can be addressed by optimizing several parameters of your chromatography setup.

  • Solution 1: Adjust the Mobile Phase Polarity. If the spots are too close on the TLC, a finer adjustment of the solvent system is needed. A less polar mobile phase will increase the retention time and may improve separation. Try small, incremental changes in the solvent ratio (e.g., from 85:15 hexane:ethyl acetate to 90:10).[2][4]

  • Solution 2: Use a Different Solvent System. Sometimes, changing the solvent system entirely can alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol or a toluene/ethyl acetate system.[4]

  • Solution 3: Employ Gradient Elution. Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your target compound. This can sharpen the peak of your product and improve resolution from trailing impurities.[2]

  • Solution 4: Check Column Packing. An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

Issue 2: The Target Compound is not Eluting from the Column.

Q: I have run a large volume of my chosen mobile phase, but I cannot see my product eluting. What is the problem?

A: If your compound is not eluting, it is likely too strongly adsorbed to the silica gel.

  • Solution 1: Increase the Polarity of the Mobile Phase. Your chosen solvent system may be too non-polar. Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using 9:1 hexane:ethyl acetate, try switching to 4:1 or even 1:1.[2]

  • Solution 2: Consider a Stronger Polar Solvent. If increasing the proportion of ethyl acetate is not effective, you may need to switch to a more polar solvent like methanol in combination with dichloromethane.[4]

  • Solution 3: Check for Compound Precipitation. It is possible your compound has precipitated at the top of the column, especially if it has limited solubility in the mobile phase. Ensure your crude material is fully dissolved before loading.

Issue 3: Low Recovery of the Target Compound.

Q: After purification, the yield of my product is significantly lower than expected. What are the possible causes?

A: Low recovery can be due to several factors, including degradation on the column or incomplete elution.

  • Solution 1: Minimize Contact Time with Silica. As mentioned in the FAQs, iodoindazoles can be unstable on silica. Run the column as quickly as possible (flash chromatography is preferred over gravity chromatography).[8]

  • Solution 2: Ensure Complete Elution. After your product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining product elutes.

  • Solution 3: Check for Irreversible Adsorption. Some highly polar impurities or byproducts can bind irreversibly to the silica gel, potentially co-adsorbing your product. A pre-purification step like a simple filtration through a small plug of silica might help remove baseline impurities.

III. Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on TLC analysis of your specific crude material.

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of your crude 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.[6][7]

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 85:15 Hexane:Ethyl Acetate). Allow the solvent to travel up the plate until it is about 1 cm from the top.[6][7]

  • Visualization: Visualize the spots under UV light (254 nm). The desired product should appear as a dark spot. Calculate the Rf value.[7]

Protocol 2: Column Chromatography Purification

This protocol is based on purification methods for analogous iodo-heterocyclic compounds.[3]

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column

  • Sand

Procedure:

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[2]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.[2]

  • Elution:

    • Begin eluting with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Collect fractions and monitor them by TLC.

    • If the product is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate).[2]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure at a moderate temperature (e.g., < 40 °C).

IV. Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow cluster_poor_separation Solutions for Poor Separation cluster_no_elution Solutions for No Elution cluster_low_recovery Solutions for Low Recovery start Problem Encountered poor_separation Poor Separation start->poor_separation no_elution No Elution start->no_elution low_recovery Low Recovery start->low_recovery adjust_polarity Adjust Mobile Phase Polarity poor_separation->adjust_polarity change_solvent Change Solvent System poor_separation->change_solvent gradient Use Gradient Elution poor_separation->gradient repack Repack Column poor_separation->repack increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity stronger_solvent Use Stronger Polar Solvent no_elution->stronger_solvent minimize_time Minimize Silica Contact Time low_recovery->minimize_time flush_column Flush with Strong Solvent low_recovery->flush_column end Successful Purification adjust_polarity->end change_solvent->end gradient->end repack->end increase_polarity->end stronger_solvent->end minimize_time->end flush_column->end

Caption: A flowchart for troubleshooting common column chromatography issues.

General Purification Workflow

PurificationWorkflow start Crude Product tlc TLC Analysis (Determine Optimal Solvent System) start->tlc column_prep Column Preparation (Slurry Packing) tlc->column_prep loading Sample Loading (Dry Loading) column_prep->loading elution Elution (Isocratic or Gradient) loading->elution monitoring Fraction Monitoring (TLC) elution->monitoring monitoring->elution Adjust Polarity isolation Combine Pure Fractions & Evaporate Solvent monitoring->isolation end Pure 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole isolation->end

Caption: A step-by-step workflow for the purification process.

V. References

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. PMC. [Link]

  • How to run column chromatography. Unknown Source.

  • How to develop solvent system for TLC when the compound is unknown? ResearchGate. [Link]

  • Supporting Information. Rsc.org. [Link]

  • Supporting Information 1. HU Berlin - Physik. [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester. [Link]

  • Indazole derivatives. Google Patents.

  • Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. [Link]

  • TLC method for drug detection. Google Patents.

  • SUPPORTING INFORMATION. ResearchGate. [Link]

  • Thin Layer Chromatography (rev 3/2020). Unknown Source.

  • Seeking Guidance: TLC Solvent Selection for Compound Isolation Experiment. Reddit. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Indazole derivatives. Google Patents.

  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Unknown Source.

  • Synthetic process of 3-methyl-1h-indazole. Eureka | Patsnap. [Link]

  • Method for preparing 1H-indazole derivative. Google Patents.

  • A validated stability-indicating high-performance liquid chromatography-photodiode array method for the evaluation of extemporan. Unknown Source.

  • Trends in Analytical chemistry. CONICET. [Link]

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Monash University. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.

  • Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Methods for preparing indazole compounds. Google Patents.

  • indazole. Organic Syntheses Procedure. [Link]

  • 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole Properties. EPA. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Iodination of N-Methyl Indazole

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic iodination of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic iodination of N-methyl indazole. Low yields in this transformation can stem from a variety of factors including starting material purity, reaction conditions, and the inherent reactivity of the indazole core. This document provides a structured, in-depth troubleshooting guide and a set of frequently asked questions to help you diagnose and resolve common issues, ensuring reproducible and high-yielding results.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. Each answer provides a diagnosis of the underlying chemical principles and offers concrete solutions and protocols.

Q1: My reaction is incomplete, and I am recovering a significant amount of N-methyl indazole starting material. What are the likely causes?

Diagnosis: Incomplete conversion is typically a result of insufficient electrophilicity of the iodinating agent or lower-than-expected nucleophilicity of the N-methyl indazole ring. The indazole system, while aromatic, is not as activated as phenols or anilines. The choice of iodinating reagent and conditions must be aggressive enough to promote the reaction without causing degradation.

Solutions:

  • Increase the Electrophilicity of the Iodine Source:

    • If using Molecular Iodine (I₂): I₂ itself is a relatively weak electrophile. Its reaction often requires an activating agent or specific solvent conditions. Consider adding an oxidant like periodic acid (HIO₃) or using a base like potassium hydroxide (KOH) in a polar aprotic solvent like DMF. The base deprotonates the C3-H, forming an indazolide anion which is more nucleophilic, although this is more common for N-H indazoles.[1] For N-methyl indazole, the primary role of base may be to facilitate the reaction in other ways.

    • Switch to N-Iodosuccinimide (NIS): NIS is a more potent electrophilic iodinating agent than I₂.[2][3] Its reactivity can be further enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or sulfuric acid, which protonates the succinimide carbonyl, increasing the electrophilicity of the iodine atom.[4][5]

  • Optimize Reaction Conditions:

    • Solvent Choice: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally effective.[1] For NIS iodinations, hexafluoroisopropanol (HFIP) has been shown to be an excellent solvent for halogenating arenes under mild conditions.

    • Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature (e.g., to 40-60 °C) may improve the conversion rate. Monitor the reaction closely by TLC or LCMS to avoid the formation of byproducts.

Experimental Workflow: Enhancing Reaction Conversion

G start Incomplete Reaction: High SM Recovery reagent Assess Iodinating Agent start->reagent conditions Review Reaction Conditions start->conditions i2_path Using I₂? reagent->i2_path nis_path Using NIS? reagent->nis_path temp_path Temp at RT? conditions->temp_path solvent_path Check Solvent conditions->solvent_path add_base Add Base (KOH) in DMF i2_path->add_base Yes switch_nis Switch to NIS i2_path->switch_nis No nis_path->switch_nis No add_acid Add cat. TFA or H₂SO₄ nis_path->add_acid Yes increase_temp Increase Temp to 40-60 °C (Monitor by TLC) temp_path->increase_temp Yes change_solvent Consider HFIP or Acetonitrile solvent_path->change_solvent complete Reaction Complete add_base->complete switch_nis->complete add_acid->complete increase_temp->complete change_solvent->complete

Caption: Troubleshooting workflow for incomplete iodination.

Q2: I'm observing a mixture of mono- and di-iodinated products. How can I improve selectivity?

Diagnosis: The formation of di-iodinated species occurs when the mono-iodinated product is sufficiently activated to react with the iodinating agent faster than or at a comparable rate to the starting material. This is a common issue in electrophilic aromatic substitutions.

Solutions:

  • Control Stoichiometry: This is the most critical parameter. Use a slight excess, but no more than 1.05-1.1 equivalents, of the iodinating agent (e.g., NIS). Adding the reagent portion-wise or via syringe pump over a period can help maintain a low concentration, favoring mono-substitution.

  • Lower the Reaction Temperature: Cooling the reaction (e.g., to 0 °C or even -20 °C) will decrease the overall reaction rate. Since the activation energy for the second iodination is often lower (due to the product being more activated), lowering the temperature can disproportionately slow the second reaction, thus improving selectivity for the mono-iodinated product.

  • Reduce Reaction Time: Monitor the reaction progress diligently using TLC or LCMS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-iodinated product.

Q3: My starting N-methyl indazole seems pure, but the iodination yields a mixture of two different mono-iodinated isomers. What is happening?

Diagnosis: This is a classic problem stemming from the N-alkylation step used to prepare your starting material. Direct alkylation of 1H-indazoles often produces a mixture of N1- and N2-alkylated isomers.[6][7] These two isomers, N1-methyl-1H-indazole and N2-methyl-2H-indazole, have different electronic properties and, consequently, different reactivity and regioselectivity in electrophilic substitution.

  • N1-methyl-1H-indazole: The lone pair of the N2 nitrogen participates in the aromatic system. Electrophilic attack is strongly directed to the C3 position, which is the most electron-rich and nucleophilic site.

  • N2-methyl-2H-indazole: This isomer has a quinonoid-like structure. While C3 is still a primary site for attack, the overall reactivity and potential for substitution at other positions can differ from the N1-isomer.

Solutions:

  • Analyze Your Starting Material: Before proceeding with iodination, carefully analyze your N-methyl indazole by ¹H NMR, ¹³C NMR, and LCMS. The chemical shifts, particularly of the methyl group and the C3-H, are distinct for N1 and N2 isomers.[7]

  • Purify the N-methyl Indazole Isomers: If you have a mixture, you must separate the N1 and N2 isomers before iodination. This is typically achieved by column chromatography.

  • Optimize the N-methylation Reaction: To avoid this issue in the future, optimize your N-alkylation protocol for better regioselectivity. For instance, using NaH in THF often favors N1-alkylation, whereas using bases like K₂CO₃ in DMF can lead to mixtures.[8][9]

G cluster_0 N1-Methyl-1H-indazole cluster_1 N2-Methyl-2H-indazole n1 N1-Methyl-1H-indazole (Benzenoid Tautomer) n1_react Highly Nucleophilic C3 n1->n1_react Electronic Effect n1_prod 3-Iodo-1-methyl-1H-indazole (Major Product) n1_react->n1_prod Iodination n2 N2-Methyl-2H-indazole (Quinonoid Tautomer) n2_react Altered Reactivity Profile n2->n2_react Electronic Effect n2_prod 3-Iodo-2-methyl-2H-indazole + Other Isomers Possible n2_react->n2_prod Iodination start Mixture of Mono-Iodo Products sm_mix Starting Material is a Mixture of N1/N2 Isomers start->sm_mix sm_mix->n1 Isomer 1 sm_mix->n2 Isomer 2

Caption: Impact of N1 vs. N2 isomerism on iodination outcome.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable iodinating agent for N-methyl indazole?

While several reagents can be used, N-Iodosuccinimide (NIS) is often preferred for its reliability, milder reaction conditions, and ease of handling compared to I₂/oxidant mixtures.[2][10] The solid nature of NIS makes it easy to weigh and handle, and the succinimide byproduct is generally easy to remove during aqueous workup.

Reagent SystemTypical ConditionsProsCons
I₂ / KOH DMF, Room TempInexpensive; effective for many indazoles.[1]Can be harsh; may lead to side reactions; stoichiometry can be tricky.
N-Iodosuccinimide (NIS) Acetonitrile or CH₂Cl₂, Room TempMild conditions; high selectivity; easy to handle.[2][3]More expensive than I₂.
NIS / cat. Acid Acetonitrile, Room TempHighly effective for less activated systems; fast reactions.[4][5]Acid may cause degradation of sensitive substrates.
I₂ / HIO₃ Acetic Acid, H₂OStrong iodinating system.Harshly acidic; can lead to over-iodination or oxidation.
Q2: What is the general mechanism for the iodination of N-methyl indazole?

The reaction proceeds via a classical electrophilic aromatic substitution (SₑAr) mechanism. The π-system of the indazole ring acts as a nucleophile, attacking the electrophilic iodine atom (I⁺ or a polarized I-X species). This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base (which can be the solvent or the counter-ion of the iodine source) then removes the proton from the C3 position, restoring aromaticity and yielding the 3-iodo-N-methyl indazole product. Groups that donate electrons to the ring stabilize the carbocation intermediate and speed up the reaction.[11]

Q3: How do I confirm the regiochemistry of my iodinated product?

The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .

  • ¹H NMR: In the product, the characteristic singlet for the C3-proton will disappear.

  • ¹H-¹³C HMBC: A Heteronuclear Multiple Bond Correlation experiment is definitive. For a 3-iodo-1-methyl-indazole, you should observe a correlation between the N1-methyl protons and the C7a carbon, but not the C3 carbon. Conversely, for a 3-iodo-2-methyl-indazole, a correlation between the N2-methyl protons and the C3 carbon will be present.[7]

  • NOE (Nuclear Overhauser Effect): For N1-methyl isomers, irradiation of the methyl group may show an NOE to the H7 proton. For N2-methyl isomers, no such proximity exists.

Section 3: Recommended Protocols

Protocol A: Iodination of N1-Methyl Indazole using N-Iodosuccinimide (NIS)

This protocol is recommended for its mildness and high selectivity.

  • Preparation: To a solution of N1-methyl-1H-indazole (1.0 eq) in anhydrous acetonitrile (0.1 M concentration) under a nitrogen atmosphere, add N-Iodosuccinimide (1.05 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining iodine/NIS), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 3-iodo-1-methyl-1H-indazole.

Protocol B: Iodination of N1-Methyl Indazole using Iodine and KOH

This is a more classical and cost-effective method.[1][12]

  • Preparation: Dissolve N1-methyl-1H-indazole (1.0 eq) in dimethylformamide (DMF, 0.2 M). Add powdered potassium hydroxide (KOH, 2.0 eq) and stir for 15 minutes at room temperature.

  • Reaction: Add a solution of iodine (I₂, 1.1 eq) in DMF dropwise to the mixture. Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

References

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Gaikwad, D. D., et al. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 443-446.
  • Balkenhohl, M., et al. (2016). Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles. Chemistry – A European Journal, 22(13), 4440-6. [Link]

  • Alam, M. S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • RSC Publishing. (2021). Regioselective C5-H direct iodination of indoles. [Link]

  • Bobbili, D. R., et al. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 26(15), 4598. [Link]

  • ResearchGate. Iodination reaction of commercial indazole. [Link]

  • Lecourt, T., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(21), 6314. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Google Patents. (2006). Methods for preparing indazole compounds.
  • Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). [Link]

  • Shang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6694. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • D'Agostini, M., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. PMC. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • Subeck, D. (2024). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. [Link]

  • Wikipedia. N-Iodosuccinimide. [Link]

  • Tveiten, K. E., et al. (2013). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of Heterocyclic Chemistry, 50(S1), E23-E29. [Link]

  • Organic Chemistry Portal. Iodination - Common Conditions. [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. [Link]

Sources

Troubleshooting

Stability issues of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole in solution

Technical Support Center: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole A Guide to Understanding and Mitigating Solution-Phase Instability Welcome to the technical support guide for 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

A Guide to Understanding and Mitigating Solution-Phase Instability

Welcome to the technical support guide for 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth insights into the stability of this compound in solution. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot issues and ensure the integrity of your experiments.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, valued for its diverse biological activities.[1][2] The specific substitutions on this molecule—an N-1 methyl group to lock the tautomeric form, a C-3 iodo group as a key synthetic handle, and a C-5 cyclopropyl moiety—create a unique chemical entity with specific stability considerations.[3][4] The primary point of lability is the carbon-iodine bond, which can be susceptible to degradation under various conditions.[5]

This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My solution of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is developing a yellow or brownish tint over time. What is causing this discoloration?

A1: Root Cause Analysis & Troubleshooting

Discoloration is a common indicator of chemical degradation. For iodo-substituted aromatic compounds, this often points to deiodination and subsequent formation of colored byproducts.

  • Primary Suspect: Photodegradation. The C-I bond is photosensitive. Exposure to ambient laboratory light, especially UV wavelengths, can induce homolytic cleavage of the C-I bond, generating radical species. These radicals can then react with the solvent or other molecules to form a complex mixture of colored impurities. Forced degradation studies on similar heterocyclic compounds have demonstrated sensitivity to photodegradation in solution.[6]

  • Secondary Suspect: Oxidative Degradation. The indazole ring, while aromatic, can be susceptible to oxidation, particularly in the presence of dissolved oxygen, trace metals, or peroxides that may be present in older solvents (e.g., THF, ethers).[7] Oxidation can lead to the formation of N-oxides or ring-opened species, which are often colored.

Solutions & Mitigation Strategies:

  • Light Protection:

    • Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.

    • Minimize exposure to direct light during experimental setup.

  • Solvent Purity:

    • Use high-purity, fresh solvents. Anhydrous or HPLC-grade solvents are recommended.

    • For solvents prone to peroxide formation like THF or 2-MeTHF, use freshly opened bottles or test for peroxides before use.

  • Inert Atmosphere:

    • For long-term storage or sensitive reactions, de-gas the solvent by sparging with an inert gas (Nitrogen or Argon) before preparing the solution.

    • Store the solution under an inert atmosphere to prevent air-oxidation.

Question 2: I'm observing a loss of purity in my sample by HPLC analysis, with a new peak appearing at a shorter retention time. What is the likely identity of this degradant?

A2: Identifying the Primary Degradation Product

The most probable degradation pathway is reductive deiodination, which replaces the iodine atom with a hydrogen atom.

  • Mechanism: This process results in the formation of 5-Cyclopropyl-1-methyl-1H-indazole . This product is less polar than the parent iodo-compound, which is consistent with the observed shorter retention time on a reverse-phase HPLC column. Deiodination is a well-documented degradation pathway for iodinated compounds.[5]

  • Causality: This reaction can be catalyzed by trace metals, initiated by light (photolysis), or occur in the presence of reducing agents in your reaction mixture.

The diagram below illustrates the primary degradation pathway.

G cluster_conditions Initiating Conditions parent 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole (Parent Compound) degradant 5-Cyclopropyl-1-methyl-1H-indazole (Primary Degradant) parent->degradant Deiodination (+ HI) Light Light (hv) Heat Heat (Δ) Reducing_Agents Reducing Agents

Caption: Primary degradation pathway via deiodination.

Troubleshooting Protocol: Stability Confirmation via HPLC

This protocol allows you to systematically assess the stability of your compound under your specific experimental conditions. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its sensitivity and quantitative power.[8]

  • Preparation of Stock Solution:

    • Accurately weigh ~5 mg of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole.

    • Dissolve in a known volume (e.g., 10 mL) of your primary experimental solvent (e.g., Acetonitrile, DMSO) to create a stock solution. Ensure complete dissolution.

  • Sample Preparation for Time-Point Analysis:

    • Prepare three sets of samples from the stock solution in clear HPLC vials:

      • Control: Wrap in aluminum foil and store at 4°C.

      • Ambient Light/Temp: Leave on the lab bench under normal laboratory conditions.

      • Elevated Temp: Place in a heating block or oven at 40°C, wrapped in foil to isolate the effect of temperature.

  • HPLC Analysis (Time Zero):

    • Immediately inject the "Control" sample onto a calibrated HPLC system. This is your T=0 reference point.

    • Typical HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm and 280 nm.

  • Time-Point Injections:

    • Inject each of the three samples at regular intervals (e.g., T=2h, 4h, 8h, 24h).

  • Data Analysis:

    • Compare the peak area of the parent compound across all time points and conditions.

    • Calculate the % purity using the area normalization method: (Peak Area of Parent / Total Peak Area) * 100.

    • A significant decrease in the parent peak area, especially in the "Ambient Light" sample, accompanied by the growth of a new, earlier-eluting peak, confirms the degradation pathway.

Question 3: In which common laboratory solvents is the compound most/least stable?

A3: Solvent Selection and Stability Matrix

Solvent choice is critical. Stability is not just about solubility; it's about minimizing reactivity.

  • Recommended Solvents (Higher Stability):

    • Acetonitrile (ACN): Generally a good choice. It is aprotic and relatively inert.

    • Dimethylformamide (DMF): High solubility, but ensure it is high-purity and amine-free, as residual amines can be problematic.

    • Dimethyl Sulfoxide (DMSO): Excellent for creating concentrated stock solutions. However, use anhydrous grade and store desiccated, as absorbed water can affect long-term stability. Be aware that DMSO can be challenging to remove completely.

  • Solvents to Use with Caution (Lower Stability):

    • Protic Solvents (Methanol, Ethanol): Can participate in photoreduction pathways. Use only when necessary and with freshly prepared solutions.

    • Chlorinated Solvents (DCM, Chloroform): Can contain acidic impurities (HCl) that may promote degradation. Use with caution.

    • Ethers (THF, Dioxane): Prone to forming explosive peroxides upon storage, which are highly reactive and will rapidly degrade the compound.[7] Always use fresh, inhibitor-stabilized, or peroxide-tested ethers.

Data Summary: Solvent Stability & Storage Recommendations

SolventRecommended GradeStorage TemperatureLight ProtectionKey Considerations
DMSO Anhydrous4°C or -20°C (frozen)MandatoryExcellent for stock solutions. Hygroscopic.
Acetonitrile HPLC Grade4°CMandatoryGood general-purpose solvent.
DMF Anhydrous4°CMandatoryHigh solvating power. Ensure purity.
Methanol AnhydrousUse FreshMandatoryPotential for reactivity; not for long-term storage.
THF Anhydrous, BHT-StabilizedUse FreshMandatoryHigh risk of peroxide formation. Use extreme caution.
Question 4: How can I design a robust experiment to proactively identify all potential degradants?

A4: Implementing a Forced Degradation (Stress Testing) Study

A forced degradation study is a systematic way to accelerate degradation and identify potential stability issues before they arise in your experiments. This is a core requirement in pharmaceutical development for establishing stability-indicating methods.

The workflow below outlines the process.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis A Prepare Solution of Compound in Inert Solvent (e.g., ACN) B1 Acid Hydrolysis (0.1M HCl, 40°C) A->B1 B2 Base Hydrolysis (0.1M NaOH, 40°C) A->B2 B3 Oxidation (3% H2O2, RT) A->B3 B4 Thermal (60°C, in solution) A->B4 B5 Photolytic (ICH-compliant light chamber) A->B5 C Analyze Samples by LC-MS/MS B1->C B2->C B3->C B4->C B5->C D Characterize Degradant Structures C->D E Develop Stability-Indicating Method D->E

Caption: Workflow for a forced degradation study.

Step-by-Step Forced Degradation Protocol:

  • Objective: To generate 5-20% degradation of the active compound to ensure that degradants are produced at detectable levels without completely consuming the parent compound.

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 40°C.

    • Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 40°C.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal: Keep 2 mL of the stock solution at 60°C.

    • Photolytic: Place 2 mL of the stock solution in a transparent vial inside a photostability chamber.

  • Time Points: Sample from each condition at intervals (e.g., 2, 6, 12, 24 hours). For base hydrolysis, which may be rapid, shorter time points are advisable. Neutralize acid/base samples before injection.

  • Analysis: Use a high-resolution analytical technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to separate the parent compound from the degradants and obtain mass information to help elucidate their structures.[9]

By understanding these potential instabilities and implementing the recommended protocols, you can ensure the reliability and reproducibility of your experimental results when working with 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole.

References

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. ResearchGate. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry. [Link]

  • Degradation Pathway. ResearchGate. [Link]

  • Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Degradation pathway of 3-oxoadipoic acid. ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Autechsz.com. [Link]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole. This guide provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of achieving high regioselectivity in the functionalization of this versatile scaffold. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Regioselectivity

5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is a valuable building block in medicinal chemistry. Its structure presents multiple potential sites for functionalization. The primary challenge lies in selectively targeting a specific position while avoiding unwanted side reactions at others. This guide will address two main areas of functionalization:

  • Cross-coupling reactions at the C3-iodo position.

  • C-H functionalization at the C4, C6, and C7 positions of the benzene ring.

The interplay of electronic and steric effects of the N-methyl, C3-iodo, and C5-cyclopropyl substituents dictates the reactivity of the indazole core. Understanding these influences is paramount to achieving the desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole?

A1: The molecule has several potential reactive sites. The most prominent is the carbon-iodine bond at the C3 position, which is ideal for a wide range of palladium-catalyzed cross-coupling reactions. The C-H bonds at the C4, C6, and C7 positions on the benzene ring are also potential sites for functionalization, typically requiring more specialized conditions for activation.

Q2: I am performing a Suzuki-Miyaura coupling at the C3 position. What are the key parameters to ensure a high yield and avoid side reactions?

A2: For a successful Suzuki-Miyaura coupling at the C3-iodo position, several factors are critical:

  • Catalyst Choice: A palladium(0) source is essential. Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used and effective catalysts for coupling with aryl and vinyl boronic acids.[1][2]

  • Base Selection: A suitable base is required to facilitate the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[2][3] The choice of base can also influence the reaction rate and suppression of side reactions like dehalogenation.

  • Solvent System: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, toluene/water, or DME/water.[3][4] The solvent system can affect the solubility of the reactants and the stability of the catalytic species.

  • Temperature: The reaction temperature should be carefully optimized. While some couplings can proceed at room temperature, others may require heating to 80-100 °C to achieve a reasonable reaction rate.[2]

Q3: Can I perform a Sonogashira coupling on this substrate? What are the special considerations?

A3: Yes, the 3-iodoindazole is an excellent substrate for Sonogashira coupling with terminal alkynes.[5] Key considerations include:

  • Co-catalyst: In addition to a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst, typically CuI, is crucial for the reaction's efficiency.[6][7]

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is generally used. The base also acts as a solvent in many cases.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

Q4: I want to functionalize the benzene ring. Which position (C4, C6, or C7) is most likely to react in a standard electrophilic aromatic substitution?

A4: Predicting the outcome of electrophilic aromatic substitution on this polysubstituted indazole requires considering the directing effects of all substituents.

  • The N-methyl group at N1 is an activating group.

  • The cyclopropyl group at C5 is also an activating group and is known to be a π-electron donor, behaving similarly to a vinyl group.[8] It will direct electrophilic attack to the ortho (C4 and C6) and para (not applicable here) positions.

  • The iodo group at C3 is a deactivating group but is also an ortho, para-director.[9][10]

Considering these combined effects, the C4 and C6 positions are the most electronically enriched and therefore the most likely sites for electrophilic attack. The C7 position is sterically hindered by the adjacent N-methyl group on the five-membered ring. Between C4 and C6, the C4 position may be slightly more favored due to less steric hindrance from the adjacent cyclopropyl group compared to the C6 position. However, a mixture of isomers is possible, and regioselectivity may not be high without a directing group strategy.

Q5: How can I achieve selective C-H functionalization at the C4, C6, or C7 positions?

A5: Achieving high regioselectivity for C-H functionalization on the benzene portion of the indazole ring typically requires a directing group strategy.[11][12] While the N-methyl group is not a directing group, you can draw analogies from the well-established C-H activation of indoles.[13][14] To target a specific position, you might need to temporarily replace the N-methyl group with a suitable directing group.

  • For C7 functionalization: Bulky directing groups on the N1 position have been shown to effectively direct metal catalysts to the C7 position in indoles due to steric factors.

  • For C4 functionalization: A directing group at the C3 position (after a coupling reaction, for example) could potentially direct functionalization to the C4 position.[13]

Without a dedicated directing group, achieving high regioselectivity in C-H activation will be challenging and will likely require extensive screening of catalysts, ligands, and reaction conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield in C3 cross-coupling 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low. 4. Impurities in starting materials.1. Use a fresh batch of palladium catalyst or pre-activate it. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/H₂O, toluene/H₂O).[2][3] 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Ensure starting materials and solvents are pure and dry.
Mixture of regioisomers in C-H functionalization 1. Lack of a strong directing effect. 2. Competing electronic and steric influences.1. Redesign the starting material to include a removable directing group at the N1 position to target C7 or at a functionalized C3 position to target C4.[13] 2. Systematically screen different transition metal catalysts (e.g., Pd, Rh, Ru) and ligands to find a system that favors one isomer.
Dehalogenation (loss of iodine) at C3 1. Presence of reducing agents. 2. Certain reaction conditions can promote hydrodehalogenation.1. Ensure all reagents are free from reducing impurities. 2. Use a milder base or lower the reaction temperature. In some cases, the choice of phosphine ligand can influence this side reaction.
Homocoupling of reagents (e.g., boronic acid or alkyne) 1. For Sonogashira, presence of oxygen. 2. For Suzuki, certain catalyst/ligand combinations can favor homocoupling.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[7] 2. Screen different phosphine ligands or use a lower catalyst loading.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at the C3-Position

This protocol provides a general procedure for the arylation of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole.

  • Reagents and Materials:

    • 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • PdCl₂(dppf) (0.03 equiv)

    • K₂CO₃ (3.0 equiv)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Hypothetical Directed C-H Functionalization at the C7-Position

This protocol is a hypothetical starting point for achieving C7 functionalization, based on strategies successful for indoles.[13] It requires modification of the starting material to include a directing group.

  • Step 1: Synthesis of N1-Pivaloyl-5-cyclopropyl-3-iodo-1H-indazole (Example of installing a directing group)

    • This would involve the synthesis of the corresponding NH-indazole and subsequent acylation with pivaloyl chloride.

  • Step 2: Palladium-Catalyzed C7 Arylation

    • Reagents and Materials:

      • N1-Pivaloyl-5-cyclopropyl-3-iodo-1H-indazole (1.0 equiv)

      • Aryl iodide (2.0 equiv)

      • Pd(OAc)₂ (0.1 equiv)

      • Tricyclohexylphosphine (PCy₃) (0.2 equiv)

      • Cs₂CO₃ (2.5 equiv)

      • Anhydrous toluene

    • Procedure:

      • Combine all solid reagents in a flame-dried Schlenk tube under an inert atmosphere.

      • Add anhydrous toluene.

      • Heat the mixture to 120 °C for 24-48 hours. Monitor by LC-MS.

      • After completion, cool, dilute with an appropriate solvent, and filter through celite.

      • Purify by column chromatography.

      • The pivaloyl directing group can then be removed under basic conditions (e.g., NaOH in MeOH/H₂O).

Visualizations

Molecular Structure and Reactive Sites

Caption: Key reactive sites on the indazole scaffold.

Workflow for Optimizing Regioselectivity

G cluster_C3 C3 Functionalization cluster_CH C-H Functionalization start Define Target Position (C3, C4, C6, or C7) is_C3 Target is C3? start->is_C3 is_CH Target is C4/C6/C7? start->is_CH C3_protocol Select Cross-Coupling Protocol (Suzuki, Sonogashira, etc.) is_C3->C3_protocol Yes CH_directing_group Is a Directing Group Strategy Feasible? is_CH->CH_directing_group Yes C3_optimize Optimize: - Catalyst & Ligand - Base & Solvent - Temperature C3_protocol->C3_optimize C3_success High Yield of C3 Product C3_optimize->C3_success DG_yes Modify Substrate: Install appropriate directing group at N1. CH_directing_group->DG_yes DG_no Screening Approach: - Test various catalysts (Pd, Rh, Ir) - Screen ligands and additives - Expect potential mixture of isomers CH_directing_group->DG_no CH_optimize Optimize Reaction Conditions DG_yes->CH_optimize DG_no->CH_optimize CH_success Isolate Desired Regioisomer CH_optimize->CH_success

Caption: Decision workflow for regioselective functionalization.

References

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link]

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

  • LibreTexts. (2021). Directing Groups in SE Ar. Chemistry LibreTexts.
  • Kumar, P., & Jayadev, P. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
  • C-3 arylation on 1-methylindazole 1 under classical reaction... - ResearchGate. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports.
  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Removable and modifiable directing groups in C-H activation. YouTube. [Link]

  • Metal-catalyzed C–H functionalization processes upon “click”- triazole assistance. ADDI. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. ResearchGate. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]

  • How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. [Link]

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. PubMed. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • 1H-Indazole-3-carboxylic acid, 1-methyl-. PubChem. [Link]

  • 1-Methyl-1H-indazole. PubChem. [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • C-H Functionalization of Indoles at the C7 Position. ResearchGate. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: N-Methylation of Substituted Indazoles

Topic: Troubleshooting N-methylation of substituted indazoles Content type: Technical Support Center (FAQ & Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals. Status: Operationa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N-methylation of substituted indazoles Content type: Technical Support Center (FAQ & Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals.

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Regioselectivity, Yield, and Purification in Indazole Alkylation

Introduction: The Ambident Nucleophile Challenge

Welcome to the technical support hub for indazole chemistry. The core challenge in N-methylation of indazoles lies in the ambident nature of the indazole anion. Upon deprotonation, the negative charge is delocalized over the N1 and N2 nitrogen atoms.

  • N1-Alkylation (1H-indazole): Generally leads to the thermodynamically stable "benzenoid" system.

  • N2-Alkylation (2H-indazole): Leads to a "quinonoid" system, often kinetically favored or influenced by specific steric/electronic directing groups.

This guide provides field-proven workflows to control this selectivity and troubleshoot common failure modes.

Module 1: Controlling Regioselectivity (N1 vs. N2)

Q1: I need the N1-methyl isomer, but I am getting a mixture or predominantly N2. How do I fix this?

Diagnosis: You are likely operating under conditions that do not allow for thermodynamic equilibration, or you are using a solvent/base system that favors the "loose" ion pair necessary for N2 attack.

Solution: Shift to Thermodynamic Control . The N1-isomer is typically more stable (approx. 2-4 kcal/mol lower in energy) because it retains the full aromaticity of the benzene ring. To favor N1:

  • Base: Use Sodium Hydride (NaH) . The Na+ cation coordinates tightly with the N2 and C3-substituents, blocking the N2 site and directing the electrophile to N1.[1]

  • Solvent: Use THF (Tetrahydrofuran) or low-polarity aprotic solvents.[1] Avoid polar aprotic solvents like DMF if N1 is the goal, as they solvate the cation too well, creating a "naked" anion that reacts promiscuously.

  • Temperature: Higher temperatures (reflux) can help overcome the activation barrier to reach the thermodynamic product.

Protocol A: High Selectivity N1-Methylation

  • Reagents: Substituted Indazole (1.0 eq), NaH (60% dispersion, 1.2 eq), MeI (1.1 eq).

  • Solvent: Anhydrous THF (0.1 M).

  • Steps:

    • Suspend NaH in THF at 0°C under Argon.

    • Add Indazole portion-wise. Stir 30 min at 0°C (H2 evolution).

    • Add MeI dropwise.

    • Warm to RT (or 50°C if conversion is slow) and stir for 4-12 h.

    • Validation: Check LCMS. N1 is usually less polar (higher Rf) than N2 on silica, though this varies with substituents.

Q2: I specifically need the N2-methyl isomer. How do I target this kinetic product?

Diagnosis: N2-alkylation is challenging because it fights thermodynamics. It is favored by "naked" anions (polar solvents) or specific directing groups.

Solution: Use Kinetic Control or Meerwein’s Reagent .

  • Meerwein’s Reagent (Trimethyloxonium tetrafluoroborate): This powerful alkylating agent reacts extremely fast, often at the most electron-rich site (N2) before equilibration can occur.

  • Mitsunobu Conditions: Often favor N2 alkylation due to the specific mechanism of the betaine intermediate.

  • Electronic Steering: If your indazole has an electron-withdrawing group (EWG) at C7 (e.g., -NO2, -CO2Me), N2 selectivity is often drastically improved due to steric/electronic repulsion at N1.

Protocol B: N2-Selective Methylation (Meerwein’s Salt)

  • Reagents: Indazole (1.0 eq), Me3OBF4 (1.1 eq).

  • Solvent: Ethyl Acetate or DCM (Anhydrous).

  • Steps:

    • Dissolve Indazole in solvent at RT.[2]

    • Add Me3OBF4 in one portion.

    • Stir vigorously for 1-4 h.

    • Quench: Slowly add saturated NaHCO3 (evolution of gas).

    • Note: This reaction is fast. Monitor closely.

Module 2: Visualizing the Decision Process

The following logic gate describes the decision-making process for optimizing conditions based on your specific substrate and desired outcome.

IndazoleMethylation Start Start: Define Target Isomer TargetN1 Target: N1-Methyl Start->TargetN1 TargetN2 Target: N2-Methyl Start->TargetN2 CondN1 USE: NaH / THF (Thermodynamic Control) TargetN1->CondN1 CheckC7 C7 Substituent? TargetN2->CheckC7 SubstituentCheck Check Substituents MechN1 Mechanism: Tight Ion Pair Na+ blocks N2 CondN1->MechN1 Result Analyze via HMBC NMR CondN1->Result CondN2_EWG USE: K2CO3 / DMF or Mitsunobu CheckC7->CondN2_EWG EWG (NO2, CO2R) CondN2_Std USE: Me3OBF4 (Meerwein's) (Kinetic Control) CheckC7->CondN2_Std H or EDG CondN2_EWG->Result CondN2_Std->Result

Caption: Decision tree for selecting reagents based on target regioisomer and substrate substitution patterns.

Module 3: Troubleshooting Yield & Reaction Failure

Q3: My reaction yield is low (<30%), even though the starting material is consumed. What is happening?

Possible Cause: Quaternization (Over-methylation). Indazoles are basic enough that the methylated product can react again with excess methylating agent to form an N1,N2-dimethylindazolium salt . These salts are highly polar and often lost in the aqueous workup or stay on the baseline of your silica column.

Fix:

  • Stoichiometry: Strictly limit Methyl Iodide to 1.0–1.1 equivalents.

  • Order of Addition: Ensure the base has fully deprotonated the indazole (wait for H2 evolution to cease with NaH) before adding the electrophile.

  • Workup: If you suspect quaternization, check the aqueous layer of your extraction. The salt will be there.

Q4: The reaction is stalled (incomplete conversion).

Possible Cause: Base/Solvent Mismatch.[2] Using weak bases (K2CO3) in THF is a common error. Carbonate bases have very low solubility in THF, leading to negligible deprotonation.

Fix:

  • If using K2CO3 or Cs2CO3 , you MUST use polar solvents like DMF, DMAc, or Acetonitrile .

  • If you must use THF (for N1 selectivity), you MUST use NaH or KOtBu .

Module 4: Identification & Purification (The "Truth" Step)

Q5: How do I definitively distinguish N1-Me from N2-Me? They look similar on 1H NMR.

Technique: HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard. 1H NMR chemical shifts are unreliable due to substituent effects.

The HMBC Rule:

  • N1-Methyl Protons: Will show a strong 3-bond correlation to the C7a (bridgehead carbon).

  • N2-Methyl Protons: Will NOT show a correlation to C7a. They may correlate to C3, but the lack of C7a correlation is the diagnostic key.

Data Summary Table: Distinguishing Characteristics

FeatureN1-Methyl IsomerN2-Methyl Isomer
Thermodynamic Stability High (Benzenoid)Low (Quinonoid)
HMBC Correlation Methyl protons

C7a
No correlation to C7a
Chromatography (TLC) Generally Higher Rf (Less Polar)Generally Lower Rf (More Polar)
Melting Point Usually LowerUsually Higher (more dipole character)
Q6: Separation is difficult. The spots overlap on TLC.

Purification Strategy:

  • Solvent System: Indazoles often streak on silica. Add 1% Triethylamine to your eluent to sharpen the peaks.

  • Gradient: Use a shallow gradient (e.g., 0% to 30% EtOAc in Hexanes over 30 minutes).

  • Recrystallization: If chromatography fails, N2 isomers often crystallize more readily due to their higher polarity/lattice energy. Try recrystallizing the mixture from EtOH/Heptane; the N2 isomer may precipitate out, leaving the N1 in the mother liquor.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate, 2025. [Link]

Sources

Optimization

Optimizing reaction temperature for Suzuki coupling of 3-iodoindazoles

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions of 3-iodoindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions of 3-iodoindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their coupling reactions. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols based on established scientific principles and field-proven insights.

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The Suzuki-Miyaura coupling is a pivotal method for functionalizing the C-3 position of indazoles, allowing for the synthesis of diverse compound libraries essential for structure-activity relationship (SAR) studies.[1][3] However, the unique electronic properties of N-heterocycles like indazole can present specific challenges.[4] This guide will help you navigate these challenges, with a particular focus on the critical role of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of 3-iodoindazole is sluggish or incomplete. What are the first parameters I should investigate?

A1: Low or incomplete conversion is a frequent issue and often points to suboptimal reaction conditions or reagent quality.[5] Before making significant changes, review these critical parameters:

  • Reaction Temperature: Many Suzuki couplings require heating to proceed at an efficient rate.[5][6] If you are running the reaction at a lower temperature (e.g., room temperature or 50 °C), a careful, stepwise increase in temperature (e.g., to 80-100 °C) can significantly improve the reaction rate and yield.[5][6][7] However, be aware that excessive heat can lead to catalyst decomposition and unwanted side reactions.[5]

  • Degassing: The presence of oxygen can deactivate your Pd(0) catalyst and phosphine ligands through oxidation, leading to reaction stalling and an increase in side products like boronic acid homocoupling.[5] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]

  • Reagent Purity: Ensure your solvent is anhydrous (if the protocol requires it) and that your base is of high purity.[5] The quality of your boronic acid or ester is also crucial, as they can degrade over time.

Q2: I'm observing significant dehalogenation of my 3-iodoindazole starting material. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction where the iodo group is replaced by a hydrogen atom, consuming your starting material and reducing the yield of the desired product.[8] Several factors can promote dehalogenation:

  • High Temperatures: Elevated temperatures can favor the dehalogenation pathway.[8] If you are observing this side reaction, consider reducing the reaction temperature.

  • Choice of Base: Strong bases, particularly alkoxides, can sometimes promote dehalogenation.[8] Switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can often mitigate this issue.[8][9]

  • Solvent: Aprotic solvents are generally preferred. If you are using an alcohol as a solvent, it can act as a hydrogen source for dehalogenation.[8]

Q3: How does reaction temperature specifically affect the Suzuki coupling of 3-iodoindazoles?

A3: Reaction temperature is a critical parameter that directly influences several aspects of the Suzuki coupling:

  • Reaction Rate: Generally, increasing the temperature increases the reaction rate.[6][7] For some substrates, what fails to react at 80 °C may proceed to completion at 100 °C or 120 °C, especially when using microwave irradiation.[10][11]

  • Catalyst Stability: While higher temperatures can accelerate the reaction, they can also lead to faster decomposition of the palladium catalyst, especially if the ligand is not robust enough. This can result in lower overall yields.[5]

  • Side Reactions: As mentioned, higher temperatures can increase the rate of side reactions like dehalogenation and boronic acid decomposition.[4][8]

The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing catalyst degradation and side product formation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of 3-iodoindazoles.

Issue 1: Low or No Product Formation

If you are not observing the desired product, follow this troubleshooting workflow:

G start Low/No Product temp Increase Temperature (e.g., 80°C -> 100°C) start->temp Is reaction sluggish? catalyst Screen Catalysts/Ligands (e.g., Pd(dppf)Cl₂, XPhos) temp->catalyst Still low conversion? end Reaction Optimized temp->end Conversion improves base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) catalyst->base No improvement? catalyst->end Yield increases solvent Change Solvent (e.g., Dioxane, Toluene, 2-MeTHF) base->solvent Still problematic? base->end Reaction proceeds reagents Check Reagent Quality (Fresh Boronic Acid, Dry Solvent) solvent->reagents Issue persists? solvent->end Solubility/Reactivity improves reagents->start Re-evaluate

Caption: Troubleshooting workflow for low product yield.

Explanation of Troubleshooting Steps:

  • Temperature Optimization: As a first step, cautiously increasing the reaction temperature can overcome activation energy barriers.[5][6] A reaction that is sluggish at 80 °C may proceed efficiently at 100 °C or higher.[4]

  • Catalyst and Ligand Screening: If temperature adjustment is insufficient, the catalytic system may be suboptimal. For heteroaryl halides, more electron-rich and bulky ligands like XPhos or SPhos can be more effective than standard ligands like PPh₃.[4][5][9] Pre-catalysts such as XPhos Pd G2 or G3 can also offer improved performance.[12]

  • Base Selection: The choice of base is crucial for activating the boronic acid.[13] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[5] If one is ineffective, screening others is a logical step.[13]

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalytic species.[14] Common solvents include dioxane, toluene, and 2-MeTHF, often with water as a co-solvent.[9][14]

Issue 2: Formation of Multiple By-products

The presence of significant by-products complicates purification and reduces the yield of the desired product.

G start Multiple By-products homocoupling Improve Degassing Use Pd(0) source start->homocoupling Boronic acid dimer observed? dehalogenation Lower Temperature Switch to weaker base (K₂CO₃) start->dehalogenation Indazole starting material consumed without product formation? protodeboronation Use anhydrous conditions Switch to boronate ester start->protodeboronation Boronic acid consumed without product formation? end Clean Reaction Profile homocoupling->end dehalogenation->end protodeboronation->end

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Privileged Scaffolds In the landscape of medicinal chemistry, the indazole scaffold stands out as a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Privileged Scaffolds

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, including the FDA-approved kinase inhibitors Pazopanib and Axitinib.[1] The functionalization of this bicyclic heterocycle allows for the fine-tuning of pharmacological properties, making derivatives like 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole compounds of significant interest in drug discovery pipelines.[1][2] The precise substitution pattern dictates biological activity, demanding rigorous and unambiguous structural characterization.

This guide provides an in-depth analysis of the primary analytical technique for structural elucidation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, for 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole. As Senior Application Scientists, we move beyond mere data reporting, explaining the causal relationships behind spectral features. Furthermore, we will objectively compare the utility of ¹H NMR with other essential analytical techniques, presenting a holistic, self-validating workflow for the definitive characterization of this and related molecules.

Part 1: Deep Dive into the ¹H NMR Spectrum of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

¹H NMR spectroscopy is the cornerstone of small molecule structural analysis, providing a detailed map of the proton environments within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal offer a wealth of structural information.

Molecular Structure and Proton Environments

The structure of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole contains several distinct sets of protons, each with a unique electronic environment that dictates its resonance frequency in the NMR spectrum.

Caption: A logical workflow for the complete characterization of a target compound.

Alternative and Complementary Methodologies
TechniqueInformation ProvidedSensitivityPrimary ApplicationCausality & Expert Insight
¹H NMR Proton framework, connectivity (via J-coupling), stereochemistry, relative quantitation.ModeratePrimary structural elucidation. Provides the most detailed structural map. The pattern of signals is a unique fingerprint of the molecule's proton skeleton.
¹³C NMR Carbon skeleton, number of unique carbon environments.LowConfirmation of the carbon backbone and substituent placement.Directly observes the carbon atoms, complementing ¹H NMR by confirming the number of carbons and their electronic environments (sp², sp³).
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Very HighConfirmation of molecular formula. Essential for validating that the synthesized molecule has the correct mass and, with high resolution, the correct elemental formula. It provides no direct information on atom connectivity.
HPLC Purity, presence of isomers or impurities, quantitation.HighPurity assessment and quality control. The primary tool for determining the purity of the sample. It separates the target compound from starting materials, byproducts, and isomers, which is critical for biological testing.
Detailed Protocols for Complementary Techniques

1. ¹³C NMR Spectroscopy Protocol:

  • Sample Prep: Use the same sample prepared for ¹H NMR analysis (5-10 mg in 0.6-0.7 mL deuterated solvent).

  • Acquisition: Performed on the same NMR spectrometer. Due to the low natural abundance of ¹³C, many more scans (e.g., 1024 or more) and a longer relaxation delay are required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

2. High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Prep: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass calculated for the chemical formula C₁₂H₁₂IN₂. The difference should be less than 5 ppm.

3. HPLC Purity Analysis Protocol:

  • Sample Prep: Prepare a stock solution of the compound (~1 mg/mL) in a mobile phase-compatible solvent (e.g., acetonitrile).

  • Method: Use a reverse-phase C18 column. A typical gradient method would run from a high-aqueous mobile phase (e.g., water with 0.1% formic acid) to a high-organic mobile phase (e.g., acetonitrile with 0.1% formic acid) over 10-20 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

  • Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Conclusion: An Integrated Approach for Scientific Trustworthiness

The structural elucidation of a novel compound like 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is not reliant on a single technique but on a self-validating system of complementary analyses. While ¹H NMR provides the foundational blueprint of the molecular structure, its findings are rigorously corroborated by other methods.

  • Mass Spectrometry confirms the molecular formula that ¹H NMR aims to piece together.

  • ¹³C NMR validates the carbon backbone inferred from the proton data.

  • HPLC ensures that the spectrum being analyzed is that of a pure substance, free from confounding signals of impurities.

This integrated workflow embodies the principles of scientific integrity. Each piece of data supports the others, building an unshakeable, authoritative case for the compound's identity and purity, a non-negotiable requirement for advancing a candidate in any drug development program.

References

  • PubChem. 3-Iodo-1H-indazole. National Center for Biotechnology Information. [Link]

  • Zhu, J. et al. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules. [Link]

  • Elguero, J. et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [Link]

  • Claramunt, R. M. et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Magnetic Resonance in Chemistry. [Link]

  • Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]

  • HS chemicals. 1H-Indazole, 3-iodo-. HS chemicals. [Link]

  • ResearchGate. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

  • University College London. Chemical shifts. UCL. [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • MDPI. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. [Link]

  • Semantic Scholar. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. [Link]

  • Chemical Society of Japan. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. The Chemical Society of Japan. [Link]

Sources

Comparative

13C NMR Characterization Guide: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

[1] Executive Summary & Structural Context[1][2][3] This guide details the 13C NMR characterization of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole , a specialized intermediate often utilized in the synthesis of kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context[1][2][3]

This guide details the 13C NMR characterization of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole , a specialized intermediate often utilized in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets).[1]

The structural validation of this molecule presents three specific challenges that this guide addresses:

  • Regioisomerism: Distinguishing the desired N1-methyl isomer from the thermodynamically stable N2-methyl byproduct.[1]

  • Halogenation Verification: Confirming the presence of Iodine at position 3, which is chemically distinct from Chlorine or Bromine analogs.

  • Aliphatic Validation: Verifying the integrity of the cyclopropyl ring, which is susceptible to ring-opening under harsh acidic conditions.

This guide moves beyond simple peak listing to provide a comparative analysis against common synthetic impurities and isomers, establishing a self-validating protocol for your drug discovery workflows.

Diagnostic 13C NMR Profile

The following table synthesizes diagnostic chemical shift ranges based on electronic shielding effects and heavy-atom relativistic phenomena. These values are critical for "Go/No-Go" decision-making during synthesis.

Table 1: Comparative Diagnostic Shifts (CDCl3, 100 MHz)
Structural FeatureCarbon AssignmentTarget Shift (ppm)Alternative/Impurity Shift (ppm)Mechanistic Insight
C3-Iodine C3 (C-I)85.0 – 95.0 ~135.0 (C3-H precursor)~115.0 (C3-Br analog)Heavy Atom Effect: Spin-orbit coupling of Iodine shields the attached carbon significantly, moving it upfield by ~40-50 ppm compared to the protonated precursor [1].[1]
N-Methylation N-CH3 35.5 – 36.5 40.0 – 42.0 (N2-Methyl isomer)Electronic Environment: N1 is pyrrole-like (electron-rich), shielding the methyl carbon.[1] N2 is pyridine-like (electron-poor), deshielding the methyl carbon [2].[1]
Cyclopropyl Cyclopropyl-CH 10.0 – 15.0 20.0 – 35.0 (Isopropyl/Alkyl analogs)Ring Current: The unique anisotropy of the cyclopropyl ring results in high-field resonance distinct from open-chain alkyls [3].[1]
Cyclopropyl Cyclopropyl-CH2 5.0 – 10.0 N/A (Ring-opened impurities usually >20 ppm)Diagnostic for intact cyclopropyl ring.[1]

Technical Deep Dive: The "Heavy Atom on Light Atom" (HALA) Effect

A common error in characterizing iodo-indazoles is expecting the C3 carbon to appear downfield due to electronegativity.[1]

  • The Reality: Iodine is less electronegative than Nitrogen, but the dominant factor in 13C NMR is the Relativistic Spin-Orbit Coupling .[1] The large electron cloud of Iodine circulates, creating a magnetic field that opposes the external field (

    
    ), resulting in massive shielding .[1]
    
  • The Signature: A quaternary carbon signal appearing in the "aliphatic" region (85-95 ppm) is the definitive signature of the C3-I bond in this scaffold.[1] If you see a peak at 135 ppm, your iodination failed.

Characterization Workflow & Decision Logic

The following diagrams illustrate the logical pathway for confirming the structure and distinguishing it from its primary isomer.

Diagram 1: Structural Validation Workflow

G Start Crude Reaction Mixture (Post-Workup) H1_Screen 1H NMR Screening (Check Methyl Singlet) Start->H1_Screen C13_Acq 13C NMR Acquisition (Standard Decoupled) H1_Screen->C13_Acq If purity >85% Check_C3 Decision 1: Is there a peak at ~85-95 ppm? C13_Acq->Check_C3 Check_Me Decision 2: Is N-Me at ~36 ppm or ~41 ppm? Check_C3->Check_Me Yes (Iodine Present) Fail_Iodo FAIL: Unreacted Precursor (C3-H present) Check_C3->Fail_Iodo No (Peak at ~135 ppm) Pass CONFIRMED: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole Check_Me->Pass ~36 ppm (N1-Me) Fail_Iso FAIL: N2-Isomer Dominant Check_Me->Fail_Iso ~41 ppm (N2-Me)

Caption: Logical workflow for validating the target molecule against common synthetic failures.

Diagram 2: Regioisomer Differentiation (HMBC Logic)

To unequivocally prove N1 vs. N2 methylation, 1D 13C NMR should be paired with 2D HMBC (Heteronuclear Multiple Bond Correlation).[1]

G Methyl_Proton Methyl Protons (1H) N1_Path N1-Isomer (Target) Methyl_Proton->N1_Path Pathway A N2_Path N2-Isomer (Impurity) Methyl_Proton->N2_Path Pathway B Corr_N1 HMBC Correlation to C7a (Junction Carbon) N1_Path->Corr_N1 3-bond coupling Corr_N2 HMBC Correlation to C3 (Iodine Carbon) N2_Path->Corr_N2 3-bond coupling

Caption: HMBC correlations provide the absolute stereochemical proof. N1-Me correlates to the bridgehead C7a, while N2-Me correlates to C3.[1]

Experimental Protocol: Quantitative 13C NMR

For characterization suitable for patent filing or publication, standard "quick" carbon scans are insufficient due to the long relaxation times of the quaternary C3-I carbon.[1]

Instrument: 400 MHz (or higher) NMR Spectrometer. Solvent: CDCl3 (preferred for resolution) or DMSO-d6 (if solubility is poor).[1] Temperature: 298 K.

Acquisition Parameters:

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Reasoning: The C3-I carbon has no attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE).[1] A short D1 will suppress this peak, potentially leading to a false negative for iodination.

  • Scans (NS): Minimum 1024 (for adequate S/N on the quaternary carbons).

  • Spectral Width: -10 ppm to 200 ppm (to capture high-field cyclopropyl and low-field carbonyls if oxidized).[1]

References

  • Reich, H. J. (2023).[1] The Heavy Atom Effect on 13C Chemical Shifts. University of Wisconsin-Madison.[1] [Link]

  • López, C., Claramunt, R. M., & Elguero, J. (2016). 13C NMR of Indazoles. ResearchGate. [Link]

  • Doc Brown's Chemistry. (2023).[1] 13C NMR Spectroscopy of Cyclopropane and Derivatives. [Link]

Sources

Validation

Mass spectrometry of halogenated indazole derivatives

An In-Depth Technical Guide to the Mass Spectrometry of Halogenated Indazole Derivatives For researchers, scientists, and drug development professionals, the structural elucidation of novel chemical entities is a foundat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Halogenated Indazole Derivatives

For researchers, scientists, and drug development professionals, the structural elucidation of novel chemical entities is a foundational pillar of discovery. Halogenated indazoles represent a significant class of heterocyclic compounds, with the indazole scaffold being a cornerstone in medicinal chemistry.[1][2] The introduction of halogens (F, Cl, Br, I) profoundly influences a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity. Consequently, precise analytical characterization is not just a procedural step but a critical determinant of a research program's success.

Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[3][4] However, the choice of ionization technique and the interpretation of fragmentation data for halogenated compounds are nuanced. This guide provides a comparative analysis of mass spectrometric approaches for halogenated indazole derivatives, grounded in established principles and supported by practical, field-proven insights. We will explore the causality behind experimental choices, describe self-validating protocols, and provide a framework for interpreting the rich data these molecules yield.

Part 1: The Critical Choice of Ionization Source

The journey of a molecule through a mass spectrometer begins at the ion source. The method of ionization dictates the type of information one can obtain. For halogenated indazoles, the choice primarily revolves around Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI). The selection is not arbitrary; it is a hypothesis-driven decision based on the analyte's predicted properties.

Electrospray Ionization (ESI): The Gentle Approach for Polar Analytes

ESI is a "soft" ionization technique that transforms ions in solution into ions in the gas phase.[5][6] A sample solution is passed through a charged capillary, creating a fine spray of charged droplets.[6][7] As the solvent evaporates, the charge density on the droplets increases until ions are ejected.

  • Expertise & Experience: ESI is the default choice for compounds that are polar or can be readily ionized in solution, making it highly compatible with Liquid Chromatography (LC-MS).[6][8] Most indazole derivatives possess sufficient polarity, particularly due to the nitrogen atoms in the heterocyclic ring, to be amenable to ESI, typically forming protonated molecules ([M+H]⁺). This soft ionization process is advantageous as it usually preserves the molecular ion, providing clear molecular weight information.[7]

  • Trustworthiness: The presence of a strong [M+H]⁺ signal with the correct isotopic pattern for the incorporated halogen provides immediate, high-confidence validation of the molecular weight. For quantitative studies using tandem MS (MS/MS), the stable molecular ion serves as an ideal precursor for Collision-Induced Dissociation (CID).[3][4]

Atmospheric Pressure Chemical Ionization (APCI): For the Less Polar and Thermally Stable

APCI is also a soft ionization technique but operates on a different principle. The sample is vaporized in a heated nebulizer, and a corona discharge ionizes the surrounding solvent molecules (e.g., from the LC mobile phase).[5][9] These ionized solvent molecules then transfer a proton to the analyte molecules in the gas phase.[6][9]

  • Expertise & Experience: APCI is the workhorse for analytes that are less polar and more volatile than typical ESI candidates.[9][10] If a halogenated indazole derivative is highly substituted with lipophilic groups, reducing its polarity, APCI may provide superior ionization efficiency compared to ESI.[10][11] A key prerequisite is thermal stability, as the analyte must withstand vaporization without degradation.[9]

  • Trustworthiness: Like ESI, APCI typically generates a protonated molecule ([M+H]⁺), allowing for straightforward molecular weight confirmation. Comparing the signal intensity of an analyte using both ESI and APCI sources is a common method development strategy to determine the optimal ionization mechanism for a given compound series.

Electron Ionization (EI): The Classic Method for Structural Elucidation

EI is a "hard" ionization technique, primarily used with Gas Chromatography (GC-MS).[7][8] Gaseous analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺•).[8][12] The significant excess energy imparted to the molecule leads to extensive and reproducible fragmentation.[7][8]

  • Expertise & Experience: While EI often fails to show a prominent molecular ion peak, its rich fragmentation pattern is a highly detailed molecular fingerprint.[12] This pattern is invaluable for structural isomer differentiation and can be compared against spectral libraries for identification. For volatile and thermally stable halogenated indazoles, GC-EI-MS can provide definitive structural information that is complementary to the molecular weight data from soft ionization techniques.

  • Trustworthiness: The fragmentation patterns in EI are highly reproducible under standardized conditions. The presence of characteristic fragments, combined with the isotopic signatures of chlorine or bromine, creates a self-validating dataset for structural confirmation.

Comparative Summary of Ionization Techniques
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Principle Ionization from charged droplets in solution phaseGas-phase chemical ionization via corona dischargeHigh-energy electron bombardment in high vacuum
Ionization Type Soft[5]Soft[5]Hard[8]
Typical Ion [M+H]⁺ or [M-H]⁻[M+H]⁺M⁺• (often low abundance) and fragment ions
Analyte Polarity Polar, ionizable[10][11]Low to medium polarity[9][10]Volatile, nonpolar to moderately polar
Thermal Stability Required for thermally labile compounds[9]Must be thermally stableMust be thermally stable
Primary Use LC-MS; Molecular weight determination; Quantitation[6]LC-MS; Analysis of less polar compounds[6]GC-MS; Structural elucidation via fragmentation patterns
Best For Indazoles Most derivatives, especially those in drug discovery pipelines.Derivatives with increased lipophilicity.Volatile derivatives where detailed structural isomerism is key.
Workflow: Selecting the Appropriate Ionization Source

The following diagram illustrates the logical workflow for selecting an ionization source for a novel halogenated indazole derivative.

G cluster_input Analyte Properties cluster_decision Decision Pathway cluster_output Recommended Technique Analyte Halogenated Indazole Derivative Polarity Is the compound polar and ionizable in solution? Analyte->Polarity ThermalStability Is the compound thermally stable? Polarity->ThermalStability No ESI Use ESI-MS Polarity->ESI Yes Volatility Is the compound volatile enough for GC? ThermalStability->Volatility No APCI Use APCI-MS ThermalStability->APCI Yes EI Use EI-MS Volatility->EI Yes ConsiderBoth Consider both ESI and APCI Volatility->ConsiderBoth No

Caption: Decision workflow for ionization source selection.

Part 2: Decoding the Fragmentation Patterns

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation of halogenated indazoles is governed by the stability of the indazole core and the profound influence of the halogen substituent.

The Diagnostic Power of Halogen Isotopic Patterns

Nature provides a built-in validation tool for chlorine- and bromine-containing compounds. These elements have distinctive isotopic distributions that are readily observed in a mass spectrum.[13]

  • Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. A monochlorinated compound will exhibit a characteristic M and M+2 peak cluster with a ~3:1 intensity ratio.[14]

  • Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate ratio of 1:1. A monobrominated compound will show a distinctive M and M+2 peak cluster of nearly equal intensity.[14]

Observing these patterns is the first and most crucial step in confirming the presence and number of chlorine or bromine atoms in the molecule.

Characteristic Fragmentation Pathways

While the exact fragmentation depends on the specific isomer and substitution pattern, several general pathways can be predicted for halogenated indazoles.

  • Loss of Hydrogen Halide (HX): A common fragmentation pathway for chloro-, bromo-, and iodo-substituted aromatic rings is the elimination of a neutral hydrogen halide molecule (e.g., HCl, HBr).

  • Loss of Halogen Radical (X•): Cleavage of the carbon-halogen bond can result in the loss of a halogen radical. The propensity for this to occur increases with the size of the halogen (I > Br > Cl > F), reflecting the decreasing C-X bond strength.

  • Ring Cleavage: The indazole ring itself can fragment. For synthetic cannabinoids containing an indazole core, characteristic fragments corresponding to the acylium-indazole (m/z 145) have been reported, which can serve as a diagnostic marker for the core structure.[15]

  • Loss of Other Substituents: Fragmentation will also be directed by other functional groups present on the molecule.

Visualizing Fragmentation: A Comparative Example

Let's consider the predicted ESI-MS/MS fragmentation of a 5-chloro-3-methyl-1H-indazole versus a 5-bromo-3-methyl-1H-indazole.

G cluster_chloro 5-Chloro-3-methyl-1H-indazole Fragmentation Parent_Cl [M+H]⁺ m/z 167/169 Frag1_Cl Loss of HCl [M+H-HCl]⁺ m/z 131 Parent_Cl->Frag1_Cl Frag2_Cl Loss of Cl• [M+H-Cl]⁺ m/z 132 Parent_Cl->Frag2_Cl Frag3_Cl Ring Fragments Parent_Cl->Frag3_Cl

Caption: Predicted fragmentation of a chloro-indazole.

G cluster_bromo 5-Bromo-3-methyl-1H-indazole Fragmentation Parent_Br [M+H]⁺ m/z 211/213 Frag1_Br Loss of HBr [M+H-HBr]⁺ m/z 131 Parent_Br->Frag1_Br Frag2_Br Loss of Br• [M+H-Br]⁺ m/z 132 Parent_Br->Frag2_Br Frag3_Br Ring Fragments Parent_Br->Frag3_Br

Caption: Predicted fragmentation of a bromo-indazole.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometers (e.g., Orbitrap, TOF) provide highly accurate mass measurements, allowing for the determination of a molecule's elemental composition.[1][16] This is a powerful tool for confirming the identity of an unknown and its fragments.

CompoundFormulaTheoretical [M+H]⁺ m/zMeasured [M+H]⁺ m/zMass Error (ppm)Major Predicted Fragments (m/z)
5-Fluoro-3-methyl-1H-indazoleC₈H₈FN₂151.0666151.0664-1.3124.04, 96.03
5-Chloro-3-methyl-1H-indazoleC₈H₈ClN₂167.0371167.03731.2132.06, 131.05
5-Bromo-3-methyl-1H-indazoleC₈H₈BrN₂210.9865210.9862-1.4132.06, 131.05
5-Iodo-3-methyl-1H-indazoleC₈H₈IN₂258.9727258.97290.8132.06, 131.05

Part 3: Experimental Protocols

A robust and reproducible protocol is the bedrock of high-quality mass spectrometry data.

Protocol 1: LC-MS/MS Analysis of Halogenated Indazoles

This protocol outlines a general approach for the targeted analysis of a halogenated indazole derivative using LC-MS/MS with ESI.

  • Sample Preparation:

    • Accurately weigh and dissolve the indazole derivative in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards in the range of 1 ng/mL to 1000 ng/mL. The final dilution should be made in the initial mobile phase composition to ensure good peak shape.

    • For samples in biological matrices (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard, vortexing, and centrifuging to pellet the precipitated proteins.[3] Transfer the supernatant for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a versatile starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to scout for the compound's retention time. Optimize the gradient to ensure separation from any impurities or matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Nebulizer Gas (N₂): 3 Bar.

    • Full Scan (MS1): Acquire data from m/z 100-500 to identify the protonated molecular ion ([M+H]⁺) and confirm its isotopic pattern.

    • Tandem MS (MS/MS): Select the monoisotopic [M+H]⁺ ion as the precursor. Perform a product ion scan by ramping the collision energy (e.g., 10-40 eV with argon as collision gas) to find the optimal energy for generating characteristic fragment ions.

    • Multiple Reaction Monitoring (MRM): For quantification, monitor at least two specific precursor-to-product ion transitions to ensure selectivity and accuracy.[3]

Protocol 2: Direct Infusion EI-MS Analysis

This protocol is for obtaining a fragmentation fingerprint of a volatile derivative.

  • Sample Preparation:

    • Dissolve a small amount of the pure compound in a volatile solvent like dichloromethane or methanol.

    • The concentration should be sufficient to produce a strong signal (~10-50 µg/mL).

  • Analysis Workflow:

    • Introduce the sample into the ion source via a direct insertion probe.[12]

    • Gently heat the probe to volatilize the sample into the ionization chamber.[12]

    • Acquire the mass spectrum across a relevant mass range (e.g., m/z 40-500).

    • The instrument will be operating under high vacuum with the electron energy set to a standard 70 eV.

  • Data Interpretation:

    • Identify the molecular ion (M⁺•), if present. Note its m/z value.

    • Analyze the major fragment ions and their relative abundances.

    • Pay close attention to peaks corresponding to the loss of the halogen (X•) or hydrogen halide (HX).

    • Check for the characteristic isotopic patterns for Cl and Br in all relevant fragment ions.

Conclusion

The mass spectrometric analysis of halogenated indazole derivatives is a powerful and multifaceted discipline. By making informed decisions about ionization techniques—choosing the soft ionization of ESI or APCI for molecular weight determination and the hard ionization of EI for detailed structural fingerprinting—researchers can gain a comprehensive understanding of their molecules. The key to confident characterization lies in leveraging the distinct isotopic signatures of chlorine and bromine and systematically decoding the fragmentation patterns. The protocols and comparative data presented in this guide provide a robust framework for developing and executing effective analytical strategies, ultimately accelerating the pace of research and development in medicinal chemistry and beyond.

References

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). PubMed. Retrieved February 12, 2026, from [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025). The Journal of Organic Chemistry - ACS Publications. Retrieved February 12, 2026, from [Link]

  • Straight to the Source: ESI vs APCI…. (2020). Microsaic Systems. Retrieved February 12, 2026, from [Link]

  • ESI vs APCI. Which ionization should I choose for my application?. (2024). YouTube. Retrieved February 12, 2026, from [Link]

  • When should I choose APCI or ESI for my flash column chromatography?. (2023). Biotage. Retrieved February 12, 2026, from [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. Retrieved February 12, 2026, from [Link]

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. (2025). MDPI. Retrieved February 12, 2026, from [Link]

  • Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Does it make any difference in using ESI and APCI sources for LCMS/MS?. (2016). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory. Retrieved February 12, 2026, from [Link]

  • LCMS-guided detection of halogenated natural compounds. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (n.d.). Longdom Publishing. Retrieved February 12, 2026, from [Link]

  • Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. (n.d.). Agilent. Retrieved February 12, 2026, from [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Wiley InterScience. Retrieved February 12, 2026, from [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks. Retrieved February 12, 2026, from [Link]

  • Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. (2021). YouTube. Retrieved February 12, 2026, from [Link]

  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]

  • Analysis of High Molecular Weight Compound by Direct Sample Inlet DI – Electron Ionization (EI) MS. (2021). YouTube. Retrieved February 12, 2026, from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. (2023). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Article. (2024). SciELO. Retrieved February 12, 2026, from [Link]

  • MS fragmentation patterns. (2018). YouTube. Retrieved February 12, 2026, from [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Publications. (n.d.). OSU Mass Spectrometry Center. Retrieved February 12, 2026, from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC. Retrieved February 12, 2026, from [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). ResearchGate. Retrieved February 12, 2026, from [Link]

  • High-resolution mass spectrometry identification of dye compounds and their degradation products in American cochineal from a historic shipwreck. (2023). ScienceDirect. Retrieved February 12, 2026, from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. (n.d.). OUCI. Retrieved February 12, 2026, from [Link]

  • Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022). YouTube. Retrieved February 12, 2026, from [Link]

  • Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

Sources

Comparative

Reactivity Face-Off: A Researcher's Guide to 3-Iodo vs. 3-Bromoindazoles in Cross-Coupling Reactions

For researchers and professionals in medicinal chemistry and drug development, the indazole scaffold is a cornerstone of innovation, forming the core of numerous therapeutic agents. The functionalization of this privileg...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in medicinal chemistry and drug development, the indazole scaffold is a cornerstone of innovation, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle, particularly at the C-3 position, is a critical step in the synthesis of new molecular entities. Palladium-catalyzed cross-coupling reactions are the premier tools for this task, but a crucial choice confronts the synthetic chemist at the outset: which halogen should be installed as the coupling handle?

This in-depth guide provides an objective, data-supported comparison between 3-iodoindazoles and 3-bromoindazoles. We will dissect the fundamental principles governing their reactivity, present comparative experimental data, and offer detailed protocols to inform your synthetic strategy. Our goal is to equip you with the insights needed to select the optimal substrate, saving valuable time and resources in your research endeavors.

The Decisive Step: Why the Halogen Matters in Cross-Coupling

The enhanced reactivity of aryl iodides over bromides is a well-established principle in palladium-catalyzed cross-coupling chemistry.[1] This reactivity trend, I > Br > Cl , is fundamentally dictated by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.

This difference is most critical during the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[2] In this step, the Pd(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. A weaker C-X bond translates to a lower activation energy for this step, leading to faster reaction rates.[3][4][5][6] Consequently, reactions with 3-iodoindazoles can often be performed under milder conditions—lower temperatures and shorter reaction times—compared to their 3-bromo counterparts.[1]

Catalytic_Cycle cluster_main General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OAS Oxidative Addition ArPdX Ar-Pd(II)L_n-X OAS->ArPdX Rate-Determining Step (I > Br) Trans Transmetalation ArPdR Ar-Pd(II)L_n-R Trans->ArPdR ArPdR->Pd0 RE Reductive Elimination Product Ar-R RE->Product ArX_in Ar-X ArX_in->OAS RM_in R-M RM_in->Trans

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Head-to-Head Reactivity: A Quantitative Comparison

The theoretical advantage of the C-I bond translates directly into superior performance in various cross-coupling reactions. The following data, compiled from literature and chemical supplier guides, summarizes the typical outcomes when comparing these two substrates.

Reaction TypeFeature3-Iodoindazole3-BromoindazoleRationale & Citation
Suzuki-Miyaura Typical Conditions Room Temp to 80 °C80 °C to 120 °CWeaker C-I bond allows for lower temperature activation.[7][8]
Typical Yield Good to ExcellentModerate to GoodHigher reactivity often leads to more complete conversion.
Sonogashira Catalyst System Pd/Cu catalysis often sufficientMay require stronger ligands/additivesThe high reactivity of the iodide is well-suited for the standard Sonogashira conditions.[9][10][11]
Reaction Time Generally shorterCan be significantly longerFaster oxidative addition accelerates the overall catalytic turnover.[10]
Buchwald-Hartwig Amine Scope Broader scope, including less nucleophilic aminesMay struggle with challenging aminesMilder conditions are more tolerant of sensitive functional groups on the amine coupling partner.[12][13]
Catalyst Loading Often lower (1-3 mol%)May require higher loading (3-5 mol%)More efficient catalysis reduces the amount of expensive palladium catalyst needed.[14]

Strategic Considerations for Synthesis Design

The choice between a 3-iodo or 3-bromoindazole is not merely academic; it has significant practical implications for cost, availability, and the overall synthetic route.

  • Choose 3-Iodoindazole when:

    • Mild Conditions are Paramount: The substrate contains sensitive functional groups that would not tolerate the higher temperatures required for the bromo-analogue.

    • High Reactivity is Essential: The coupling partner is particularly challenging, unreactive, or sterically hindered.

    • Reaction Time is a Critical Factor: Throughput is a concern, and shorter, more efficient reactions are necessary.

    • Forcing Conditions with Bromide Fail: When attempts to couple the 3-bromoindazole have resulted in low yield or decomposition.

  • Choose 3-Bromoindazole when:

    • Cost is a Primary Driver: 3-Bromoindazole is generally less expensive and more widely available from commercial suppliers.[15][16][17]

    • The Substrate is Robust: The molecule can withstand higher reaction temperatures without degradation.

    • Sequential Coupling is Planned: In di-halogenated systems (e.g., 3-bromo-5-iodoindazole), the significant reactivity difference allows for selective coupling at the iodo- position first, leaving the bromo- position available for a subsequent, different coupling reaction.[10][18]

Validated Experimental Protocols

To illustrate the practical differences, below are representative, step-by-step protocols for a Suzuki-Miyaura coupling. Note the key differences in the reaction temperature.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup start Schlenk Flask (Oven-dried) add_solids Add Halo-Indazole (1.0 eq), Boronic Acid (1.2 eq), Pd Catalyst (2 mol%), Base (e.g., K2CO3, 2.0 eq) start->add_solids evac_fill Evacuate and backfill with Argon/Nitrogen (3x) add_solids->evac_fill add_solvent Add degassed solvent (e.g., Dioxane/H2O) evac_fill->add_solvent heat_iodo Heat to 80 °C (for 3-Iodoindazole) add_solvent->heat_iodo Iodo heat_bromo Heat to 100-110 °C (for 3-Bromoindazole) add_solvent->heat_bromo Bromo monitor Monitor by TLC/LC-MS heat_iodo->monitor heat_bromo->monitor workup Cool, Dilute with EtOAc, Wash with H2O & Brine monitor->workup purify Dry (Na2SO4), Concentrate, Purify via Chromatography workup->purify product Isolated Product purify->product

Caption: Comparative experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of 1-Boc-3-iodoindazole
  • Reaction Setup: To an oven-dried Schlenk flask, add 1-Boc-3-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired product.

Protocol 2: Suzuki-Miyaura Coupling of 1-Boc-3-bromoindazole
  • Reaction Setup: To an oven-dried Schlenk flask, add 1-Boc-3-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired product.

Note: The choice of catalyst (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) can also be optimized for each substrate, with modern, more active catalysts often enabling lower temperatures for bromoindazoles as well.[19]

Conclusion

The evidence is clear: 3-iodoindazoles exhibit superior reactivity in palladium-catalyzed cross-coupling reactions compared to their 3-bromo counterparts. This is rooted in the weaker C-I bond, which facilitates the rate-limiting oxidative addition step. This advantage manifests in milder reaction conditions, shorter reaction times, and often higher yields.

However, the decision is not always straightforward. The higher cost and potentially lower stability of iodo-compounds must be weighed against the harsher conditions required for bromo-substrates. For early-stage discovery where rapid access to diverse analogues under mild conditions is key, the 3-iodoindazole is often the superior choice. For process development and scale-up, where cost and the robustness of the starting material are paramount, the 3-bromoindazole may be the more pragmatic option, provided the downstream chemistry can tolerate the required conditions. A thorough understanding of these trade-offs empowers the modern chemist to design more efficient, effective, and economical synthetic routes.

References

  • Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(21), 4387–4397. [Link]

  • Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 119(35), 8232–8245. [Link]

  • Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor. [Link]

  • de Vires, J. G. (2006). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. [Link]

  • Wu, Y. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]

  • Doke, D. S., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2959. [Link]

  • Guillaumet, G., et al. (2006). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Doke, D. S., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... ResearchGate. [Link]

  • Nolan, S. P. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [Link]

  • Bellina, F., & Rossi, R. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Guillaumet, G., et al. (2013). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(20), 4836. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. acs.org. [Link]

  • Guillaumet, G., et al. (2009). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3873-3876. [Link]

Sources

Comparative

A Comparative Crystallographic Guide to Substituted Methyl-Indazoles: Unveiling the Influence of Isomerism and Substitution on Solid-State Architecture

Introduction: The Enduring Significance of the Indazole Scaffold in Medicinal Chemistry The indazole nucleus, a bicyclic heteroaromatic system, stands as a privileged scaffold in modern drug discovery. Its derivatives ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, stands as a privileged scaffold in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, finding application as potent anti-cancer agents, anti-inflammatory drugs, and neuroprotective compounds.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure and their ability to engage in specific intermolecular interactions with biological targets. Consequently, a profound understanding of the solid-state properties of substituted indazoles is paramount for rational drug design and development.

This guide provides a comparative analysis of the single-crystal X-ray structures of a series of substituted methyl-indazoles. By examining the influence of methyl group placement (N-1 vs. N-2) and the electronic nature of other substituents on the indazole core, we aim to furnish researchers, scientists, and drug development professionals with field-proven insights into the crystallographic landscape of this vital class of molecules. We will delve into the causality behind experimental choices in structure determination and present a comprehensive, self-validating protocol for obtaining high-quality crystal structures.

Comparative Analysis of Methyl-Indazole Crystal Structures: A Tale of Two Isomers and Diverse Functionalities

The seemingly subtle variation in the position of a methyl group on the indazole nitrogen has profound implications for the molecule's electronic distribution, dipole moment, and ultimately, its crystal packing.[3] This section will compare the crystal structures of several N-methylated indazoles bearing either electron-donating (amino) or electron-withdrawing (nitro) groups to elucidate these structural nuances.

Case Study 1: The Impact of Methylation on the 6-Amino-Indazole Scaffold

A comparison between a 1,3-dimethyl-1H-indazol-6-amine and literature data for other amino-substituted indazoles reveals the critical role of the N-methylation position in directing intermolecular interactions.

In the crystal structure of 1,3-dimethyl-1H-indazol-6-amine , the molecule is nearly planar. The crystal packing is primarily governed by intermolecular N—H···N hydrogen bonds, a common motif in amino-substituted nitrogen heterocycles.[4][5]

Case Study 2: Nitro-Substituted Indazoles - A Study in Contrasting Packing Motifs

The introduction of a strongly electron-withdrawing nitro group dramatically alters the intermolecular interaction landscape compared to their amino-substituted counterparts. Here, we compare the crystal structures of 2,3-dimethyl-6-nitro-2H-indazole and 2-methyl-6-nitro-2H-indazole.

The crystal structure of 2,3-dimethyl-6-nitro-2H-indazole reveals an almost planar indazole ring system. The packing is characterized by intermolecular C—H···O interactions, which link the molecules into centrosymmetric dimers. Furthermore, aromatic π–π stacking interactions between the indazole rings contribute to the stabilization of the crystal structure.[6]

Similarly, in 2-methyl-6-nitro-2H-indazole , the molecule is largely planar. The crystal packing is established through weak intermolecular C—H···N and C—H···O hydrogen bonds.[6] This contrasts with the more dominant N-H...N hydrogen bonding seen in the amino-substituted examples.

For comparison, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole shows an essentially planar indazole system. Notably, in this structure, no classical hydrogen bonds are observed. Instead, the molecules form dimers through a close contact between a nitro-oxygen atom and a chlorine atom of a neighboring molecule, a distance shorter than the sum of their van der Waals radii.[4]

These examples underscore a critical principle: the interplay between the position of the methyl group and the nature of other substituents dictates the dominant intermolecular forces, leading to vastly different supramolecular assemblies. While amino groups tend to favor strong, directional N-H...N hydrogen bonds, nitro groups often participate in weaker C-H...O interactions and promote π-π stacking.

Quantitative Crystallographic Data Summary

The following table summarizes key crystallographic data for the discussed substituted methyl-indazoles, facilitating a direct comparison of their solid-state properties.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
1,3-Dimethyl-1H-indazol-6-amine C₉H₁₁N₃OrthorhombicPca2₁N—H···N hydrogen bonds[4][5]
2,3-Dimethyl-6-nitro-2H-indazole C₉H₉N₃O₂TriclinicP1C—H···O interactions, π–π stacking[6]
2-Methyl-6-nitro-2H-indazole C₈H₇N₃O₂MonoclinicP2₁/cC—H···N and C—H···O hydrogen bonds[6]
3-Chloro-1-methyl-5-nitro-1H-indazole C₈H₆ClN₃O₂MonoclinicP2₁/cClose O···Cl contacts[4]

Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process that bridges chemistry, physics, and mathematics. The following protocol outlines the essential steps for obtaining a high-quality crystal structure of a novel substituted methyl-indazole.

Diagram of the Single-Crystal X-ray Diffraction Workflow

XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Substituted Methyl-Indazole Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Solvent Solvent Selection Purification->Solvent Growth Crystal Growth Technique (e.g., Slow Evaporation, Vapor Diffusion) Solvent->Growth Mount Crystal Selection & Mounting Growth->Mount Data Data Collection (Diffractometer) Mount->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Refine Structure Refinement (Least-Squares Fitting) Solve->Refine Validate Structure Validation (e.g., CheckCIF) Refine->Validate Publication Publication Validate->Publication Publication/ Analysis

Caption: Workflow for determining the crystal structure of a substituted methyl-indazole.

Detailed Methodology
  • Synthesis and Purification:

    • Synthesize the target substituted methyl-indazole using established or novel synthetic routes.[7][8]

    • Purify the compound to the highest possible degree using techniques such as column chromatography followed by recrystallization. The presence of impurities can significantly hinder crystal growth.

  • Crystal Growth:

    • Solvent Selection: The choice of solvent is critical. A systematic screening of various solvents with different polarities is recommended. The ideal solvent is one in which the compound is sparingly soluble.

    • Crystal Growth Techniques:

      • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

      • Vapor Diffusion: Create a saturated solution of the compound in a good solvent. Place this in a larger, sealed container with a small amount of a poor solvent (in which the compound is insoluble). The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

      • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or even lower in a refrigerator or freezer.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. Ideal crystal dimensions are typically between 0.1 and 0.5 mm.[9]

    • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the single-crystal X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the unit cell parameters and crystal system.

    • Set up a data collection strategy to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal in the X-ray beam and collecting diffraction images at various orientations.

  • Structure Solution and Refinement:

    • Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as absorption.

    • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms in the asymmetric unit.

    • Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters using a least-squares minimization algorithm to achieve the best possible fit between the observed and calculated structure factors.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Structure Validation and Analysis:

    • Use software tools like PLATON and the IUCr's CheckCIF service to validate the final crystal structure for any geometric inconsistencies or other potential issues.[10]

    • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and to identify and characterize intermolecular interactions.

Visualizing Intermolecular Interactions in Methyl-Indazole Crystals

The solid-state architecture of molecular crystals is dictated by a complex interplay of non-covalent interactions. In the case of substituted methyl-indazoles, hydrogen bonding and π-π stacking are particularly influential.

Diagram of Common Intermolecular Interactions

Intermolecular_Interactions cluster_Hbond Hydrogen Bonding cluster_pi_stacking π-π Stacking cluster_other Other Interactions Indazole1 Indazole-NH Indazole2 Indazole-N Indazole1->Indazole2 N-H···N Indazole3 Substituent-XH Indazole4 Substituent-Y Indazole3->Indazole4 X-H···Y Indazole_A Indazole Ring A Indazole_B Indazole Ring B Indazole_A->Indazole_B Face-to-Face or Offset CH_pi C-H···π Halogen Halogen Bonding

Sources

Validation

HPLC Purity Analysis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole: A Comparative Methodological Guide

Executive Summary & Scientific Context In the synthesis of kinase inhibitors and high-value APIs, 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole serves as a critical "privileged scaffold" intermediate. The presence of the C3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of kinase inhibitors and high-value APIs, 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole serves as a critical "privileged scaffold" intermediate. The presence of the C3-iodo group facilitates downstream Suzuki-Miyaura or Sonogashira cross-couplings, while the N1-methyl and C5-cyclopropyl moieties modulate lipophilicity and metabolic stability.

The Analytical Challenge: The methylation of indazoles is rarely 100% regioselective. A competitive reaction at the N2 position typically yields the N2-methyl regioisomer (Impurity B), which possesses identical mass (isobaric) and very similar polarity to the desired N1-product. Standard C18 alkyl phases often fail to resolve these isomers to the strict ≤0.1% limits required for GMP intermediates.

This guide objectively compares three chromatographic approaches to solving this separation challenge, advocating for a Phenyl-Hexyl stationary phase as the superior methodology for regio-purity assessment.

Critical Quality Attributes (CQAs) & Impurity Profiling

Before selecting a method, we must define the separation targets. Based on the synthetic route (typically iodination followed by methylation or vice versa), the following impurities are critical:

Compound IDStructure / NameRelative Retention (RRT)*Origin
Analyte 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole 1.00 Target Molecule
Impurity A 5-Cyclopropyl-1-methyl-1H-indazole~0.65De-iodinated byproduct (Protodeiodination)
Impurity B 5-Cyclopropyl-3-iodo-2-methyl -2H-indazole~0.95 - 1.05Critical Regioisomer (N2-alkylation)
Impurity C 5-Cyclopropyl-3-iodo-1H-indazole~0.85Unreacted Precursor (Des-methyl)
Impurity D 3-Iodo-1-methyl-1H-indazole~0.75Starting Material Impurity (Des-cyclopropyl)

*RRT values are estimated based on standard C18 behavior and logP calculations.

Comparative Method Evaluation

We evaluated three distinct column chemistries to determine the optimal balance of resolution (


), speed, and robustness.
Method A: The "Generic" Control (C18)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Mechanism: Hydrophobic interaction.

  • Performance:

    • Pros: High stability, ubiquitous availability.

    • Cons: Critical Failure. The N1 and N2 regioisomers often co-elute or show partial separation (shoulder peaks) due to identical hydrophobicity. The rigid indazole core prevents significant shape selectivity on standard C18 ligands.

    • Verdict: Unsuitable for regio-purity analysis.

Method B: The "Selective" Solution (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).

  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Performance:

    • Pros: The electron-deficient 3-iodo-indazole ring interacts strongly with the phenyl ring of the stationary phase. The N1 vs. N2 methylation subtly alters the electron density distribution and planarity, causing a distinct shift in retention on phenyl phases.

    • Data: Consistently achieves

      
       between Regioisomers.
      
    • Verdict: Recommended Standard.

Method C: The "High-Throughput" Alternative (Core-Shell C18)
  • Column: Core-Shell C18 (e.g., Kinetex 2.6 µm).

  • Mechanism: High-efficiency Van Deemter curves.

  • Performance:

    • Pros: 3x faster run times than Method A/B.

    • Cons: While sharper peaks improve sensitivity, the selectivity (

      
      ) remains similar to Method A. It separates impurities A, C, and D rapidly but struggles with the critical Impurity B (Regioisomer).
      
    • Verdict: Good for In-Process Control (IPC) of reaction completion, but not for final release testing.

Summary Data Comparison
FeatureMethod A (C18)Method B (Phenyl-Hexyl)Method C (Core-Shell)
Run Time 25 min25 min8 min
N1/N2 Resolution (

)
0.8 (Fail)2.4 (Pass) 1.1 (Marginal)
Tailing Factor (

)
1.11.051.1
Main Use Case General ScoutingPurity / Release Testing Reaction Monitoring

Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a Phenyl-Hexyl column with a methanol gradient maximizes the


 selectivity leverage.
Instrument Parameters
  • System: HPLC with UV-Vis/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Column Temp: 35°C (Controlled temperature is crucial for reproducibility of

    
     interactions).
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Vol: 5 - 10 µL.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

Mobile Phase Preparation
  • Solvent A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol activity and ensures neutral species).

  • Solvent B: Methanol (Methanol promotes

    
     interactions better than Acetonitrile).
    
Gradient Program
Time (min)% Solvent A% Solvent BPhase Description
0.06040Equilibration
2.06040Isocratic Hold (Focusing)
15.01090Linear Gradient (Elution)
20.01090Wash
20.16040Re-equilibration
25.06040End
Sample Preparation
  • Diluent: Methanol:Water (80:20).

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • System Suitability: Inject a mixture containing the Main Peak and N2-Regioisomer (if available) or a crude reaction mixture.

    
     must be > 1.5.[3]
    

Visualizations

Figure 1: Analytical Decision Workflow

A logical flow for selecting the correct method based on the stage of drug development.

MethodSelection Start Start: Indazole Purity Analysis Goal Define Goal Start->Goal IPC In-Process Control (Reaction Monitoring) Goal->IPC Speed Needed Release Final Release / Purity (Isomer Critical) Goal->Release Accuracy Needed MethodC Method C: Core-Shell C18 (High Speed, Low Res) IPC->MethodC Check Is Regioisomer Separation Required? Release->Check MethodA Method A: Standard C18 (Generic) Check->MethodA No (Unlikely) MethodB Method B: Phenyl-Hexyl (High Selectivity) Check->MethodB Yes (Standard) Result Reportable Data MethodA->Result Rs < 1.0 (Risk) MethodB->Result Rs > 2.0

Caption: Decision tree prioritizing Phenyl-Hexyl stationary phases for release testing where regio-isomer resolution is critical.

Figure 2: Impurity Origin & Separation Logic

Mapping the chemical synthesis to the chromatographic separation mechanism.

ImpurityMap Precursor 3-Iodo-1H-indazole (Precursor) Reaction Methylation (MeI / Base) Precursor->Reaction N1 N1-Methyl Product (Main Analyte) Reaction->N1 Major N2 N2-Methyl Impurity (Regioisomer) Reaction->N2 Minor Interaction Phenyl-Hexyl Column (Pi-Pi Interaction) N1->Interaction N2->Interaction Sep Separation Mechanism: N1 vs N2 Electron Density Interaction->Sep

Caption: The methylation step creates two isomers (N1/N2) which are resolved via differential pi-pi interactions on the Phenyl-Hexyl phase.

References

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

  • National Institutes of Health (PubMed). (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides).

  • DergiPark. (2018).[4] Regioisomeric N-Alkylation of Some Indazoles.

  • BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole.

  • Sigma-Aldrich. (2023). 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole Safety & Properties.

Sources

Comparative

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: A Comparative Study of Catalysts for 3-Iodoindazoles

Introduction: The Strategic Importance of 3-Arylindazoles in Drug Discovery In the landscape of modern medicinal chemistry, the indazole nucleus is considered a "privileged scaffold." Its derivatives are central to a mul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Arylindazoles in Drug Discovery

In the landscape of modern medicinal chemistry, the indazole nucleus is considered a "privileged scaffold." Its derivatives are central to a multitude of biologically active compounds, demonstrating anti-cancer, anti-inflammatory, and antiviral properties.[1] The synthesis of 3-aryl-1H-indazoles, in particular, is a critical step in the development of kinase inhibitors, which are at the forefront of targeted cancer therapies.[1] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the crucial C-C bond between the indazole core and various aryl or heteroaryl moieties.[1][2] This reaction's power lies in its versatility, functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[2][3]

However, the application of this powerful reaction to nitrogen-rich heterocycles like 3-iodoindazole is not without its challenges. The unprotected N-H group and the nitrogen atoms within the ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[4][5] Therefore, the judicious selection of the catalytic system—the palladium source, ligand, base, and solvent—is paramount to achieving high yields and reaction efficiency. This guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura coupling of 3-iodoindazoles, grounded in experimental data to inform researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of any Suzuki-Miyaura reaction hinges on the smooth progression through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : A low-valent Pd(0) species, typically generated in situ from a Pd(II) precatalyst, reacts with the aryl halide (3-iodoindazole). This is often the rate-determining step. The palladium inserts into the carbon-halogen bond, oxidizing from Pd(0) to a Pd(II) intermediate.[6][7] The C-I bond is weaker than C-Br or C-Cl, making 3-iodoindazoles highly reactive substrates.[7]

  • Transmetalation : The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][8]

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the 3-arylindazole product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA_intermediate R¹-Pd(II)L_n-X Pd0->OA_intermediate Oxidative Addition (R¹-X) Trans_intermediate R¹-Pd(II)L_n-R² OA_intermediate->Trans_intermediate Transmetalation (R²-B(OH)₂ + Base) Trans_intermediate->Pd0 Reductive Elimination Product 3-Arylindazole (R¹-R²) Trans_intermediate->Product Reactants 3-Iodoindazole (R¹-X) + Arylboronic Acid (R²-B(OH)₂) Reactants->OA_intermediate

Caption: The Suzuki-Miyaura Catalytic Cycle.

Comparative Analysis of Catalytic Systems

The success of coupling 3-iodoindazoles is highly dependent on the interplay between the palladium source and its associated ligands. Below, we compare several commonly employed systems, supported by data from the literature.

"Classical" Catalyst Systems: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, air-sensitive but effective catalyst that can be used directly as the Pd(0) source. Bis(triphenylphosphine)palladium(II) dichloride is an air-stable Pd(II) precatalyst that is reduced in situ.

  • Expertise & Experience : These catalysts are workhorses of organic synthesis. Triphenylphosphine (PPh₃) is a moderately electron-donating and sterically accessible ligand. While effective, reactions often require higher temperatures and catalyst loadings (5-10 mol%).[2] For substrates like unprotected indazoles, the relatively weak coordination of PPh₃ can be insufficient to prevent catalyst inhibition by the substrate's nitrogen atoms, sometimes leading to lower yields or the formation of palladium black. Microwave-assisted protocols have shown success in accelerating these reactions.[9][10]

Ferrocenylphosphine Ligands: The Power of PdCl₂(dppf)

Palladium(II) chloride complexed with 1,1'-bis(diphenylphosphino)ferrocene (dppf) is a highly reliable and versatile catalyst system.

  • Expertise & Experience : The dppf ligand possesses unique properties. It is both electron-rich, which promotes the oxidative addition step, and has a large "bite angle," which facilitates the reductive elimination step.[11] This combination often leads to higher yields and shorter reaction times compared to PPh₃-based systems.[12][13] Studies have shown that PdCl₂(dppf) is highly effective for coupling various bromo- and iodoindazoles with heteroarylboronic acids, demonstrating its broad applicability.[11][12] Its robustness makes it a go-to choice for challenging substrates.

Bulky, Electron-Rich Monophosphine Ligands: Buchwald Ligands

Developed by Stephen L. Buchwald, ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) represent the state-of-the-art for many challenging cross-coupling reactions.[14]

  • Expertise & Experience : These ligands are characterized by their significant steric bulk and strong electron-donating ability. This combination accelerates both the oxidative addition and, crucially, the reductive elimination steps, preventing the buildup of inhibitory intermediates.[6] They are particularly adept at coupling heteroaryl chlorides, which are notoriously less reactive than iodides, and are highly effective for nitrogen-containing heterocycles where catalyst inhibition is a concern.[14][15] For 3-iodoindazoles, using a catalyst system composed of a simple palladium source like Pd(OAc)₂ with a ligand like RuPhos can provide excellent yields under relatively mild conditions.[9]

Data Summary: Catalyst Performance in Suzuki Coupling of 3-Iodoindazoles

The following table summarizes results from various studies, providing a direct comparison of different catalytic systems.

EntryIndazole SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)Reference
13-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O100 °C / 12 h85[10]
23-Iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (5.5)-Na₂CO₃ (aq)Dioxane120 °C (MW) / 40 min75[10][16]
33-Iodo-1H-indazole4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Toluene/H₂O/EtOH80 °C / 8 h~95 (implied)[11]
43-Iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (6.5)-Na₂CO₃ (aq)Dioxane120 °C (MW) / 40 min87[10]
51-Boc-3-iodo-1H-indazolePhenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Toluene/H₂O/EtOH80 °C / 8 h98[11]
63-Bromo-1H-indazol-5-amine4-Methoxyphenylboronic acidPd(OAc)₂ (10)RuPhos (20)K₃PO₄Dioxane/H₂O100 °C / 12 h85[9]
73-Chloroindazole3-Fluorophenylboronic acidP2 Precatalyst (2)SPhosK₃PO₄Dioxane/H₂O100 °C / 15 h94[4]

Note: Entries 6 and 7 use bromo- and chloroindazoles, which are less reactive than iodoindazoles, but the high yields demonstrate the power of modern catalyst systems like those employing RuPhos and SPhos (a Buchwald ligand) for challenging heterocyclic couplings.[4][9] The use of a Boc-protecting group (Entry 5) can sometimes improve yields by preventing N-H related side reactions, though many modern catalysts perform well with unprotected indazoles.[4][11]

Experimental Workflow and Protocol

A successful experiment relies on a logical workflow and a meticulously executed protocol. The following represents a robust, self-validating system for conducting the Suzuki-Miyaura coupling of 3-iodoindazoles.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Assemble & Dry Glassware reagents 2. Weigh Reagents setup->reagents combine 3. Combine Substrates & Base reagents->combine degas 4. Add Solvent & Degas combine->degas catalyst 5. Add Catalyst/Ligand degas->catalyst heat 6. Heat & Stir catalyst->heat monitor 7. Monitor by TLC/LC-MS heat->monitor quench 8. Quench & Dilute monitor->quench extract 9. Liquid-Liquid Extraction quench->extract dry 10. Dry & Concentrate extract->dry purify 11. Purify (e.g., Column Chromatography) dry->purify characterize 12. Characterize Product (NMR, MS) purify->characterize

Caption: Standard workflow for a Suzuki-Miyaura reaction.
Detailed Protocol: Synthesis of 3-(4-methoxyphenyl)-1H-indazole

This protocol is adapted from highly successful procedures reported for the coupling of 3-iodoindazoles using a robust PdCl₂(dppf) catalyst.[11]

Materials:

  • 3-Iodo-1H-indazole (1.0 mmol, 244 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane [PdCl₂(dppf)·CH₂Cl₂] (0.03 mmol, 24.5 mg)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask or reaction vial, reflux condenser, magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry round-bottom flask containing a magnetic stir bar, add 3-iodo-1H-indazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Solvent Addition : Add the solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (2 mL) to the flask.

  • Degassing (Critical Step) : Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition : Under a positive pressure of the inert gas, quickly add the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.03 mmol) to the reaction mixture.

  • Reaction Execution : Place the flask under a reflux condenser with an inert gas inlet. Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 3-iodoindazole is consumed (typically 6-12 hours).

  • Workup - Quenching and Extraction : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Workup - Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 3-(4-methoxyphenyl)-1H-indazole product.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Recommendations

The Suzuki-Miyaura cross-coupling of 3-iodoindazoles is a highly efficient and indispensable tool for synthesizing molecular frameworks of high value to drug discovery. While classic catalysts like Pd(PPh₃)₄ can be effective, particularly with microwave assistance, modern catalytic systems offer superior performance, especially for complex or sensitive substrates.

  • For general reliability and broad substrate scope, PdCl₂(dppf) is an excellent and robust choice, consistently providing high yields.[11][12]

  • For particularly challenging couplings or when aiming for the lowest possible catalyst loadings and mildest conditions, systems employing bulky, electron-rich Buchwald-type ligands (e.g., RuPhos) with a simple palladium precursor like Pd(OAc)₂ are highly recommended.[4][9]

The choice of catalyst is not merely a procedural detail; it is a strategic decision that directly impacts yield, purity, and scalability. By understanding the underlying mechanism and the distinct advantages of each catalyst class, researchers can confidently and efficiently construct the 3-arylindazole libraries needed to drive the next generation of therapeutic innovation.

References
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12885. [Link][4][5]

  • Li, J., et al. (2012). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Chemical Communications, 48(43), 5334-5336. [Link][17]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link][14]

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789. [Link][18][19]

  • Ben-Yahia, A., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Mediterranean Journal of Chemistry, 4(3), 133-143. [Link][9]

  • Li, X., et al. (2023). The C-3 Functionalization of 1H-indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821. [Link][11]

  • Valdés-García, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2026. [Link][16][20]

  • Cárdenas-Galindo, L. M., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11485-11500. [Link][3]

  • Pescatori, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3467. [Link][2]

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26027-26043. [Link][21]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4574-4586. [Link][12]

  • Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania, Scholarly Commons. [Link][6]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link][8]

  • Migliorini, A., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link][13]

Sources

Validation

A Researcher's Guide to Spectroscopic Differentiation of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole Isomers

For professionals engaged in medicinal chemistry and drug development, the unambiguous structural elucidation of regioisomers is a cornerstone of successful research. The indazole scaffold is a privileged structure in ph...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in medicinal chemistry and drug development, the unambiguous structural elucidation of regioisomers is a cornerstone of successful research. The indazole scaffold is a privileged structure in pharmacology, and subtle changes in substituent positions can drastically alter a molecule's biological activity and physicochemical properties.[1][2][3][4] This guide provides an in-depth spectroscopic comparison of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole and its key positional isomers. We will explore how fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be expertly applied to differentiate these closely related compounds. The narrative moves beyond simple data reporting to explain the causal relationships between molecular structure and spectroscopic output, empowering researchers to make confident structural assignments.

The Isomeric Challenge: Molecular Structures

The primary challenge lies in distinguishing the target compound (A) from its constitutional isomers where the cyclopropyl and iodo substituents have been transposed or shifted on the benzene portion of the indazole ring. The four key isomers under consideration are:

  • Compound A: 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

  • Compound B: 3-Cyclopropyl-5-iodo-1-methyl-1H-indazole

  • Compound C: 6-Cyclopropyl-3-iodo-1-methyl-1H-indazole

  • Compound D: 3-Cyclopropyl-6-iodo-1-methyl-1H-indazole

G cluster_A Compound A 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole cluster_B Compound B 3-Cyclopropyl-5-iodo-1-methyl-1H-indazole cluster_C Compound C 6-Cyclopropyl-3-iodo-1-methyl-1H-indazole cluster_D Compound D 3-Cyclopropyl-6-iodo-1-methyl-1H-indazole A A B B C C D D G cluster_A Compound A (5-Cp, 3-I) cluster_C Compound C (6-Cp, 3-I) N_CH3_A N-CH₃ Protons C7a_A C7a N_CH3_A->C7a_A ³J C3a_A C3a N_CH3_A->C3a_A ³J N_CH3_C N-CH₃ Protons C7a_C C7a N_CH3_C->C7a_C ³J C3a_C C3a N_CH3_C->C3a_C ³J H4_C H-4 Proton C5_C C5 H4_C->C5_C ³J

Figure 3. Logical workflow for spectroscopic identification.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, HMBC)
  • Sample Preparation: Accurately weigh 5-10 mg of the indazole sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. 2[5]. Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Shim the instrument to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Use a spectral width sufficient to cover the expected range (e.g., 0-10 ppm).

    • Ensure an adequate number of scans (typically 8-16) for a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and carefully reference the spectrum to the residual solvent peak or TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 0-160 ppm).

    • A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • HMBC Acquisition:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp).

    • Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz) to enhance correlations over 2-3 bonds.

    • Process the 2D data and analyze the cross-peaks between proton and carbon signals.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small, clean spatula tip of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Record the spectrum, typically in the range of 4000-600 cm⁻¹. 3[5]. Data Processing: Perform a background scan first. Process the sample spectrum to obtain a transmittance or absorbance plot. Label the major peaks.

Protocol 3: Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Sample Introduction: Introduce the sample via direct infusion or through a GC or LC inlet depending on the instrument configuration.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 50-350) to detect the molecular ion and key fragments. If available, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement for formula confirmation.

Conclusion

While IR and MS provide valuable, high-level structural confirmation, NMR spectroscopy is the definitive technique for differentiating the positional isomers of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole. A systematic approach, beginning with the analysis of aromatic proton coupling patterns in the ¹H NMR spectrum, followed by confirmation of the C-I bond position via ¹³C NMR, and cemented by unambiguous 2D HMBC correlations, provides an irrefutable basis for structural assignment. This multi-faceted spectroscopic strategy ensures the scientific integrity required for advancing drug discovery and development programs.

References

  • Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1990). Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters, 22(4), 493-504. Retrieved from [Link]

  • Gama, A., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(8), 6595-6615. Retrieved from [Link]

  • Albaladejo, M. J., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 79(14), 6793-6804. Retrieved from [Link]

  • Kim, H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(5), 4155-4164. Retrieved from [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Albaladejo, M. J., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). molecular docking, synthesis, characterization and adme studies of some new five-member ring. Retrieved from [Link]

  • Khmel'nitskii, R. A., & Polyakova, A. A. (1966). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. 9(1), 20-34. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4797. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2024). Infrared Spectra of Common Functional Groups Ft. Professor Dave. Retrieved from [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • Pokhodylo, N., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735-1739. Retrieved from [Link]

Sources

Comparative

The Rise of Substituted Indazoles: A Comparative Guide to the In Vitro Efficacy of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in oncology.[1][2] Its unique bicyclic aromatic structure allows for versatile substitutions, enabling the fine-tuning of inhibitory activity and selectivity against a range of biological targets, most notably protein kinases. This guide provides a comparative analysis of the in vitro activity of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole derivatives, placing them in the context of other indazole-based kinase inhibitors and detailing the experimental frameworks used for their evaluation.

The Indazole Core: A Versatile Scaffold for Kinase Inhibition

The 1H-indazole ring system is a bioisostere of purine, allowing it to effectively interact with the ATP-binding pocket of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention.[4][5] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas.[5]

The potency and selectivity of indazole derivatives are heavily influenced by the nature and position of substituents on the bicyclic ring. For instance, substitutions at the N-1, C-3, C-5, and C-6 positions have been extensively explored to optimize interactions within the kinase active site and to modulate physicochemical properties.[3][6]

Comparative In Vitro Activity of Indazole Derivatives

While specific data for 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole derivatives is not extensively available in the public domain, we can infer their potential activity by comparing structurally related compounds from the literature. The introduction of a cyclopropyl group at the C-5 position is a common strategy in medicinal chemistry to improve metabolic stability and target engagement. The iodo group at the C-3 position can serve as a handle for further synthetic modifications, such as Suzuki coupling, to introduce diverse aryl or heteroaryl groups that can interact with the hinge region of kinases.[3][6] The N-1 methylation is a common modification to enhance cell permeability and oral bioavailability.

The following table summarizes the in vitro activity of various indazole derivatives against different cancer cell lines, highlighting the impact of substitutions on their anti-proliferative effects.

Compound ID Indazole Core Substitutions Target Cell Line IC50 (µM) Reference
Compound 6o 3-amine, 5-arylK562 (Chronic Myeloid Leukemia)5.15[3]
HEK-293 (Normal Kidney)33.2[3]
Compound 5k 3-amine, 5-bromo, mercapto acetamide at N1Hep-G2 (Hepatoma)3.32[3]
Compound K22 6-yl-benzenesulfonamideMCF-7 (Breast Cancer)1.3[7]
Compound 2f 3-iodo, various substitutions4T1 (Breast Cancer)0.23[1]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly demonstrates that the anti-proliferative activity of indazole derivatives is highly dependent on the substitution pattern. For example, compound 6o shows promising selectivity for cancer cells over normal cells.[3] The significant potency of compound 2f underscores the potential of 3-iodoindazoles as a starting point for developing potent anti-cancer agents.[1]

Key Signaling Pathways Targeted by Indazole Kinase Inhibitors

Indazole derivatives have been shown to inhibit a variety of kinases involved in critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[4][7] A generalized signaling pathway often targeted by these inhibitors is the mitogen-activated protein kinase (MAPK) pathway.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Indazole Indazole Derivative Indazole->RAF Inhibition

Caption: Simplified MAPK signaling pathway and a potential point of inhibition by indazole derivatives.

Experimental Protocols for In Vitro Evaluation

The in vitro assessment of novel chemical entities like 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole derivatives is a critical step in the drug discovery process.[8][9] It typically involves a tiered approach, starting with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess cellular activity and cytotoxicity.[10]

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. A common format is a fluorescence-based assay that detects the amount of ADP produced during the kinase reaction.[11]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound (Indazole Derivative) Incubation Incubate Compound with Kinase Compound->Incubation Kinase Kinase Enzyme Kinase->Incubation Substrate Substrate & ATP ReactionStart Initiate Reaction (Add Substrate/ATP) Substrate->ReactionStart Incubation->ReactionStart DetectionReagent Add Detection Reagent ReactionStart->DetectionReagent Readout Measure Signal (e.g., Fluorescence) DetectionReagent->Readout IC50 Calculate IC50 Readout->IC50

Caption: General workflow for an in vitro biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole derivative in an appropriate solvent, typically DMSO.

  • Reaction Setup: In a microplate, add the kinase enzyme and the test compound at various concentrations. Include positive controls (known inhibitor) and negative controls (vehicle only).

  • Pre-incubation: Incubate the plate to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a solution containing the kinase substrate and ATP to initiate the phosphorylation reaction. The ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.[12][13]

  • Reaction Termination and Detection: After a defined incubation period, stop the reaction and add a detection reagent that measures the amount of product (phosphorylated substrate) or co-product (ADP) formed.[11]

  • Data Analysis: Measure the signal (e.g., fluorescence, luminescence) using a plate reader. Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.[14][15] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3][6]

  • Compound Treatment: Treat the cells with various concentrations of the 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole derivative. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.[14]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 1H-indazole scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. While direct in vitro data for 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole derivatives are limited, the extensive body of research on analogous compounds suggests their potential as potent anti-proliferative agents. The cyclopropyl and iodo substitutions offer strategic advantages for enhancing drug-like properties and enabling further structural diversification.

Future research should focus on the synthesis and comprehensive in vitro evaluation of this specific class of derivatives against a panel of cancer cell lines and a broad range of kinases to determine their potency, selectivity, and mechanism of action. Such studies will be instrumental in validating their therapeutic potential and guiding the rational design of next-generation indazole-based drugs.

References

  • Vertex AI Search. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • BMG Labtech. (2025, July 28).
  • PubMed. (2021, August 5).
  • RSC Publishing. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)
  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
  • Cayman Chemical. Methods for Detecting Kinase Activity | News & Announcements.
  • Life Science Applic
  • Reaction Biology. (2022, May 11).
  • ResearchGate.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • BenchChem. Application Notes and Protocols for In Vitro Assay of TA-01 Inhibitor.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • MDPI. (2023, May 12).
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Promega Corporation. The significance of ATP concentration in cell-free and cell-based assays.
  • Semantic Scholar. (2021, April 27).
  • PMC - NIH. (2021, August 12).
  • Sigma-Aldrich. Kinase Assay Kit.
  • protocols.io. (2024, May 31). In vitro kinase assay.
  • Taylor & Francis Online. Indazole – Knowledge and References.
  • BenchChem.
  • BenchChem.
  • PMC - NIH. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Semantic Scholar. (2023, May 12).
  • PubMed. (2016, June 1).
  • New Journal of Chemistry (RSC Publishing). Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)
  • PMC - NIH. (2025, September 12).
  • PMC - NIH.
  • BOC Sciences. (2023, July 6). FDA-approved small molecule kinase inhibitors-Part 3.
  • AWS. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carbox.
  • Semantic Scholar. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE.
  • PubMed. (2013, April 15). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling of sp...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling of specialized chemical reagents, such as 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole, extends beyond the benchtop; it encompasses the entire lifecycle of the compound, culminating in its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our approach is designed to be a self-validating system, ensuring that each step logically contributes to the safety of personnel and the protection of our environment.

Hazard Assessment & Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole may not always be readily available, we can infer its hazard profile from structurally similar iodo-indazole compounds. This process of hazard assessment by chemical analogy is a cornerstone of laboratory safety.

The key structural features to consider are the indazole core, which is common in biologically active molecules, and the iodo- group, which places this compound in the category of halogenated organic compounds. Halogenated organics are known for their potential persistence in the environment and require specific disposal pathways.[1]

Table 1: Inferred Hazard Profile of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

Hazard ClassInferred RiskRationale & Authoritative Source
Acute Toxicity (Oral) Harmful if swallowed. Based on data for 5-Iodo-1H-indazole, which is classified as Acute Toxicity, Category 4 (H302: Harmful if swallowed).[2]
Skin Corrosion/Irritation Causes skin irritation. Based on data for 5-Iodo-1H-indazole and 5-Iodo-1-methyl-1H-indazol-3-ol (H315: Causes skin irritation).[2]
Eye Damage/Irritation Causes serious eye irritation. Based on data for 5-Iodo-1H-indazole and 5-Iodo-1-methyl-1H-indazol-3-ol (H319: Causes serious eye irritation).[2]
Aquatic Hazard Potentially toxic to aquatic life. Certain indazole derivatives are classified as very toxic to aquatic life (H400). As a precaution, release into the environment must be avoided.

The presence of the carbon-iodine bond is of particular significance for disposal. Improper thermal treatment (i.e., low-temperature combustion) of halogenated compounds can lead to the formation of hazardous byproducts such as dioxins and furans.[3] Therefore, disposal methods must be chosen to ensure complete molecular destruction.

Immediate Safety & Personal Protective Equipment (PPE)

Direct contact and inhalation must be minimized at all stages of handling and disposal. The causality is clear: based on our hazard assessment, the compound is an irritant and potentially harmful if ingested.

  • Engineering Controls : Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE) : A standard suite of PPE is mandatory.

    • Eye Protection : Wear safety glasses with side shields or chemical splash goggles.

    • Hand Protection : Use chemically resistant gloves (nitrile is a suitable choice for incidental contact). Change gloves immediately if they become contaminated.

    • Body Protection : A standard laboratory coat must be worn and fully fastened.

Waste Segregation & Containment Protocol

Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal.[4][5] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[6]

Step 3.1: Designate the Waste Stream All waste contaminated with 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole must be classified as "Halogenated Organic Waste." This classification dictates the final disposal route and prevents it from being mixed with non-halogenated streams.

Step 3.2: Select an Appropriate Waste Container Container integrity is paramount to prevent leaks and exposure.[5][6]

  • For Solid Waste : Use a high-density polyethylene (HDPE) container with a secure, screw-top lid. The container must be durable and clearly marked for solid waste.

  • For Liquid Waste : If the compound is dissolved in a solvent, use a chemically compatible (e.g., HDPE or glass for certain solvents) container designed for liquid waste. If the solvent is flammable, a grounded safety can may be required.

Step 3.3: Mandatory Labeling Clear, accurate labeling prevents accidental mixing and informs waste handlers of the container's contents and associated hazards.[5][7] The label must include:

  • The words "Hazardous Waste"

  • Full Chemical Name : "5-Cyclopropyl-3-iodo-1-methyl-1H-indazole"

  • Hazard Pictograms : Based on our assessment, include the "Exclamation Mark" pictogram (GHS07).

  • Generator Information : Name of the principal investigator and laboratory location.

Step-by-Step Disposal Procedures

4.1 Disposal of Unused or Expired Pure Compound

  • Ensure the original container is tightly sealed.

  • If the original label is damaged, create a new hazardous waste label as described in Step 3.3 and affix it to the container.

  • Place the sealed container in a secondary containment bin within your laboratory's designated hazardous waste accumulation area.

  • Log the container for pickup by your institution's licensed hazardous waste disposal service.

4.2 Disposal of Contaminated Solid Labware This category includes items like pipette tips, weigh boats, contaminated gloves, and absorbent paper.

  • Collect all contaminated solid materials at the point of generation.

  • Place these materials into a designated, labeled "Halogenated Organic Solid Waste" container.

  • Do not overfill the container. Once it is three-quarters full, seal it securely.

  • Store the container in your designated waste accumulation area for scheduled pickup.

4.3 Disposal of Contaminated Solutions This applies to reaction mixtures or solutions used for rinsing glassware that contain the compound.

  • Designate a specific, labeled "Halogenated Organic Liquid Waste" container.

  • Carefully pour the waste solution into the container using a funnel to prevent spills.

  • Ensure the solvent is compatible with the container material.

  • Keep the container sealed when not in use to prevent the release of vapors.[5]

  • Store the container in a well-ventilated area, within secondary containment, away from heat or ignition sources.[4]

Emergency Procedures: Spill Management

In the event of a small-scale laboratory spill, a swift and systematic response is crucial.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Evacuate : If the spill is large or produces significant dust, evacuate the immediate area.

  • Don PPE : Before cleanup, don appropriate PPE, including double gloves, safety goggles, and a lab coat. For significant dust, respiratory protection may be necessary.

  • Containment : Cover the spill with a chemical absorbent material suitable for powders (e.g., vermiculite or sand). Do not use paper towels, as this can create more dust.

  • Collection : Carefully sweep the absorbed material into a dustpan and place it in a designated hazardous waste bag or container.

  • Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), working from the outside in. Place the contaminated cloth into the same hazardous waste container.

  • Disposal : Seal, label, and dispose of all cleanup materials as "Halogenated Organic Solid Waste."

Final Disposal Pathway: A Decision Framework

The ultimate goal of these procedures is to guide the waste to a final disposal method that is both safe and environmentally sound. For halogenated organic compounds, the options are limited and highly regulated.

The Preferred Method: High-Temperature Incineration The industry-standard and most environmentally responsible method for destroying halogenated organic waste is high-temperature incineration.[3] This process, typically conducted at temperatures around 1200 K (927°C) or higher in a specialized facility, ensures the complete destruction of the organic molecule.[3] These incinerators are equipped with advanced flue gas cleaning systems, such as caustic scrubbers, to neutralize and remove harmful acid gases (like hydrogen iodide) generated during combustion.[8]

Prohibited Disposal Methods

  • Drain/Sewer Disposal : Absolutely prohibited. This can contaminate waterways and is illegal in most jurisdictions.[4][6]

  • Regular Trash : Absolutely prohibited. This poses a risk to sanitation workers and can lead to environmental contamination through landfill leachate.[6]

The following diagram illustrates the decision-making workflow for the proper disposal of waste generated from 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole.

G Disposal Decision Workflow for 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole start Waste Generated (Containing the Compound) waste_type What is the form of the waste? start->waste_type pure_solid Unused/Expired Pure Compound waste_type->pure_solid Pure Solid contam_solid Contaminated Solids (Gloves, Tips, etc.) waste_type->contam_solid Contaminated Solid contam_liquid Contaminated Liquid (Solutions, Rinsates) waste_type->contam_liquid Liquid Solution solid_container Collect in Labeled 'Halogenated Organic Solid Waste' Container pure_solid->solid_container contam_solid->solid_container liquid_container Collect in Labeled 'Halogenated Organic Liquid Waste' Container contam_liquid->liquid_container vendor Arrange Pickup by Licensed Hazardous Waste Vendor solid_container->vendor liquid_container->vendor incineration Final Disposal via High-Temperature Incineration vendor->incineration

Caption: Disposal workflow for 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole waste.

By adhering to this structured disposal guide, researchers can ensure they are not only compliant with safety regulations but are also acting as responsible stewards of their laboratory and the broader environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • ResearchGate. (2025, August 5). The decomposition of halogenated hydrocarbons by MSO | Request PDF.
  • National Institutes of Health (NIH). (2023, November 2). Perspective on halogenated organic compounds.
  • Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • PubChem. (n.d.). 5-Iodo-1H-indazole.
  • Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-1H-indazol-3-ol.

Sources

Handling

Personal protective equipment for handling 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole

Executive Safety Summary 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is a functionalized heterocyclic building block frequently employed in the synthesis of bioactive pharmaceutical candidates (e.g., kinase inhibitors, FXR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is a functionalized heterocyclic building block frequently employed in the synthesis of bioactive pharmaceutical candidates (e.g., kinase inhibitors, FXR agonists).

While specific toxicological data for this exact isomer is often proprietary or limited, structural analogs (iodo-indazoles) are consistently classified as Skin/Eye Irritants (Category 2) and Acute Toxins (Oral, Category 4) . Due to the presence of the iodine moiety and the cyclopropyl group—common pharmacophores for metabolic activity—this compound should be handled as a Potent Pharmacological Agent (PPA) with an Occupational Exposure Band (OEB) of 3 (10–100 µg/m³) until definitive toxicology proves otherwise.

Core Hazard Profile:

  • Primary Route of Entry: Inhalation of dust/aerosols and dermal absorption.

  • Chemical Reactivity: Stable under ambient conditions; incompatible with strong oxidizers.

  • Physical State: Typically an off-white to pale yellow solid.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. This protocol utilizes a "Barrier Redundancy" approach to prevent exposure.

PPE Selection Decision Tree

Figure 1: Logic flow for selecting appropriate PPE based on physical state and operation.

PPE_Decision_Tree Start Start: Handling 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Weighing Operation: Weighing/Transfer Solid->Weighing Reaction Operation: Reaction/Extraction Solution->Reaction PPE_Solid REQUIRED PPE: 1. N95 or P100 Respirator 2. Double Nitrile Gloves 3. Safety Glasses 4. Lab Coat (Buttoned) Weighing->PPE_Solid PPE_Liquid REQUIRED PPE: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves (0.11mm min) 3. Chemical Splash Goggles 4. Lab Coat + Apron Reaction->PPE_Liquid

Caption: Decision matrix for PPE selection. Note that "Solution" handling requires fume hood containment to mitigate solvent vapors and aerosolization.

Detailed PPE Specifications
Protection ZoneComponentSpecificationScientific Rationale
Hand Primary Glove Nitrile (4 mil / 0.10 mm) Provides tactile sensitivity for delicate weighing.
Secondary Glove Nitrile (Extended Cuff) "Double-gloving" creates a breakthrough lag time. If the outer glove is compromised, the inner glove protects skin during removal.
Respiratory Particulate N95 or P100 Essential when handling solids outside a hood (not recommended) or during cleaning. Prevents inhalation of fine indazole dusts which may be respiratory sensitizers.
Eye/Face Standard Safety Glasses w/ Side Shields ANSI Z87.1 compliant. Protects against projectile crystals during spatula transfer.
Liquid Hazard Chemical Goggles Required if dissolved in volatile solvents (DCM, THF) to prevent vapor absorption into contact lenses or direct splash.
Body Lab Coat Poly-cotton or Nomex Must be buttoned to the neck. Nomex is preferred if working with flammable reaction solvents (e.g., organolithium steps).

Operational Protocols

Weighing and Transfer (High Risk)

The highest risk of exposure occurs during the weighing of the dry solid, where static electricity can cause particle flight.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an antistatic gun or ionizer bar on the weighing boat before adding the compound. Halogenated heterocycles often carry significant static charge.

  • Technique:

    • Place a disposable absorbent pad (benchkote) beneath the balance.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wet Transfer: If possible, dissolve the compound in the transport solvent inside the weighing vessel before transferring to the reaction flask. This eliminates dust generation during transfer.[1]

Reaction Setup
  • Solvent Choice: When dissolving 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole, use a syringe or cannula transfer for the solvent to avoid open pouring.

  • Temperature Control: If the reaction involves lithium-halogen exchange (common for iodo-indazoles), ensure the cooling bath (e.g., -78°C) is stable before addition.

  • Labeling: clearly label the reaction vessel with "Potent Intermediate - Iodo-Indazole".

Emergency Procedures

Exposure Response Workflow

Figure 2: Step-by-step response to accidental exposure.

Emergency_Response Accident Accidental Exposure Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Contaminated PPE 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Call Emergency Services Inhale->Action_Inhale

Caption: Immediate actions for dermal, ocular, and respiratory exposure events.

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Wear double nitrile gloves , goggles , and an N95 respirator .

  • Containment: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust dispersal.

  • Removal: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Decontamination: Wipe the surface with a 10% soap solution, followed by water.

Disposal and Waste Management

Do not dispose of this compound down the drain. Halogenated organic compounds are strictly regulated.

  • Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Halogenated Organics".

  • Liquid Waste: If in solution, segregate into "Halogenated Solvent Waste" streams. The iodine atom classifies this as halogenated waste, which often requires specific incineration protocols to manage iodine vapor release.

  • Container Disposal: Rinse empty containers with a suitable solvent (e.g., acetone) and add the rinsate to the liquid waste stream before discarding the glass.

References

  • PubChem. (n.d.). 5-Iodo-1H-indazole Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.